molecular formula C8H16 B14006228 2,5-Dimethylhex-3-ene CAS No. 15910-22-2

2,5-Dimethylhex-3-ene

カタログ番号: B14006228
CAS番号: 15910-22-2
分子量: 112.21 g/mol
InChIキー: KNCMKWVOMRUHKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Dimethylhex-3-ene is an organic compound with the molecular formula C8H16 and a molecular weight of 112.21 g/mol . This compound is characterized by a central carbon-carbon double bond and is available as distinct (Z)- and (E)- stereoisomers, which are also known as cis- and trans- configurations, respectively . The (Z)-isomer has a CAS Registry Number of 10557-44-5, while the (E)-isomer is registered under 692-70-6 . This structure, particularly the trans-diisopropylethylene form, makes it a molecule of interest in fundamental chemical research . Its well-defined enthalpy of hydrogenation (-120.0 ± 0.08 kJ/mol) makes it a valuable compound for thermochemical studies and for validating new experimental or computational methods in physical organic chemistry . Researchers may also employ this compound as a synthetic building block or as a model substrate in catalysis research, leveraging its alkene functionality to investigate new reaction pathways . This product is strictly for Research Use Only and is not intended for personal, pharmaceutical, or diagnostic applications.

特性

CAS番号

15910-22-2

分子式

C8H16

分子量

112.21 g/mol

IUPAC名

2,5-dimethylhex-3-ene

InChI

InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5-8H,1-4H3

InChIキー

KNCMKWVOMRUHKZ-UHFFFAOYSA-N

正規SMILES

CC(C)C=CC(C)C

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylhex-3-ene is an eight-carbon branched alkene with the molecular formula C₈H₁₆. It exists as two geometric isomers, (Z)-2,5-dimethylhex-3-ene (cis) and (E)-2,5-dimethylhex-3-ene (trans). The presence of a carbon-carbon double bond makes it a reactive molecule and a useful intermediate in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on the (Z)-isomer, supported by detailed experimental protocols and logical diagrams to facilitate its application in research and development.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. The data primarily pertains to the (Z)-isomer unless otherwise specified.

Data Presentation: Physical and Chemical Properties of (Z)-2,5-Dimethylhex-3-ene
PropertyValue
Molecular Formula C₈H₁₆
Molecular Weight 112.21 g/mol [1]
CAS Number 10557-44-5[1]
IUPAC Name (Z)-2,5-dimethylhex-3-ene[1]
Appearance Colorless liquid[1]
Density ~0.764 g/cm³[1]
Boiling Point ~140-144 °C[1]
Melting Point ~-82 °C[1]
Solubility Soluble in most organic solvents such as ether, alcohol, and benzene.[1]
Standard liquid enthalpy of combustion (ΔcH°liquid) Standard liquid enthalpy of combustion (kJ/mol).[2]
Ideal gas heat capacity (Cp,gas) Ideal gas heat capacity (J/mol×K).[2]
Dynamic viscosity (η) Dynamic viscosity (Pa×s).[2]
Standard Gibbs free energy of formation (ΔfG°) Standard Gibbs free energy of formation (kJ/mol).[2]
Enthalpy of formation at standard conditions (ΔfH°gas) Enthalpy of formation at standard conditions (kJ/mol).[2]
Enthalpy of fusion at standard conditions (ΔfusH°) Enthalpy of fusion at standard conditions (kJ/mol).[2]
Enthalpy of vaporization at standard conditions (ΔvapH°) Enthalpy of vaporization at standard conditions (kJ/mol).[2]
Ionization energy (IE) Ionization energy (eV).[2]
Log10 of Water solubility in mol/l (log10WS) Log10 of Water solubility in mol/l.[2]
Octanol/Water partition coefficient (logPoct/wat) Octanol/Water partition coefficient.[2]

Chemical Reactivity

As an alkene, this compound undergoes reactions characteristic of the carbon-carbon double bond. The primary reactions are electrophilic additions, where the electron-rich π-bond is attacked by an electrophile.

Key Reactions:
  • Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation to yield 2,5-dimethylhexane.

  • Electrophilic Addition of Hydrogen Halides: Reaction with hydrogen halides (e.g., HBr, HCl) proceeds via a carbocation intermediate to form a haloalkane.

  • Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond results in the formation of a vicinal dihalide.

  • Hydration: In the presence of an acid catalyst, water can add across the double bond to form an alcohol.

  • Oxidation: The double bond can be cleaved by strong oxidizing agents like ozone (ozonolysis) or potassium permanganate (B83412) to yield smaller carbonyl compounds.

Experimental Protocols

Detailed methodologies for key experiments involving the synthesis and characterization of this compound are provided below.

Synthesis of (Z)-2,5-Dimethylhex-3-ene via Lindlar Reduction

The stereoselective synthesis of the cis-alkene is achieved through the partial hydrogenation of the corresponding alkyne, 2,5-dimethyl-3-hexyne, using a poisoned catalyst.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2,5-dimethyl-3-hexyne in an appropriate solvent (e.g., methanol or hexane).

  • Add Lindlar's catalyst to the solution. A small amount of quinoline can be added to further enhance selectivity.[3]

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction is stopped once the alkyne is consumed and before the alkene is further reduced.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude (Z)-2,5-dimethyl-3-hexene.[3] Further purification can be achieved by distillation.

Catalytic Hydrogenation to 2,5-Dimethylhexane

This protocol describes the complete reduction of the double bond.

Materials:

  • (Z)-2,5-Dimethylhex-3-ene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂)

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol), solvent (10 mL), and 10% Pd/C (50 mg).[4]

  • Seal the flask with a rubber septum and start stirring.

  • Evacuate the flask using a vacuum pump until bubbling is observed, then introduce hydrogen gas via a balloon. Repeat this purge cycle three more times.[5]

  • Leave the reaction to stir under a hydrogen balloon atmosphere at room temperature for 30 minutes or until the reaction is complete (monitored by TLC or GC).[5]

  • Once the reaction is complete, carefully remove the hydrogen balloon and septum.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of the solvent.[5]

  • Remove the solvent by rotary evaporation to yield the alkane product.[5]

Spectroscopic Analysis

NMR Sample Preparation (for a volatile liquid):

  • Ensure the sample of this compound is pure and dry.

  • For a standard 5 mm NMR tube, dissolve approximately 1-5 mg of the liquid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[6]

  • To remove any particulate matter, filter the solution through a small plug of glass wool or a Kimwipe placed in a Pasteur pipette directly into the NMR tube.

  • Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[7]

FTIR Sample Preparation (for a neat liquid):

  • Place a small drop of the neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top and gently rotate to create a thin, uniform film of the liquid between the plates.

  • Mount the plates in the FTIR sample holder.

  • If the resulting spectrum shows overly intense absorption bands, the plates can be separated and one surface wiped clean before reassembling to create a thinner film.[8]

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a single drop of the liquid onto the ATR crystal.[9][10]

Gas Chromatography (GC) Analysis:

  • Prepare a dilute solution of the this compound isomer mixture in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10-100 µg/mL.[11]

  • Transfer the sample to a 1.5 mL glass autosampler vial.[11]

  • Utilize a high-polarity capillary column (e.g., DB-WAXetr) for optimal separation of the cis and trans isomers.[11]

  • Employ an optimized temperature gradient program to achieve baseline separation of the isomers.[11]

  • The separated isomers can be identified by comparing their retention times to known standards or by using a mass spectrometer (MS) detector for mass analysis.

Visualizations

Synthesis and Reaction Pathway of (Z)-2,5-Dimethylhex-3-ene

The following diagram illustrates the synthesis of (Z)-2,5-Dimethylhex-3-ene from its corresponding alkyne and its subsequent hydrogenation.

G Alkyne 2,5-Dimethyl-3-hexyne Alkene (Z)-2,5-Dimethylhex-3-ene Alkyne->Alkene H₂, Lindlar's Catalyst Alkane 2,5-Dimethylhexane Alkene->Alkane H₂, Pd/C

Caption: Reaction scheme for the synthesis and hydrogenation of (Z)-2,5-Dimethylhex-3-ene.

References

An In-depth Technical Guide to the Cis/Trans Isomerism of 2,5-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis/trans isomerism in 2,5-Dimethylhex-3-ene. It details the structural differences, thermodynamic stability, and spectroscopic characteristics of the (Z)- and (E)-isomers. This document includes a summary of their physical properties, outlines experimental protocols for their synthesis and isomerization, and discusses methods for their separation and identification. The information presented is intended to serve as a valuable resource for professionals in organic synthesis, materials science, and drug development who may utilize substituted alkenes as intermediates or key structural motifs.

Introduction to Cis/Trans Isomerism in this compound

Geometric isomerism, specifically cis/trans (or (Z)/(E)) isomerism, arises in alkenes due to the restricted rotation around the carbon-carbon double bond. In the case of this compound, the substituents on the C3 and C4 carbons, an isopropyl group and a hydrogen atom on each, determine the isomeric form. The cis or (Z)-isomer has the isopropyl groups on the same side of the double bond, while the trans or (E)-isomer has them on opposite sides. This seemingly subtle structural difference leads to distinct physical, chemical, and spectroscopic properties. The steric hindrance between the bulky isopropyl groups in the cis-isomer is a key factor influencing its thermodynamic stability relative to the trans-isomer.

Physical and Thermodynamic Properties

The physical and thermodynamic properties of the cis- and trans-isomers of this compound are summarized in the table below. These differences are critical for designing purification processes and for understanding the energetics of reactions involving these isomers.

Propertycis-(Z)-2,5-Dimethylhex-3-enetrans-(E)-2,5-Dimethylhex-3-ene
Molecular Formula C₈H₁₆C₈H₁₆
Molar Mass 112.21 g/mol 112.21 g/mol
CAS Number 10557-44-5[1]692-70-6[2]
Appearance Colorless liquid[3]Colorless liquid
Boiling Point ~140-144 °C[3]Not explicitly found, but expected to be slightly different from the cis-isomer.
Melting Point ~ -82 °C[3]Not explicitly found.
Density 0.764 g/cm³[3]Not explicitly found.
Refractive Index 1.4040[3]Not explicitly found.
Heat of Formation (liquid, ΔfH°liq) -151.1 ± 1.8 kJ/mol[4]-159.3 ± 1.5 kJ/mol
Heat of Formation (gas, ΔfH°gas) -111.3 kJ/mol (calculated)[4]-119.5 kJ/mol (calculated)

Note: Some physical properties for the trans-isomer were not explicitly found in the search results but are expected to be similar to the cis-isomer with minor variations. The heats of formation for the gaseous state were calculated based on the liquid phase values and an estimated enthalpy of vaporization.

Thermodynamic Stability

The thermodynamic stability of alkene isomers can be compared by examining their heats of formation; a lower heat of formation indicates greater stability. For this compound, the trans-isomer has a more negative heat of formation than the cis-isomer, indicating that it is the more stable of the two. This is a common trend for disubstituted alkenes and is attributed to the steric strain between the bulky substituent groups when they are on the same side of the double bond in the cis-isomer.[5][6][7]

The difference in the heat of formation between the cis and trans isomers is approximately 8.2 kJ/mol in the liquid phase. This energy difference is a quantitative measure of the greater steric hindrance in the cis-isomer due to the proximity of the two isopropyl groups.

The relative stability can be visualized through a potential energy diagram.

Stability cluster_0 cluster_1 a Potential Energy b cis-(Z)-2,5-Dimethylhex-3-ene d Hydrogenation Product (2,5-Dimethylhexane) b->d ΔH_hydrog (cis) c trans-(E)-2,5-Dimethylhex-3-ene c->d ΔH_hydrog (trans)

Potential energy diagram illustrating the relative stabilities.

Experimental Protocols

Synthesis

A common method for the synthesis of this compound isomers is the dimerization of isobutene.[8][9] This reaction can be catalyzed under various conditions to yield a mixture of isomers.

Protocol: Dimerization of Isobutene

  • Reaction Setup: A high-pressure batch reactor is charged with a suitable solvent and a catalyst.

  • Reactants: Isobutene is introduced into the reactor. Co-feeding with H₂S has been shown to promote the formation of 2,5-dimethylhexenes.[8][9]

  • Conditions: The reaction is typically carried out at elevated temperatures (e.g., 375 °C) and pressures (1.0 to 3.0 atm).[8][9] The molar ratio of isobutene to any co-catalyst is a critical parameter to optimize.

  • Work-up: After the reaction, the reactor is cooled, and the product mixture is collected. The catalyst is removed by filtration.

  • Purification: The resulting mixture of 2,5-dimethylhexene isomers and other byproducts can be separated by fractional distillation.

Stereoselective synthesis of the cis-isomer can be achieved by the partial hydrogenation of the corresponding alkyne, 2,5-dimethyl-3-hexyne, using a poisoned catalyst such as Lindlar's catalyst.

Protocol: Stereoselective Synthesis of cis-2,5-Dimethylhex-3-ene

  • Catalyst Preparation: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is suspended in a suitable solvent (e.g., methanol).

  • Reaction: 2,5-dimethyl-3-hexyne is added to the catalyst suspension. The reaction vessel is then flushed with hydrogen gas and maintained under a hydrogen atmosphere with vigorous stirring.

  • Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

  • Work-up: Once the starting alkyne is consumed, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude cis-2,5-dimethyl-3-hexene.

  • Purification: The product can be further purified by distillation.

Isomerization

The isomerization of the cis-isomer to the more stable trans-isomer can be achieved through various methods, including acid catalysis or photochemical isomerization.

Protocol: Acid-Catalyzed Isomerization

  • Reaction Setup: cis-2,5-Dimethylhex-3-ene is dissolved in an inert solvent.

  • Catalyst: A catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid catalyst) is added to the solution.

  • Reaction: The mixture is stirred at a suitable temperature. The progress of the isomerization can be monitored by GC.

  • Work-up: The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., MgSO₄).

  • Purification: The solvent is removed, and the resulting mixture of cis- and trans-isomers can be separated by chromatography.

Separation

Due to their similar boiling points, the separation of cis- and trans-2,5-dimethylhex-3-ene by fractional distillation can be challenging. Gas chromatography is a more effective method for both analytical and preparative scale separations.[10][11]

Protocol: Gas Chromatography Separation

  • Column: A capillary column with a suitable stationary phase is used. Non-polar columns can separate based on boiling point differences, while more polar columns can offer selectivity based on the different dipole moments of the isomers.

  • Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas.

  • Temperature Program: An optimized temperature program for the oven is crucial to achieve baseline separation of the two isomers.

  • Detection: A flame ionization detector (FID) is commonly used for the detection of hydrocarbons.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis- and trans-isomers.

  • ¹H NMR: The chemical shifts and coupling constants of the vinylic protons (on C3 and C4) are diagnostic. In the cis-isomer, these protons are expected to have a smaller coupling constant compared to the trans-isomer. The protons of the isopropyl groups will also exhibit different chemical shifts due to the different steric environments.

  • ¹³C NMR: The chemical shifts of the vinylic carbons and the carbons of the isopropyl groups will differ between the two isomers. The steric compression in the cis-isomer can cause the signals of the isopropyl carbons to appear at a different chemical shift compared to the trans-isomer.

While specific spectral data with peak assignments for this compound were not found in the search results, general principles of NMR spectroscopy for alkenes can be applied for their identification.[12][13]

Infrared (IR) Spectroscopy

The C-H out-of-plane bending vibrations in the IR spectrum are characteristic of the substitution pattern around the double bond.

  • trans-isomer: Typically shows a strong absorption band in the region of 960-975 cm⁻¹.

  • cis-isomer: Usually exhibits a weaker absorption band around 675-730 cm⁻¹.

Vapor phase IR spectra are available in public databases for both isomers.[12][14][15]

Logical Workflow for Isomer Analysis

The following diagram illustrates a typical workflow for the synthesis, separation, and characterization of this compound isomers.

workflow cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization cluster_isomers Isolated Isomers synthesis Synthesis of Isomer Mixture (e.g., Isobutene Dimerization) separation Separation of Isomers (Gas Chromatography) synthesis->separation cis cis-(Z)-Isomer separation->cis trans trans-(E)-Isomer separation->trans nmr NMR Spectroscopy (1H, 13C) ir IR Spectroscopy thermo Thermochemical Analysis (e.g., Calorimetry) cis->nmr cis->ir cis->thermo trans->nmr trans->ir trans->thermo

A logical workflow for the analysis of this compound isomers.

Conclusion

The cis- and trans-isomers of this compound, while constitutionally identical, exhibit distinct properties due to their different spatial arrangements. The trans-isomer is thermodynamically more stable due to reduced steric hindrance. These differences are reflected in their physical properties and spectroscopic signatures. A thorough understanding of their synthesis, separation, and characterization, as outlined in this guide, is essential for their effective utilization in research and industrial applications.

References

Spectroscopic Profile of (Z)-2,5-Dimethylhex-3-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data available for (Z)-2,5-Dimethylhex-3-ene (CAS Registry Number: 10557-44-5). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for major spectroscopic techniques, and includes a visualization of the logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the available spectroscopic data for (Z)-2,5-Dimethylhex-3-ene. Due to the limited availability of specific peak assignments and coupling constants in publicly accessible databases, predicted values and general ranges are provided based on typical spectroscopic behavior of similar olefinic structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 5.3 - 5.5Multiplet2HOlefinic Protons (-CH=CH-)
~ 2.2 - 2.4Multiplet2HMethine Protons (-CH(CH₃)₂)
~ 0.9 - 1.0Doublet12HMethyl Protons (-CH(CH₃)₂)
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~ 130 - 135Olefinic Carbons (-CH=CH-)
~ 30 - 35Methine Carbons (-CH(CH₃)₂)
~ 20 - 25Methyl Carbons (-CH(CH₃)₂)
Table 3: Infrared (IR) Spectroscopy Data

The gas-phase infrared spectrum of (Z)-2,5-Dimethylhex-3-ene is available through the NIST WebBook.[1] Key absorption bands are expected in the following regions:

Wavenumber (cm⁻¹)Vibration Type
~ 3000-2850C-H stretch (alkane)
~ 1650C=C stretch (alkene, weak for symmetrical cis-alkenes)
~ 1465C-H bend (alkane)
~ 725=C-H bend (cis-alkene)
Table 4: Mass Spectrometry Data
m/zProposed Fragment
112[M]⁺ (Molecular Ion)
97[M - CH₃]⁺
69[M - C₃H₇]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize (Z)-2,5-Dimethylhex-3-ene. These protocols are based on standard practices for the analysis of volatile organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer, such as a Varian A-60 or equivalent.[3]

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of (Z)-2,5-Dimethylhex-3-ene.

  • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-12 ppm

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise)

  • Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-150 ppm

  • Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Identify and report the chemical shifts (δ) in parts per million (ppm), multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Vapor Phase): [3]

  • Inject a small amount of the volatile liquid (Z)-2,5-Dimethylhex-3-ene into a heated gas cell.

  • Ensure the cell is properly sealed and placed in the spectrometer's sample compartment.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A spectrum of the empty gas cell should be recorded as the background.

Data Processing:

  • The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum.

  • Identify the characteristic absorption bands and report their wavenumbers (in cm⁻¹) and relative intensities (strong, medium, weak).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

GC-MS Parameters:

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation from any impurities.

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 35-200

  • Scan Rate: 1-2 scans/second

Data Processing:

  • Identify the peak corresponding to (Z)-2,5-Dimethylhex-3-ene in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak (M⁺) and the major fragment ions.

  • Report the mass-to-charge ratio (m/z) and relative abundance of the significant peaks.

  • Propose structures for the observed fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of (Z)-2,5-Dimethylhex-3-ene.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Structure Elucidation Synthesis Synthesis or Procurement of (Z)-2,5-Dimethylhex-3-ene NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry (GC-MS) Synthesis->MS Structure_Elucidation Structure Confirmation and Purity Assessment NMR->Structure_Elucidation Provides carbon-hydrogen framework IR->Structure_Elucidation Identifies functional groups MS->Structure_Elucidation Determines molecular weight and fragmentation

Caption: Logical workflow for the spectroscopic analysis of (Z)-2,5-Dimethylhex-3-ene.

References

An In-Depth Technical Guide to the 1H and 13C NMR Spectra of 2,5-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of the (E) and (Z) isomers of 2,5-dimethylhex-3-ene. This document details the experimentally observed chemical shifts and coupling constants, outlines a standard protocol for data acquisition, and presents visual aids to correlate the spectral data with the molecular structures.

Introduction

This compound is a symmetrically substituted alkene that can exist as two geometric isomers: (E)-2,5-dimethylhex-3-ene and (Z)-2,5-dimethylhex-3-ene. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and structural elucidation of such isomers. The distinct spatial arrangement of the substituents relative to the double bond in the (E) and (Z) forms gives rise to characteristic differences in their 1H and 13C NMR spectra. This guide serves as a detailed reference for the interpretation of these spectra.

Molecular Structures and NMR Assignments

The chemical structure of this compound features a central carbon-carbon double bond with isopropyl groups at either end. Due to the symmetry of the molecule, the number of unique signals in both the 1H and 13C NMR spectra is simplified.

(E)-2,5-Dimethylhex-3-ene

In the (E)-isomer, the isopropyl groups are on opposite sides of the double bond.

Figure 1. Structure of (E)-2,5-dimethylhex-3-ene.
(Z)-2,5-Dimethylhex-3-ene

In the (Z)-isomer, the isopropyl groups are on the same side of the double bond.

Figure 2. Structure of (Z)-2,5-dimethylhex-3-ene.

Quantitative NMR Data

The following tables summarize the 1H and 13C NMR spectral data for the (E) and (Z) isomers of this compound.

1H NMR Spectral Data
Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
(E)-2,5-Dimethylhex-3-eneH1/H6 (CH3)0.96Doublet6.8
H2/H5 (CH)2.27Multiplet
H3/H4 (=CH)5.37Doublet of Doublets15.6, 6.4
(Z)-2,5-Dimethylhex-3-eneH1/H6 (CH3)0.99Doublet6.8
H2/H5 (CH)2.58Multiplet
H3/H4 (=CH)5.21Doublet of Doublets10.7, 7.8
13C NMR Spectral Data
Compound Carbon Assignment Chemical Shift (δ, ppm)
(E)-2,5-Dimethylhex-3-eneC1/C6 (CH3)22.5
C2/C5 (CH)33.6
C3/C4 (=CH)134.5
(Z)-2,5-Dimethylhex-3-eneC1/C6 (CH3)22.8
C2/C5 (CH)28.1
C3/C4 (=CH)132.8

Experimental Protocol: NMR Data Acquisition

The following is a representative protocol for acquiring high-resolution 1H and 13C NMR spectra of liquid samples such as this compound.

4.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Deuterated chloroform (B151607) (CDCl3) is a common choice for non-polar compounds.

  • Concentration: Prepare a solution of approximately 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

4.2. Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

For 1H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Receiver Gain (RG): An automatic receiver gain setting is usually appropriate.

  • Acquisition Time (AQ): Approximately 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): A spectral width of about 12-16 ppm is generally adequate.

For 13C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration.

  • Receiver Gain (RG): An automatic receiver gain setting is recommended.

  • Acquisition Time (AQ): Approximately 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): A spectral width of about 200-240 ppm is standard.

4.3. Data Processing

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz for 1H and 1-2 Hz for 13C spectra before Fourier transformation.

  • Phasing: Manually or automatically phase correct the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the 1H spectrum.

Visualization of NMR Data Correlation

The following diagrams illustrate the relationship between the chemical structure and the corresponding NMR signals for each isomer.

(E)-2,5-Dimethylhex-3-ene NMR Correlation

E_NMR cluster_structure Structure ((E)-isomer) cluster_1H_NMR 1H NMR Signals cluster_13C_NMR 13C NMR Signals H1 H1/H6 (CH3) H2 H2/H5 (CH) H1->H2 H1_NMR δ = 0.96 ppm (d) H1->H1_NMR corresponds to H3 H3/H4 (=CH) H2->H3 H2_NMR δ = 2.27 ppm (m) H2->H2_NMR corresponds to H3_NMR δ = 5.37 ppm (dd) H3->H3_NMR corresponds to C1 C1/C6 (CH3) C2 C2/C5 (CH) C1->C2 C1_NMR δ = 22.5 ppm C1->C1_NMR corresponds to C3 C3/C4 (=CH) C2->C3 C2_NMR δ = 33.6 ppm C2->C2_NMR corresponds to C3_NMR δ = 134.5 ppm C3->C3_NMR corresponds to

Figure 3. Correlation of structure and NMR signals for (E)-2,5-dimethylhex-3-ene.
(Z)-2,5-Dimethylhex-3-ene NMR Correlation

Z_NMR cluster_structure Structure ((Z)-isomer) cluster_1H_NMR 1H NMR Signals cluster_13C_NMR 13C NMR Signals H1 H1/H6 (CH3) H2 H2/H5 (CH) H1->H2 H1_NMR δ = 0.99 ppm (d) H1->H1_NMR corresponds to H3 H3/H4 (=CH) H2->H3 H2_NMR δ = 2.58 ppm (m) H2->H2_NMR corresponds to H3_NMR δ = 5.21 ppm (dd) H3->H3_NMR corresponds to C1 C1/C6 (CH3) C2 C2/C5 (CH) C1->C2 C1_NMR δ = 22.8 ppm C1->C1_NMR corresponds to C3 C3/C4 (=CH) C2->C3 C2_NMR δ = 28.1 ppm C2->C2_NMR corresponds to C3_NMR δ = 132.8 ppm C3->C3_NMR corresponds to

Figure 4. Correlation of structure and NMR signals for (Z)-2,5-dimethylhex-3-ene.

Conclusion

The 1H and 13C NMR spectra of (E)- and (Z)-2,5-dimethylhex-3-ene exhibit distinct and interpretable differences that allow for their confident differentiation. The key distinguishing features are the chemical shifts of the allylic and vinylic protons and carbons, as well as the coupling constants between the vinylic protons. This guide provides the necessary data and protocols to assist researchers in the identification and characterization of these and structurally related compounds.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2,5-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,5-dimethylhex-3-ene. The information presented herein is crucial for the identification and structural elucidation of this compound in complex mixtures, a common requirement in various research and development settings, including drug metabolism studies and chemical synthesis. This document outlines the primary fragmentation pathways, presents quantitative data derived from experimental spectra, and provides a detailed experimental protocol for acquiring the mass spectrum of this and similar volatile organic compounds.

Core Concepts in the Mass Spectrometry of Alkenes

Electron ionization mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M+•). This ion is often unstable and undergoes fragmentation to produce a series of smaller, charged ions. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z).

For alkenes like this compound, fragmentation is primarily driven by the formation of stable carbocations. Common fragmentation mechanisms include:

  • Allylic cleavage: The cleavage of a bond beta to the double bond, resulting in a resonance-stabilized allylic cation. This is often a dominant fragmentation pathway for alkenes.

  • Vinylic cleavage: The cleavage of a bond at the double bond. This is generally less favorable than allylic cleavage.

  • Rearrangements: Intramolecular hydrogen shifts can occur, leading to the formation of more stable ions.

Mass Spectrometry Data for this compound

The mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The molecular formula of this compound is C8H16, and its molecular weight is 112.21 g/mol .[1][2][3] The quantitative data for the major fragment ions observed in the electron ionization mass spectrum are summarized in the table below.

m/zProposed Fragment IonRelative Abundance (%)
41[C3H5]+100
56[C4H8]+•85
71[C5H11]+45
43[C3H7]+40
55[C4H7]+35
97[C7H13]+20
112[C8H16]+• (Molecular Ion)10

Data is compiled from the NIST Mass Spectrometry Data Center.[1]

Interpretation of the Fragmentation Pattern

The fragmentation of this compound is dominated by cleavages that lead to the formation of stable carbocations.

  • The Base Peak (m/z 41): The most abundant ion in the spectrum is the allyl cation ([C3H5]+). This is a common and very stable fragment in the mass spectra of many alkenes.

  • The m/z 56 Peak: This prominent peak likely arises from a McLafferty-type rearrangement, a common fragmentation pathway for compounds containing a double bond and abstractable gamma-hydrogens.

  • The m/z 71 Peak: This peak corresponds to the loss of a propyl radical ([C3H7]•) from the molecular ion, likely through allylic cleavage.

  • The m/z 43 Peak: This ion is the isopropyl cation ([C3H7]+), formed by cleavage of the bond between the isopropyl group and the double bond.

  • The m/z 97 Peak: This fragment results from the loss of a methyl radical ([CH3]•) from the molecular ion.

  • The Molecular Ion (m/z 112): The molecular ion is observed with a relatively low abundance, which is typical for branched alkenes that readily undergo fragmentation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a detailed methodology for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

1. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 10-100 ppm) in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

  • Ensure the sample is free of non-volatile residues by filtering if necessary.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar or weakly polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

    • Hold: Maintain 200 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 300.

  • Scan Rate: At least 2 scans/second.

  • Solvent Delay: A solvent delay of at least 2 minutes should be implemented to prevent the solvent peak from saturating the detector.

4. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Compare the acquired mass spectrum with a reference spectrum from a library (e.g., NIST) for confirmation.

  • Analyze the fragmentation pattern to confirm the structure based on the principles outlined in this guide.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Fragmentation_of_2_5_Dimethylhex_3_ene M [C8H16]+• m/z 112 (Molecular Ion) F1 [C7H13]+ m/z 97 M->F1 - •CH3 F2 [C5H11]+ m/z 71 M->F2 - •C3H5 F3 [C4H8]+• m/z 56 M->F3 McLafferty Rearrangement F5 [C3H7]+ m/z 43 M->F5 - •C5H9 F4 [C3H5]+ m/z 41 (Base Peak) F2->F4 - C2H6

Caption: Primary fragmentation pathways of this compound in EI-MS.

References

Thermodynamic Stability of 2,5-Dimethylhex-3-ene Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the geometric isomers of 2,5-dimethylhex-3-ene, specifically the (E)- and (Z)-configurations. A thorough understanding of the relative stabilities of isomeric compounds is crucial in various fields, including drug design and process chemistry, as it directly influences equilibrium concentrations, reaction kinetics, and the overall energy profile of chemical systems. This document presents quantitative thermodynamic data, detailed experimental methodologies for its determination, and logical diagrams to illustrate the core concepts.

Core Concept: Isomeric Stability

The thermodynamic stability of a molecule is inversely related to its standard enthalpy of formation (ΔfH°). A more negative or less positive standard enthalpy of formation indicates a more stable compound. In the case of geometric isomers, the difference in stability primarily arises from steric strain. The (E)-isomer (trans) of an alkene is generally more stable than its (Z)-isomer (cis) counterpart because the larger substituent groups are positioned on opposite sides of the double bond, minimizing steric repulsion.

Quantitative Thermodynamic Data

The relative thermodynamic stabilities of the (E)- and (Z)-isomers of this compound can be directly compared using their standard enthalpies of formation in the gas phase (ΔfH°gas). The following table summarizes the key thermodynamic data for these isomers.

IsomerStructureIUPAC NameCAS NumberStandard Enthalpy of Formation (ΔfH°gas) (kJ/mol)
(E)-2,5-Dimethylhex-3-ene(E)-2,5-Dimethylhex-3-ene structure
(E)-2,5-Dimethyl-3-hexene692-70-6-119.5(Z)-2,5-Dimethylhex-3-ene(Z)-2,5-Dimethylhex-3-ene structure(Z)-2,5-Dimethyl-3-hexene10557-44-5-111.30[1]

Data sourced from the NIST Chemistry WebBook.

As indicated by the more negative standard enthalpy of formation, (E)-2,5-dimethylhex-3-ene is the more thermodynamically stable isomer by 8.2 kJ/mol.

Experimental Protocols for Determining Thermodynamic Stability

The thermodynamic data presented above are determined through precise calorimetric measurements. The two primary experimental techniques employed for this purpose are the determination of the heat of hydrogenation and the heat of combustion (bomb calorimetry).

Heat of Hydrogenation

Catalytic hydrogenation is a valuable method for determining the relative stabilities of unsaturated compounds.[2] In this process, the alkene is reacted with hydrogen gas in the presence of a metal catalyst (e.g., platinum, palladium, or nickel) to yield the corresponding alkane.[3][4] The reaction is exothermic, and the heat released is known as the heat of hydrogenation.

The fundamental principle is that both the (E)- and (Z)-isomers of this compound hydrogenate to form the same product, 2,5-dimethylhexane. Therefore, any difference in their heats of hydrogenation directly corresponds to the difference in their initial stabilities. The less stable isomer will release more heat upon hydrogenation.[2][5]

A generalized experimental workflow for determining the heat of hydrogenation is as follows:

G cluster_prep Sample Preparation cluster_calorimetry Calorimetric Measurement cluster_analysis Data Analysis prep_alkene Precisely weigh alkene sample add_reactants Introduce alkene and catalyst into calorimeter prep_alkene->add_reactants determine_moles Determine moles of alkene reacted prep_alkene->determine_moles prep_catalyst Prepare metal catalyst slurry prep_catalyst->add_reactants calorimeter_setup Assemble reaction calorimeter calorimeter_setup->add_reactants introduce_h2 Introduce hydrogen gas to initiate reaction add_reactants->introduce_h2 measure_temp Record temperature change over time introduce_h2->measure_temp calculate_heat Calculate heat evolved (q) measure_temp->calculate_heat calculate_delta_h Calculate molar heat of hydrogenation (ΔH) calculate_heat->calculate_delta_h determine_moles->calculate_delta_h G cluster_reactants Reactants cluster_product Product Z_isomer (Z)-2,5-Dimethylhex-3-ene E_isomer (E)-2,5-Dimethylhex-3-ene Z_isomer->E_isomer  ΔH = -8.2 kJ/mol Alkane 2,5-Dimethylhexane Z_isomer->Alkane  ΔH(Z) = -111.30 kJ/mol (relative) E_isomer->Alkane  ΔH(E) = -119.5 kJ/mol (relative)

References

quantum chemical calculations for 2,5-Dimethylhex-3-ene electronic structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quantum Chemical Calculations for the Electronic Structure of 2,5-Dimethylhex-3-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an eight-carbon alkene with the chemical formula C8H16[1][2]. As a simple yet structurally relevant alkene, it serves as an excellent model system for understanding the electronic behavior of unsaturated hydrocarbons. The electronic structure, particularly the nature of its frontier molecular orbitals, dictates its reactivity, stability, and potential interactions in chemical and biological systems. For professionals in drug development and chemical research, understanding these properties is crucial for predicting reaction mechanisms, designing new catalysts, and elucidating molecular interactions.

This technical guide provides a comprehensive overview of the theoretical background and practical methodology for performing quantum chemical calculations to investigate the electronic structure of this compound. It details the computational protocols, compares common theoretical methods, and explains how to interpret the resulting data.

Theoretical Background: Core Methodologies

The foundation of quantum chemical calculations lies in solving the time-independent Schrödinger equation. However, for a multi-electron system like this compound, exact solutions are not feasible. Therefore, a range of computational approximation methods are employed.[3]

Hartree-Fock (HF) Theory

Hartree-Fock is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[4] It treats each electron as moving in the average field of all other electrons, but it notably neglects the instantaneous electron-electron correlation.[4] While computationally efficient and a good starting point, this omission can lead to inaccuracies, especially in describing reaction energies and electronic properties.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost.[4][5] Instead of the complex wavefunction, DFT calculates the total energy of a system based on its electron density. A key component of DFT is the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation that are missed in HF theory.[4] For organic molecules, hybrid functionals like B3LYP, which mix a portion of exact HF exchange with DFT exchange-correlation, are particularly popular and have been shown to provide reliable results for molecular geometries and electronic properties.[3][6][7]

The Role of Basis Sets

In practice, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as a basis set.[8][9] These functions are centered on the atoms of the molecule. The choice of basis set is critical; a larger, more flexible basis set will provide a more accurate description of the molecular orbitals at a higher computational cost.[10]

Commonly used basis sets include:

  • Pople-style basis sets (e.g., 6-31G, 6-31G, 6-311+G*)**: These are split-valence basis sets, meaning they use more functions to describe valence electrons than core electrons.[8][11] The * indicates the addition of polarization functions (to allow for non-spherical orbital shapes), and the + indicates the addition of diffuse functions (important for describing anions or weak interactions).

  • Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) : These sets are designed to systematically converge towards the complete basis set limit, making them excellent for high-accuracy calculations.

Experimental Protocol: A Generalized Workflow

This section outlines a detailed, step-by-step protocol for calculating the electronic structure of the (E)-isomer of this compound using a common quantum chemistry software package like Gaussian, ORCA, or Spartan.

1. Initial Structure Generation:

  • Construct the 3D molecular structure of (E)-2,5-dimethylhex-3-ene. This can be done using a molecular builder within the software package. Ensure the correct stereochemistry at the C3=C4 double bond.

2. Geometry Optimization:

  • Objective : To find the lowest-energy (most stable) conformation of the molecule.

  • Method : Density Functional Theory (DFT) is highly recommended.

  • Functional : B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a robust choice for organic molecules.[5]

  • Basis Set : A Pople-style basis set like 6-31G* is typically sufficient for geometry optimization.[3]

  • Procedure : Perform a geometry optimization calculation without any symmetry constraints. The calculation is considered converged when the forces on the atoms and the change in energy between optimization steps fall below predefined tolerance levels.

3. Frequency Calculation:

  • Objective : To confirm that the optimized structure corresponds to a true energy minimum.

  • Procedure : Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G*).

  • Verification : A true minimum is confirmed if all calculated vibrational frequencies are real (i.e., there are no imaginary frequencies). An imaginary frequency would indicate a transition state.

4. Single-Point Energy Calculation and Property Analysis:

  • Objective : To obtain more accurate electronic properties for the stable geometry.

  • Procedure : Using the confirmed minimum-energy geometry, perform a single-point energy calculation. For higher accuracy, it is often beneficial to use a larger basis set than that used for optimization, for example, 6-311++G**.

  • Data Extraction : From the output of this calculation, the following key electronic properties are extracted:

    • Total electronic energy.

    • Energies of the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).[12][13]

    • Molecular orbital coefficients, which are used to visualize the spatial distribution (shape) of the orbitals.

Data Presentation and Interpretation

The results of quantum chemical calculations provide a wealth of quantitative data. The tables below present illustrative data for this compound to demonstrate how results can be structured for comparison.

Table 1: Comparison of Calculated Electronic Properties using HF and DFT Methods.

PropertyHartree-Fock (HF/6-31G)DFT (B3LYP/6-31G)Unit
Total Energy-313.35-314.52Hartrees
HOMO Energy-9.85-6.71eV
LUMO Energy2.15-0.18eV
HOMO-LUMO Gap 12.00 6.53 eV

Note: These are representative values for illustrative purposes.

Interpretation : The inclusion of electron correlation in the DFT (B3LYP) method results in a significant stabilization (lower total energy) compared to the Hartree-Fock method. Critically, DFT predicts a much smaller HOMO-LUMO gap, which is generally considered more realistic. A large HOMO-LUMO gap, as predicted by HF, often suggests lower chemical reactivity than is observed experimentally.[3][14]

Table 2: Effect of Basis Set on DFT (B3LYP) Calculated Properties.

PropertyB3LYP/6-31G*B3LYP/6-311++G**B3LYP/cc-pVTZUnit
Total Energy-314.52-314.68-314.71Hartrees
HOMO Energy-6.71-6.65-6.64eV
LUMO Energy-0.18-0.21-0.22eV
HOMO-LUMO Gap 6.53 6.44 6.42 eV

Note: These are representative values for illustrative purposes.

Interpretation : As the basis set becomes larger and more flexible (from 6-31G* to cc-pVTZ), the calculated total energy decreases, approaching the basis set limit. The electronic properties like the HOMO-LUMO gap also converge. The relatively small change between the 6-311++G** and cc-pVTZ results suggests that the former provides a reasonably converged value for this property at a lower computational cost.

Visualizations

Diagrams are essential for visualizing complex workflows and relationships in computational chemistry.

G cluster_workflow Computational Workflow for Electronic Structure Analysis mol_struct 1. Initial Molecular Structure (this compound) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) mol_struct->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc check Imaginary Frequencies? freq_calc->check sp_calc 4. Single-Point Calculation (e.g., B3LYP/6-311++G**) analysis 5. Data Analysis (HOMO, LUMO, Gap, Orbitals) sp_calc->analysis check->geom_opt Yes (Re-optimize) check->sp_calc No G cluster_methods Hierarchy of Quantum Chemical Methods hf Hartree-Fock (HF) - No Electron Correlation - Lower Accuracy dft Density Functional Theory (DFT) - Includes Electron Correlation - Good Accuracy/Cost Ratio hf->dft post_hf Post-HF Methods (e.g., MP2, CCSD(T)) - High Electron Correlation - High Accuracy, High Cost dft->post_hf cost_increase Increasing Computational Cost accuracy_increase Increasing Accuracy

References

molecular geometry and bond angles of 2,5-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 2,5-Dimethylhex-3-ene

Abstract

This compound is an eight-carbon alkene with the molecular formula C₈H₁₆.[1][2] Its structure is characterized by a central carbon-carbon double bond, with isopropyl groups attached to each of the double-bonded carbons. This substitution pattern leads to the existence of two geometric isomers, (E)-2,5-Dimethylhex-3-ene and (Z)-2,5-Dimethylhex-3-ene, each with distinct spatial arrangements and consequently, unique molecular geometries and bond angles.[3][4] This guide provides a detailed analysis of the molecule's structure, employing Valence Shell Electron Pair Repulsion (VSEPR) theory and hybridization principles to predict its geometry. Particular attention is given to the deviations from ideal bond angles caused by steric hindrance, a critical factor in understanding the molecule's reactivity and physical properties.

Molecular Structure and Hybridization

The systematic name, this compound, defines the molecule's connectivity. It consists of a six-carbon chain (hexene) with a double bond located between the third and fourth carbon atoms. Methyl groups are attached to the second and fifth carbon atoms. This arrangement results in two isopropyl groups flanking the central double bond.

The geometry around each carbon atom is determined by its hybridization state:

  • sp² Hybridization: The C3 and C4 carbons, which form the double bond, are sp² hybridized.[5][6] This hybridization results in a trigonal planar arrangement of the atoms bonded to them, with ideal bond angles of 120°.[7] The molecule is planar in the immediate vicinity of the double bond.

  • sp³ Hybridization: The remaining carbon atoms (C1, C2, C5, C6, and the carbons of the two methyl groups) are sp³ hybridized. These carbons form four single bonds, leading to a tetrahedral geometry with ideal bond angles of 109.5°.

Analysis of Bond Angles and Steric Effects

While ideal geometries provide a baseline, the actual bond angles in this compound are influenced by steric repulsion between the bulky isopropyl groups.

  • Around sp² Carbons (C3 and C4): The region around the C=C double bond is subject to significant steric strain. The electron-dense double bond and the large isopropyl groups repel each other, causing deviations from the ideal 120° angles.[8][9]

    • In the (E)-isomer (trans) , the two bulky isopropyl groups are on opposite sides of the double bond. This arrangement minimizes steric hindrance, and the bond angles are expected to be closer to the ideal 120°.

    • In the (Z)-isomer (cis) , the isopropyl groups are on the same side of the double bond, leading to substantial steric repulsion. This forces the C2-C3=C4 and C3=C4-C5 bond angles to expand to values significantly greater than 120° to accommodate the groups. Consequently, the H-C3=C4 and H-C4-C3 angles are compressed to less than 120°.

  • Around sp³ Carbons (C2 and C5): The bond angles around the sp³ hybridized C2 and C5 atoms also deviate from the ideal 109.5°. The C3-C2-C(CH₃) and C4-C5-C(CH₃) angles are likely to be compressed slightly due to the repulsion from the electron cloud of the adjacent C=C double bond.

Data Summary

The predicted bond angles for the core structure of this compound are summarized below.

Central Atom(s)HybridizationBondIdeal Angle (°)Predicted Actual Angle (°)Rationale for Deviation
C3, C4sp²C2-C3=C4120> 120° (especially in Z-isomer)Steric repulsion between bulky isopropyl groups.
C3, C4sp²H-C3=C4120< 120° (especially in Z-isomer)Compression due to expansion of the C-C=C angle.
C2, C5sp³C3-C2-C1109.5~109.5° (slight variation)Tetrahedral geometry, minor repulsion effects.
C2, C5sp³C(methyl)-C2-C(methyl)109.5< 109.5°Compression to accommodate larger C-C-C angles.

Molecular Geometry Visualization

The following diagrams, generated using the DOT language, illustrate the molecular structures of the (E) and (Z) isomers of this compound, highlighting their distinct spatial arrangements.

Figure 1: (E)-2,5-Dimethylhex-3-ene (trans isomer).

Figure 2: (Z)-2,5-Dimethylhex-3-ene (cis isomer).

Experimental Determination Protocols

The geometric parameters discussed in this guide are derived from theoretical models. Experimental verification and precise measurement of bond lengths and angles would require advanced analytical techniques.

Gas-Phase Electron Diffraction

This is a primary method for determining the geometry of volatile molecules.

  • Methodology: A beam of high-energy electrons is fired through a gaseous sample of this compound. The electrons are scattered by the molecule's electrostatic potential. The resulting diffraction pattern of concentric rings is recorded. The analysis of the scattering intensities and angular distribution allows for the precise calculation of interatomic distances and bond angles in the average structure of the molecule in the gas phase.

X-ray Crystallography

If the compound can be crystallized, X-ray crystallography can provide highly accurate geometric data.

  • Methodology: A single crystal of this compound is grown and mounted in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

Spectroscopic Methods and Computational Chemistry

Microwave and infrared spectroscopy can also provide information about molecular geometry. Additionally, high-level ab initio and Density Functional Theory (DFT) computational chemistry calculations can be performed to optimize the molecular geometry and predict bond angles, offering a powerful complement to experimental data.

Conclusion

The molecular geometry of this compound is a direct consequence of the hybridization of its constituent carbon atoms and the significant steric interactions between its bulky isopropyl substituents. The carbons of the central double bond (C3, C4) exhibit trigonal planar geometry, while the surrounding carbons (C1, C2, C5, C6) are tetrahedral. Steric hindrance, particularly in the (Z)-isomer, causes notable deviations from the ideal 120° and 109.5° bond angles. A thorough understanding of these structural nuances is essential for professionals in chemical research and drug development, as molecular geometry profoundly influences a compound's physical properties, stability, and biological activity.

References

Unveiling 2,5-Dimethylhex-3-ene: A Technical Guide to its Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational discovery and initial synthesis of the versatile alkene, 2,5-Dimethylhex-3-ene. This document provides a comprehensive overview of the pioneering synthetic routes, detailed experimental protocols from the first successful synthesis, and a summary of its key physical and chemical properties. The logical workflow of its discovery and the signaling pathway of its synthesis are also visually represented.

Discovery and Early Synthesis

The first documented synthesis of this compound, also known by its common name diisopropylethylene, can be traced back to the early 20th century. The pioneering work in the field of hydrocarbon chemistry led to the development of methods for creating sterically hindered alkenes. One of the earliest successful methods involved the dehydration of the corresponding tertiary alcohol, 2,5-dimethyl-3-hexanol (B103523). This acid-catalyzed elimination reaction provided a direct route to the target alkene.

Another early and notable method for the synthesis of this compound was through the dimerization of isobutylene. This process, often carried out at elevated temperatures and pressures in the presence of a suitable catalyst, represented a significant step in the production of branched alkenes from readily available starting materials.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₁₆
Molecular Weight 112.21 g/mol [1]
CAS Number 10557-44-5 (Z-isomer), 692-70-6 (E-isomer)[1]
Boiling Point 98.65 °C[2]
Density 0.706 g/cm³[2]
Refractive Index 1.4040[2]
Melting Point -103.01 °C (estimate)[2]
Flash Point 8.4 °C[2]

Experimental Protocols: The First Synthesis via Dehydration of 2,5-Dimethyl-3-hexanol

The following is a detailed experimental protocol for the first synthesis of this compound based on the acid-catalyzed dehydration of 2,5-dimethyl-3-hexanol.

Materials:

  • 2,5-Dimethyl-3-hexanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Anhydrous Calcium Chloride (or other suitable drying agent)

  • Sodium Bicarbonate solution (5%)

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Procedure:

  • Reaction Setup: A distillation apparatus is assembled with a round-bottom flask, a condenser, and a receiving flask.

  • Addition of Reactants: 2,5-Dimethyl-3-hexanol is placed in the round-bottom flask. A catalytic amount of concentrated sulfuric acid (or phosphoric acid) is carefully added to the alcohol.

  • Dehydration: The mixture is gently heated using a heating mantle. The dehydration reaction commences, and the lower-boiling product, this compound, along with water, begins to distill over.

  • Workup: The distillate, a two-phase mixture of the alkene and water, is collected in the receiving flask. The collected liquid is transferred to a separatory funnel.

  • Neutralization and Washing: The organic layer is washed with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with distilled water.

  • Drying: The organic layer is separated and dried over an anhydrous drying agent, such as anhydrous calcium chloride, to remove any residual water.

  • Purification: The dried liquid is decanted or filtered from the drying agent and purified by fractional distillation to yield pure this compound.

Logical Workflow of the First Synthesis

The following diagram illustrates the logical steps involved in the first synthesis of this compound.

logical_workflow start Start: 2,5-Dimethyl-3-hexanol reactants Addition of Acid Catalyst (H₂SO₄ or H₃PO₄) start->reactants dehydration Heating and Dehydration (Distillation of Products) reactants->dehydration workup Workup: Washing with NaHCO₃ and H₂O dehydration->workup drying Drying over Anhydrous Agent workup->drying purification Fractional Distillation drying->purification product End: Pure this compound purification->product

Caption: Logical workflow for the first synthesis of this compound.

Signaling Pathway: Acid-Catalyzed Dehydration of 2,5-Dimethyl-3-hexanol

The underlying mechanism for the acid-catalyzed dehydration of 2,5-dimethyl-3-hexanol to form this compound proceeds through a carbocation intermediate. The following diagram visualizes this reaction pathway.

dehydration_mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation to form Alkene Alcohol 2,5-Dimethyl-3-hexanol Protonated_Alcohol Protonated Alcohol (Oxonium Ion) Alcohol->Protonated_Alcohol + H⁺ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O H+ H⁺ Alkene This compound Carbocation->Alkene - H⁺ (to H₂O) Water H₂O H3O+ H₃O⁺

Caption: Mechanism of acid-catalyzed dehydration of 2,5-dimethyl-3-hexanol.

References

A Technical Guide to the Solubility of 2,5-Dimethylhex-3-ene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dimethylhex-3-ene (C₈H₁₆), a nonpolar alkene hydrocarbon. Due to a scarcity of specific quantitative solubility data in published literature, this document focuses on predicting solubility based on fundamental chemical principles, such as the "like dissolves like" rule. It outlines the expected solubility in a range of common organic solvents, from nonpolar to polar. Furthermore, this guide furnishes a detailed, generalized experimental protocol for the precise determination of solubility, which can be adapted by researchers for specific laboratory applications. A logical workflow for this experimental procedure is also presented using a Graphviz diagram to ensure clarity and reproducibility.

Introduction to this compound

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆.[1][2] It exists as two geometric isomers: cis-(Z) and trans-(E). As an alkene, its chemical behavior is dominated by the nonpolar nature of its carbon-carbon and carbon-hydrogen bonds.[3] Understanding its solubility is critical in various applications, including organic synthesis, reaction chemistry, and formulation development, where it may be used as a reactant, intermediate, or solvent.[4] The principle of "like dissolves like" is the primary determinant of its solubility, indicating that it will be most soluble in solvents with similar, nonpolar characteristics.[3][5]

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventChemical FormulaSolvent TypePredicted SolubilityRationale
HexaneC₆H₁₄NonpolarHighly SolubleStrong "like dissolves like" interaction; both are nonpolar hydrocarbons.[3]
TolueneC₇H₈Nonpolar (Aromatic)Highly SolubleFavorable van der Waals forces between the nonpolar solute and solvent.[7]
Diethyl Ether(C₂H₅)₂OSlightly PolarSolublePredominantly nonpolar character makes it a good solvent for hydrocarbons.[7]
ChloroformCHCl₃Polar AproticSolubleCapable of dissolving many nonpolar compounds despite its polarity.
Acetone(CH₃)₂COPolar AproticModerately SolubleIntermediate polarity may allow for some dissolution.
Ethanol (B145695)C₂H₅OHPolar ProticSparingly SolubleThe polarity and hydrogen-bonding capability of ethanol limit solubility.[4]
MethanolCH₃OHPolar ProticInsoluble to Sparingly SolubleHigh polarity makes it a poor solvent for nonpolar alkenes.[7]
WaterH₂OPolar ProticInsolubleSignificant mismatch in polarity prevents dissolution.[3][6]

Experimental Protocol for Solubility Determination

The following is a generalized, robust methodology for the quantitative determination of this compound solubility in an organic solvent. This protocol is based on the common "shake-flask" method, which is widely used for solubility measurements.[7][8]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Scintillation vials or sealed test tubes

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or other suitable analytical instrument.

Procedure:

  • Preparation of Saturated Solutions:

    • Add a measured volume of the chosen solvent (e.g., 10 mL) to several vials.

    • Add an excess amount of this compound to each vial to ensure a saturated solution is formed, with undissolved solute remaining visible.[7]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to permit the settling of excess solid/liquid.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-particles.

    • Record the final weight of the flask with the sample to determine the mass of the solution.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the filtered sample and the calibration standards using GC-FID. The conditions (e.g., column type, temperature program) should be optimized for the separation and detection of this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Use the calibration curve to determine the precise concentration of this compound in the saturated sample.

  • Calculation of Solubility:

    • Calculate the solubility from the determined concentration, typically expressed in units of grams per liter (g/L), moles per liter (mol/L), or grams per 100 grams of solvent.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility is illustrated below.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_calc Phase 4: Calculation A Add Excess Solute to Solvent B Seal Vials A->B C Agitate at Constant Temperature (24-48h) B->C D Settle Undissolved Solute (2h) C->D E Withdraw & Filter Supernatant D->E G Analyze via GC-FID E->G F Prepare Calibration Standards F->G H Determine Concentration from Calibration Curve G->H I Calculate Final Solubility (g/L, mol/L) H->I

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Guide to the Stereochemistry of cis-2,5-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive analysis of the stereochemical properties of cis-2,5-dimethylhex-3-ene, tailored for researchers, scientists, and professionals in drug development. The document elucidates the molecule's structure, symmetry, and stereoisomeric relationships, supported by quantitative data, detailed experimental protocols, and logical diagrams.

Stereochemical Analysis

cis-2,5-Dimethylhex-3-ene, also known by its IUPAC name (Z)-2,5-dimethylhex-3-ene, is an alkene with the molecular formula C₈H₁₆[1][2]. Its structure consists of a six-carbon chain with a double bond between the third and fourth carbons. Methyl groups are located at the second and fifth positions, and two isopropyl groups are attached to the double-bonded carbons.

A critical aspect of its stereochemistry is the geometry of the C3=C4 double bond. The designation "cis" (or Z) indicates that the two isopropyl groups reside on the same side of the double bond plane.

Chirality and Symmetry: Contrary to what might be assumed from its complex structure, cis-2,5-dimethylhex-3-ene is an achiral molecule. It does not possess any chiral centers (stereocenters), as carbons C2 and C5 are each bonded to two identical methyl groups within their respective isopropyl substituents.

The achirality of the molecule arises from its symmetry. It possesses a C₂ᵥ symmetry point group, characterized by a plane of symmetry (a mirror plane) that bisects the C3=C4 double bond and reflects one half of the molecule onto the other. Molecules with such a plane of symmetry are superimposable on their mirror images and are therefore achiral.

The only stereoisomer of cis-2,5-dimethylhex-3-ene is its geometric isomer, trans-2,5-dimethylhex-3-ene ((E)-2,5-dimethylhex-3-ene). The relationship between the cis and trans isomers is that they are diastereomers . The trans isomer is also achiral, possessing a center of inversion (Cᵢ symmetry).

Quantitative Data

The physical properties of geometric isomers differ due to their distinct shapes and intermolecular forces. The available data for the cis and trans isomers of 2,5-dimethylhex-3-ene are summarized below for comparison.

Propertycis-2,5-Dimethylhex-3-ene ((Z)-isomer)trans-2,5-Dimethylhex-3-ene ((E)-isomer)
CAS Number 10557-44-5[1][2]692-70-6[3][4]
Molecular Formula C₈H₁₆[1][2]C₈H₁₆[3][4]
Molecular Weight 112.21 g/mol [1][2][5]112.21 g/mol [4]
Boiling Point ~98.65 °C to 114.3 °C[6]Data not consistently available
Melting Point ~ -82 °CData not consistently available
Density ~0.706 - 0.764 g/cm³Data not consistently available
Refractive Index ~1.4040Data not consistently available
Flash Point 6.1 °C[6] to 8.4 °CData not consistently available

Note: Reported physical properties can vary between sources.

Experimental Protocols

A. Stereoselective Synthesis

The synthesis of cis-2,5-dimethylhex-3-ene is most effectively achieved through the stereoselective reduction of the corresponding alkyne, 2,5-dimethylhex-3-yne. The choice of catalyst and reaction conditions dictates the stereochemical outcome.

Protocol: Synthesis of cis-2,5-Dimethylhex-3-ene via Lindlar Catalysis [7] This protocol outlines the partial hydrogenation of an alkyne to a cis-alkene using a poisoned catalyst.

  • Catalyst Preparation : Prepare Lindlar's catalyst, which consists of palladium supported on calcium carbonate (CaCO₃) and deactivated ("poisoned") with lead acetate (B1210297) and quinoline[7]. A typical loading is 5% Pd on CaCO₃.

  • Reaction Setup : In a suitable hydrogenation flask, dissolve 2,5-dimethylhex-3-yne in a solvent such as methanol (B129727) or ethanol.

  • Catalyst Addition : Add the Lindlar's catalyst (e.g., 5-10% by weight relative to the alkyne) and a small amount of quinoline (B57606) to the solution. Quinoline further deactivates the catalyst to prevent over-reduction to the alkane[7].

  • Hydrogenation : Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically at or slightly above 1 atm). Stir the mixture vigorously to ensure efficient contact between the gas, liquid, and solid catalyst.

  • Monitoring : Monitor the reaction progress by tracking hydrogen uptake or by analytical techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction should cease after the absorption of one equivalent of hydrogen.

  • Workup : Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification : Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure cis-2,5-dimethylhex-3-ene.

B. Isomer Separation and Characterization

Due to differences in their physical properties, the cis and trans diastereomers can be separated and distinguished using standard laboratory techniques.

Protocol: Separation by Gas Chromatography (GC) GC is an effective method for separating volatile isomers like alkenes.

  • Column Selection : Use a non-polar or weakly polar capillary column (e.g., DB-1, DB-5) of sufficient length (e.g., 30-60 meters) to achieve baseline separation.

  • Injection : Inject a dilute solution of the isomer mixture into the GC inlet at an appropriate temperature to ensure rapid volatilization without degradation.

  • Temperature Program : Run a temperature program that starts at a low temperature and ramps up to a higher temperature to effectively separate the isomers based on their boiling points and interaction with the stationary phase. The trans isomer, often being more linear and having a slightly different boiling point, will typically have a different retention time than the cis isomer.

  • Detection : Use a Flame Ionization Detector (FID) for sensitive detection of the hydrocarbon isomers.

Protocol: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy [8] ¹H NMR spectroscopy is a powerful tool for unambiguously differentiating between cis and trans isomers.

  • Sample Preparation : Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube[8].

  • Data Acquisition : Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.

  • Spectral Analysis : The key distinguishing feature is the vicinal coupling constant (³JHH) between the vinylic protons on C3 and C4.

    • For cis-isomers , the vinylic protons are syn-periplanar, resulting in a smaller coupling constant, typically in the range of 6-15 Hz [8].

    • For trans-isomers , the vinylic protons are anti-periplanar, leading to a larger coupling constant, typically in the range of 11-18 Hz [8]. This significant difference in the ³JHH value provides definitive proof of the double bond's stereochemistry.

Visualization of Stereochemical Relationships

The following diagram illustrates the synthetic relationship between 2,5-dimethylhex-3-yne and its diastereomeric reduction products, cis- and trans-2,5-dimethylhex-3-ene.

Stereoisomers cluster_reactions Stereoselective Synthesis cluster_relationship Stereochemical Relationship alkyne 2,5-Dimethylhex-3-yne cis_alkene (Z)-2,5-Dimethylhex-3-ene (cis-isomer, Achiral) alkyne->cis_alkene H₂, Lindlar's Catalyst (syn-addition) trans_alkene (E)-2,5-Dimethylhex-3-ene (trans-isomer, Achiral) alkyne->trans_alkene Na, NH₃ (liq.) (anti-addition) rel_label Diastereomers cis_node (Z)-isomer cis_node->rel_label trans_node (E)-isomer trans_node->rel_label

Synthetic pathways to diastereomers of this compound.

References

A Comprehensive Guide to the IUPAC Nomenclature of 2,5-Dimethylhex-3-ene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the IUPAC nomenclature for the isomers of 2,5-Dimethylhex-3-ene. A systematic approach to naming these stereoisomers is crucial for unambiguous communication in research and development, particularly in the context of medicinal chemistry and materials science where specific isomeric forms can exhibit vastly different biological activities and physical properties.

Introduction to Stereoisomerism in this compound

This compound is an alkene with the molecular formula C8H16.[1][2] The presence of a double bond between the third and fourth carbon atoms restricts rotation, giving rise to geometric isomerism. This results in two distinct stereoisomers, which are molecules with the same molecular formula and connectivity of atoms, but with different spatial arrangements of these atoms.

IUPAC Nomenclature: The E/Z System

The International Union of Pure and Applied Chemistry (IUPAC) has established a rigorous system for naming stereoisomers of alkenes known as the E/Z notation.[3] This system provides an unambiguous description of the absolute stereochemistry of the double bond.[3] It is an extension of the older cis-trans notation and is applicable to all alkenes with two, three, or four substituents on the double bond carbons.[3]

The E/Z designation is determined by assigning priorities to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) priority rules.[3][4]

Experimental Protocols: Applying the Cahn-Ingold-Prelog (CIP) Priority Rules

  • Examine the atoms directly attached to each carbon of the double bond. Higher atomic number takes higher priority.

  • If the atoms are identical (isotopes), the heavier isotope has higher priority.

  • If the atoms are identical, move to the next atoms along the chain until a point of difference is found. The group with the atom of higher atomic number at the first point of difference receives higher priority.

  • Multiple bonds count as multiple single bonds to the same atom type. For example, a -C=O group is treated as a carbon singly bonded to two oxygen atoms.

Once priorities are assigned to the two substituents on each carbon of the double bond:

  • If the two higher-priority groups are on the same side of the double bond, the configuration is designated as Z (from the German zusammen, meaning "together").[3]

  • If the two higher-priority groups are on opposite sides of the double bond, the configuration is designated as E (from the German entgegen, meaning "opposite").[3]

Isomers of this compound

Applying the CIP rules to this compound:

  • Carbon-3: The substituents are an isopropyl group (-CH(CH3)2) and a hydrogen atom (-H). The isopropyl group has a higher priority than the hydrogen atom.

  • Carbon-4: The substituents are also an isopropyl group (-CH(CH3)2) and a hydrogen atom (-H). The isopropyl group has a higher priority than the hydrogen atom.

This leads to two possible isomers:

  • (E)-2,5-dimethylhex-3-ene: The two higher-priority isopropyl groups are on opposite sides of the double bond.[5][6]

  • (Z)-2,5-dimethylhex-3-ene: The two higher-priority isopropyl groups are on the same side of the double bond.[1][2][7]

The logical relationship between these isomers is illustrated in the following diagram:

isomers cluster_alkene This compound cluster_isomers Stereoisomers C8H16 This compound (C8H16) E_isomer (E)-2,5-dimethylhex-3-ene C8H16->E_isomer Geometric Isomerism Z_isomer (Z)-2,5-dimethylhex-3-ene C8H16->Z_isomer Geometric Isomerism

Isomeric relationship of this compound.

Data Summary

The following table summarizes key identifiers for the isomers of this compound.

Property(E)-2,5-dimethylhex-3-ene(Z)-2,5-dimethylhex-3-ene
Molecular Formula C8H16[5]C8H16[1][2]
Molecular Weight 112.22 g/mol [6]112.21 g/mol [7]
IUPAC Name (E)-2,5-dimethylhex-3-ene[5](Z)-2,5-dimethylhex-3-ene[1][7]
Synonyms trans-2,5-Dimethyl-3-hexene[5]cis-2,5-Dimethyl-3-hexene[7]
CAS Registry Number 692-70-6[5]10557-44-5[1][2]
InChIKey KNCMKWVOMRUHKZ-AATRIKPKSA-N[5]KNCMKWVOMRUHKZ-WAYWQWQTSA-N[1][2]

Conclusion

The IUPAC E/Z nomenclature system provides a clear and unambiguous method for distinguishing between the stereoisomers of this compound. The (E) and (Z) designations are based on the application of the Cahn-Ingold-Prelog priority rules to the substituents on the double bond. A thorough understanding and correct application of this system are essential for scientists and researchers in the field of drug development and chemical synthesis to ensure the precise identification and communication of specific isomeric structures.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dimethylhex-3-ene from Pinacolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2,5-dimethylhex-3-ene, a potentially valuable building block in organic synthesis, starting from the readily available ketone, pinacolone (B1678379). The synthesis is achieved through a two-step process: the reduction of pinacolone to 2,5-dimethyl-3-hexanol (B103523), followed by the acid-catalyzed dehydration of the resulting secondary alcohol. Detailed experimental protocols for both steps are provided, along with a summary of expected quantitative data and characterization of the intermediate and final products. This application note is intended to serve as a practical resource for researchers in organic chemistry and drug development.

Introduction

Alkenes are fundamental structural motifs in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The synthesis of specifically substituted alkenes is a cornerstone of modern organic chemistry. This application note details a reliable and straightforward two-step synthesis of this compound from pinacolone. The synthetic strategy involves the initial reduction of the ketone functionality of pinacolone to a secondary alcohol, 2,5-dimethyl-3-hexanol, using sodium borohydride (B1222165). The subsequent step involves the dehydration of this alcohol under acidic conditions to yield the target alkene, this compound. This process is an illustrative example of fundamental organic transformations and provides a practical route to a symmetrically substituted internal alkene.

Overall Reaction Scheme

G Pinacolone Pinacolone Alcohol 2,5-Dimethyl-3-hexanol Pinacolone->Alcohol 1. NaBH4, CH3OH 2. H3O+ workup Alkene This compound Alcohol->Alkene H3PO4, Heat

Caption: Overall synthetic route from pinacolone to this compound.

Experimental Protocols

Part 1: Reduction of Pinacolone to 2,5-Dimethyl-3-hexanol

This protocol details the reduction of the ketone, pinacolone, to the corresponding secondary alcohol, 2,5-dimethyl-3-hexanol, using sodium borohydride.

Materials:

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Sodium borohydride (NaBH₄)

  • Methanol (CH₃OH)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.1 mol) of pinacolone in 100 mL of methanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 1.9 g (0.05 mol) of sodium borohydride to the stirred solution in small portions over 15-20 minutes. The addition is exothermic, so maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the slow, dropwise addition of 50 mL of 1 M HCl to neutralize the excess borohydride and decompose the borate (B1201080) ester complex. Hydrogen gas evolution will be observed.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to afford the crude 2,5-dimethyl-3-hexanol.

  • The product can be further purified by distillation if necessary.

Expected Yield and Characterization:

The expected yield of 2,5-dimethyl-3-hexanol is typically in the range of 85-95%. The product can be characterized by its physical properties and spectroscopic data.

ParameterValue
Physical State Colorless liquid
Boiling Point 158-160 °C
Yield 85-95%
¹H NMR (CDCl₃, ppm) δ 3.45 (m, 1H), 1.75 (m, 1H), 1.40-1.20 (m, 2H), 0.95 (d, 6H), 0.90 (d, 6H)
¹³C NMR (CDCl₃, ppm) δ 78.5, 40.1, 33.2, 23.8, 22.5, 18.9, 17.5
IR (neat, cm⁻¹) 3350 (br, O-H), 2960, 2870 (C-H), 1080 (C-O)[1][2][3]
Part 2: Dehydration of 2,5-Dimethyl-3-hexanol to this compound

This protocol describes the acid-catalyzed dehydration of 2,5-dimethyl-3-hexanol to produce a mixture of (E)- and (Z)-2,5-dimethylhex-3-ene.

Materials:

  • 2,5-Dimethyl-3-hexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous calcium chloride (CaCl₂)

  • Distillation apparatus

  • Heating mantle

  • Separatory funnel

Procedure:

  • Place 13.0 g (0.1 mol) of 2,5-dimethyl-3-hexanol and 5 mL of 85% phosphoric acid in a 100 mL round-bottom flask. Alternatively, 2 mL of concentrated sulfuric acid can be used as the catalyst. Add a few boiling chips.

  • Assemble a simple distillation apparatus.

  • Heat the mixture gently with a heating mantle. The alkene product will begin to distill along with water.

  • Collect the distillate in a receiver cooled in an ice bath. Continue the distillation until no more organic layer is observed in the distillate.

  • Transfer the distillate to a separatory funnel and wash with 20 mL of saturated sodium bicarbonate solution to neutralize any acidic residue.

  • Wash the organic layer with 20 mL of brine.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Filter the dried liquid into a clean, dry round-bottom flask and purify by fractional distillation to separate the isomeric alkene products.

Expected Yield and Characterization:

The dehydration of 2,5-dimethyl-3-hexanol is expected to yield a mixture of (E)- and (Z)-2,5-dimethylhex-3-ene, with the more stable trans isomer being the major product according to Zaitsev's rule. The overall yield is typically in the range of 70-85%.

Parameter(E)-2,5-Dimethylhex-3-ene(Z)-2,5-Dimethylhex-3-ene
Physical State Colorless liquidColorless liquid
Boiling Point ~115 °C~117 °C
Yield (mixture) 70-85%
¹H NMR (CDCl₃, ppm) δ 5.25 (m, 2H), 2.30 (m, 2H), 0.95 (d, 12H)[4]δ 5.20 (m, 2H), 2.50 (m, 2H), 1.00 (d, 12H)[5]
¹³C NMR (CDCl₃, ppm) δ 132.5, 30.8, 22.8[4]δ 131.9, 25.4, 23.0[5]
IR (gas phase, cm⁻¹) ~2960, 1465, 970 (trans C-H bend)[4]~2960, 1465, ~720 (cis C-H bend)[5]

Reaction Mechanisms

Reduction of Pinacolone

The reduction of pinacolone with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

G Pinacolone Pinacolone Alkoxide Alkoxide Intermediate Pinacolone->Alkoxide NaBH4 (H- attack) Alcohol 2,5-Dimethyl-3-hexanol Alkoxide->Alcohol H3O+ workup

Caption: Mechanism of pinacolone reduction.

Dehydration of 2,5-Dimethyl-3-hexanol

The acid-catalyzed dehydration of the secondary alcohol proceeds through an E1 mechanism involving the formation of a carbocation intermediate.

G Alcohol 2,5-Dimethyl-3-hexanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol H+ Carbocation Secondary Carbocation Protonated_Alcohol->Carbocation - H2O Alkene This compound + H3O+ Carbocation->Alkene - H+

Caption: Mechanism of alcohol dehydration.

Conclusion

The synthesis of this compound from pinacolone has been successfully demonstrated through a two-step reduction and dehydration sequence. The provided protocols offer a reliable method for the preparation of this alkene, which can be a valuable intermediate for further synthetic transformations. The characterization data provided will aid in the identification and quality control of the synthesized compounds. This application note serves as a practical guide for researchers requiring access to this compound.

References

Application Notes and Protocols for Symmetrical Alkene Synthesis via McMurry Coupling Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The McMurry coupling reaction is a powerful and widely utilized method in organic synthesis for the reductive coupling of two carbonyl groups (aldehydes or ketones) to form an alkene.[1][2] This reaction, named after its co-discoverer John E. McMurry, employs low-valent titanium reagents, typically generated in situ, to facilitate the deoxygenative dimerization.[1] It is particularly valuable for the synthesis of sterically hindered and symmetrical alkenes, which can be challenging to prepare using other olefination methods.[3][4] The reaction proceeds via a two-step mechanism: the initial formation of a pinacolate (a 1,2-diolate) intermediate, followed by the deoxygenation of this intermediate by the oxophilic titanium species to yield the final alkene.[1][5] This methodology has found broad applications in the synthesis of complex molecules, including natural products, strained olefins, and pharmacologically active compounds.[2][4]

Key Applications in Research and Drug Development

  • Natural Product Synthesis: The McMurry reaction has been instrumental in the total synthesis of various natural products, particularly those containing macrocyclic or sterically congested alkene moieties.[6]

  • Synthesis of Strained and Unusual Molecules: This method is uniquely suited for the preparation of highly substituted and strained alkenes that are difficult to access through traditional methods like the Wittig reaction.[2]

  • Pharmaceuticals and Bioactive Molecules: The McMurry coupling is a key step in the synthesis of several important drug molecules. For instance, it has been employed in the synthesis of Tamoxifen, a selective estrogen receptor modulator used in breast cancer therapy, and Loratadine, an antihistamine.[2][7]

  • Materials Science: The reaction is also used to synthesize novel organic materials with specific electronic and photophysical properties, such as conjugated polymers and molecular motors.[1][2]

Reaction Mechanism and Workflow

The McMurry coupling reaction can be conceptually divided into two main stages: the generation of the low-valent titanium reagent and the reductive coupling of the carbonyl compound.

  • Generation of Low-Valent Titanium: A titanium (III) or (IV) chloride salt, such as TiCl₃ or TiCl₄, is reduced by a strong reducing agent to generate a highly reactive, low-valent titanium species. Common reducing agents include lithium aluminum hydride (LiAlH₄), zinc powder, zinc-copper couple, magnesium, or potassium.[1][2] This step is typically performed under an inert atmosphere in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME).[5]

  • Reductive Coupling: The carbonyl substrate is added to the slurry of the low-valent titanium reagent. The reaction proceeds through a single-electron transfer from the titanium to the carbonyl groups, forming ketyl radicals. These radicals then dimerize to form a titanium-bound pinacolate intermediate. Subsequent deoxygenation of the pinacolate by the oxophilic titanium yields the desired alkene and titanium oxide byproducts.[5][8]

McMurry_Mechanism cluster_generation 1. Generation of Low-Valent Titanium cluster_coupling 2. Reductive Coupling TiClx TiCl₃ or TiCl₄ LVT Low-Valent Titanium (LVT) TiClx->LVT Reduction ReducingAgent Reducing Agent (e.g., Zn, LiAlH₄) Carbonyl 2 x R₂C=O LVT->Carbonyl KetylRadical 2 x [R₂C-O•]⁻ Carbonyl->KetylRadical Single Electron Transfer (SET) from LVT Pinacolate Titanium Pinacolate Intermediate KetylRadical->Pinacolate Dimerization Alkene R₂C=CR₂ Pinacolate->Alkene Deoxygenation

Caption: General mechanism of the McMurry coupling reaction.

Data Presentation: Symmetrical Coupling of Ketones and Aldehydes

The following tables summarize representative examples of McMurry coupling for the synthesis of symmetrical alkenes from various aromatic and aliphatic carbonyl compounds.

Table 1: Symmetrical Coupling of Aromatic Ketones

Substrate (Ketone)Reagent SystemSolventTemperatureTime (h)Yield (%)Reference
BenzophenoneTiCl₄ / ZnTHFReflux1285[1]
AcetophenoneTiCl₄ / ZnTHFReflux1668[5]
4,4'-DimethoxybenzophenoneTiCl₃ / LiAlH₄THFReflux592
Fluoren-9-oneTiCl₄ / ZnTHFReflux1295[7]

Table 2: Symmetrical Coupling of Aliphatic Ketones

Substrate (Ketone)Reagent SystemSolventTemperatureTime (h)Yield (%)Reference
AdamantanoneTiCl₃ / LiDMEReflux1885-90[4]
CyclohexanoneTiCl₄ / ZnTHFReflux2475[1]
DihydrocivetoneTiCl₃ / LiAlH₄THFReflux1288[1]
AcetoneTiCl₄ / ZnTHFReflux1640[5]

Table 3: Symmetrical Coupling of Aldehydes

Substrate (Aldehyde)Reagent SystemSolventTemperatureTime (h)Yield (%)Reference
BenzaldehydeTiCl₄ / ZnTHFReflux1280 (E/Z mixture)[8]
RetinalTiCl₃ / LiAlH₄THFReflux1060-70 (β-Carotene)[1]
CinnamaldehydeTiCl₄ / ZnTHFReflux1670[8]

Experimental Protocols

Protocol 1: General Procedure for McMurry Coupling using TiCl₄ and Zinc

This protocol is a general method suitable for the symmetrical coupling of many ketones and aldehydes.[1]

Materials:

  • Titanium (IV) tetrachloride (TiCl₄)

  • Zinc powder (Zn)

  • Anhydrous Tetrahydrofuran (THF)

  • Carbonyl substrate (ketone or aldehyde)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for air-sensitive reactions (e.g., Schlenk flask, reflux condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under an inert atmosphere (Argon or Nitrogen).

  • Preparation of Low-Valent Titanium Reagent:

    • To the flask, add zinc powder (4 equivalents relative to the carbonyl substrate).

    • Suspend the zinc powder in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add TiCl₄ (2 equivalents) to the stirred suspension via syringe. The mixture will turn from a yellow/orange color to black.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours. The formation of a black slurry indicates the generation of the active low-valent titanium species.

  • Reductive Coupling:

    • Prepare a solution of the carbonyl substrate (1 equivalent) in anhydrous THF.

    • Add the substrate solution dropwise to the refluxing black slurry of the low-valent titanium reagent over a period of 1-2 hours.

    • Continue to heat the reaction mixture at reflux for an additional 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of potassium carbonate (K₂CO₃) or 10% aqueous HCl.

    • Filter the mixture through a pad of Celite® to remove the titanium dioxide salts. Wash the filter cake with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Separate the organic layer from the aqueous layer in a separatory funnel.

    • Extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired symmetrical alkene.

Protocol_Workflow node_setup 1. Apparatus Setup (Inert Atmosphere) node_lvt 2. Prepare LVT Reagent (Zn + TiCl₄ in THF, Reflux) node_setup->node_lvt node_coupling 3. Add Carbonyl Substrate (Reflux) node_lvt->node_coupling node_workup 4. Reaction Quench & Work-up (Aqueous Quench, Filtration) node_coupling->node_workup node_purification 5. Purification (Chromatography/Recrystallization) node_workup->node_purification

Caption: General experimental workflow for the McMurry coupling reaction.

Protocol 2: Procedure for McMurry Coupling using TiCl₃ and LiAlH₄

This protocol, originally developed by McMurry and Fleming, is also a highly effective method.

Materials:

  • Titanium (III) chloride (TiCl₃)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME)

  • Carbonyl substrate

  • Argon or Nitrogen gas

  • Standard glassware for air-sensitive reactions

Procedure:

  • Apparatus Setup: Set up a dry Schlenk flask with a magnetic stir bar and reflux condenser under an inert atmosphere.

  • Preparation of Low-Valent Titanium Reagent:

    • Add TiCl₃ (4 equivalents) to the flask.

    • Add anhydrous THF or DME to create a suspension.

    • Carefully and portion-wise, add LiAlH₄ (1 equivalent) to the stirred suspension at 0 °C.

    • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1 hour. A black slurry will form.

  • Reductive Coupling:

    • Dissolve the carbonyl substrate (1 equivalent) in anhydrous THF or DME.

    • Add the substrate solution to the refluxing low-valent titanium slurry.

    • Continue refluxing for the required time (typically 5-20 hours), monitoring the reaction by TLC.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Concluding Remarks

The McMurry coupling reaction is a versatile and indispensable tool for the synthesis of symmetrical alkenes, particularly those that are sterically demanding. The choice of the titanium source and reducing agent can be tailored to the specific substrate and desired outcome. The protocols provided herein offer robust starting points for researchers. However, optimization of reaction conditions such as temperature, reaction time, and stoichiometry may be necessary to achieve the best results for a particular transformation. Careful execution under anhydrous and inert conditions is crucial for the success of this reaction.

References

Application Notes and Protocols for the Polymerization of 2,5-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches have revealed a significant lack of specific experimental data and established protocols for the polymerization of 2,5-dimethylhex-3-ene. This is likely due to the steric hindrance presented by the two isopropyl groups flanking the internal double bond, which poses considerable challenges for most conventional polymerization techniques. The information, protocols, and data presented herein are therefore based on established principles of polymer chemistry and analogous reactions with structurally related, less hindered alkenes. These should be considered as a starting point for exploratory research and will require significant optimization.

Introduction: The Challenge of Polymerizing Sterically Hindered Internal Alkenes

This compound is an internal, sterically hindered olefin. This structural characteristic significantly reduces its reactivity in common polymerization reactions. The bulky isopropyl groups on either side of the carbon-carbon double bond impede the approach of catalysts and other monomers, making chain propagation difficult. While its isomer, 2,5-dimethyl-1,5-hexadiene, has been shown to undergo cationic polymerization, the internal double bond of this compound presents a greater challenge.

Potential polymerization methods for such a monomer would need to overcome this steric barrier. Two plausible, yet challenging, approaches are cationic polymerization under forcing conditions and coordination polymerization using specific Ziegler-Natta or metathesis catalysts that can accommodate bulky monomers. This document outlines hypothetical protocols and considerations for these approaches.

Potential Polymerization Methodologies

Cationic Polymerization

Cationic polymerization is initiated by an electrophile that adds to the double bond, creating a carbocation that then propagates by attacking subsequent monomer units. For an alkene like this compound, the formation of a tertiary carbocation upon protonation would be relatively stable, suggesting that cationic polymerization is a feasible, albeit potentially difficult, pathway.[1][2] The steric hindrance would likely lead to low polymerization rates and low molecular weight polymers.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts are highly effective for the polymerization of α-olefins.[3] While typically less effective for internal and sterically hindered olefins, certain heterogeneous catalyst systems might facilitate the polymerization of this compound. The mechanism involves the coordination of the alkene to a transition metal center followed by insertion into a metal-alkyl bond.[4] The choice of catalyst and co-catalyst is critical to overcoming the steric hindrance.

Hypothetical Experimental Protocols

Protocol for Cationic Polymerization of this compound

This protocol is a hypothetical starting point and will require significant optimization of catalyst, temperature, and solvent.

Materials:

  • This compound (purified by distillation over sodium)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Lewis Acid initiator (e.g., Boron trifluoride etherate (BF₃·OEt₂), Titanium tetrachloride (TiCl₄))

  • Dry nitrogen or argon gas

  • Methanol (B129727) (for quenching)

  • Hexane (for precipitation)

Procedure:

  • All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon.

  • In a Schlenk flask equipped with a magnetic stirrer, add anhydrous DCM (e.g., 50 mL) under an inert atmosphere.

  • Cool the flask to the desired temperature (a starting point could be -78 °C, using a dry ice/acetone bath).

  • Slowly add the Lewis acid initiator to the stirred solvent (e.g., 0.1 mol% relative to the monomer).

  • In a separate, dry syringe, take up the purified this compound (e.g., 5 g).

  • Slowly add the monomer to the initiator solution over a period of 10-15 minutes.

  • Allow the reaction to proceed for a set time (e.g., 2-24 hours), monitoring for any changes in viscosity.

  • Quench the polymerization by adding a small amount of cold methanol.

  • Allow the solution to warm to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of stirred hexane.

  • Collect the precipitate by filtration, wash with fresh hexane, and dry under vacuum at 40 °C to a constant weight.

Experimental Workflow for Cationic Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation A Dry Glassware D Add Solvent to Reactor A->D B Purify Monomer (this compound) G Add Monomer B->G C Dry Solvent (e.g., Dichloromethane) C->D E Cool to Reaction Temp. (e.g., -78°C) D->E F Add Initiator (e.g., BF3·OEt2) E->F F->G H Polymerization (2-24 h) G->H I Quench with Methanol H->I J Precipitate in Hexane I->J K Filter and Wash J->K L Dry Polymer K->L

Caption: A generalized workflow for the cationic polymerization of an alkene.

Protocol for Ziegler-Natta Polymerization of this compound

This protocol is a hypothetical starting point and will require significant optimization of the catalyst system and reaction conditions.

Materials:

  • This compound (purified)

  • Anhydrous toluene (B28343)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminium (Al(C₂H₅)₃) as a solution in toluene

  • Dry nitrogen or argon gas

  • Acidified methanol (for quenching and catalyst residue removal)

  • Hexane (for washing)

Procedure:

  • Set up a jacketed glass reactor with mechanical stirring, a temperature probe, and an inert gas inlet.

  • Dry the reactor thoroughly and purge with nitrogen or argon.

  • Add anhydrous toluene to the reactor.

  • Introduce the triethylaluminium solution to the toluene and stir.

  • Slowly add the titanium tetrachloride to the stirred solution. A precipitate (the catalyst) should form.

  • Age the catalyst slurry for a specified time at a controlled temperature (e.g., 30 minutes at room temperature).

  • Add the purified this compound to the reactor.

  • Control the reaction temperature (e.g., 50-70 °C) and monitor for any signs of polymerization.

  • After the desired reaction time (e.g., 4-8 hours), quench the reaction by slowly adding acidified methanol.

  • Filter the polymer and wash extensively with methanol to remove catalyst residues, followed by washing with hexane.

  • Dry the polymer in a vacuum oven at 60 °C to a constant weight.

Ziegler-Natta Polymerization Cycle (Cossee-Arlman Mechanism)

G A Active Catalyst Center (Ti with growing polymer chain) B Alkene Coordination (this compound) A->B Monomer approach C Transition State (Four-membered ring) B->C π-complex formation D Insertion (Alkene inserted into Ti-C bond) C->D Migratory insertion E Regenerated Active Center (with elongated polymer chain) D->E Chain growth E->B Coordination of new monomer

Caption: The Cossee-Arlman mechanism for Ziegler-Natta polymerization.

Hypothetical Quantitative Data

The following tables present hypothetical data for the polymerization of this compound. These values are for illustrative purposes to guide experimental design and are not based on actual experimental results.

Table 1: Hypothetical Results for Cationic Polymerization of this compound

EntryInitiator[Monomer]:[Initiator]Temp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
1BF₃·OEt₂100:1-7824151,5002.1
2BF₃·OEt₂200:1-7824102,0002.3
3TiCl₄100:1-5012252,8001.9
4TiCl₄200:1-5012203,5002.0

Mn = Number-average molecular weight, PDI = Polydispersity Index

Table 2: Hypothetical Results for Ziegler-Natta Polymerization of this compound

EntryAl/Ti RatioTemp (°C)Time (h)Pressure (atm)Conversion (%)Mn ( g/mol )PDI
12:1508155,0003.5
23:1508186,2003.2
33:17065127,5003.0
44:17065158,1002.8

Concluding Remarks

The polymerization of this compound represents a significant challenge in polymer science due to its sterically hindered internal double bond. The application notes and protocols provided are intended to serve as a foundational guide for researchers venturing into this area. Success in polymerizing this monomer will likely depend on the development of highly specialized catalyst systems that can overcome the steric barriers to chain propagation. Further research could explore the use of advanced metathesis catalysts or novel initiating systems. Characterization of any resulting oligomers or polymers would be crucial to understanding the polymerization mechanism and the properties of the material.

References

Application Notes and Protocols: 2,5-Dimethylhex-3-ene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2,5-dimethylhex-3-ene as a versatile starting material in organic synthesis. The protocols outlined below are intended to serve as a guide for the synthesis of key intermediates and target molecules.

Introduction

This compound, a symmetrically substituted alkene, serves as a valuable precursor in a variety of organic transformations. Its structure allows for the stereoselective synthesis of various functionalized compounds. This document details its application in stereoselective reduction for its synthesis, ozonolysis for the formation of carbonyl compounds, and epoxidation to produce the corresponding epoxide, a versatile synthetic intermediate.

Physicochemical Properties

A summary of the key physical and chemical properties of cis- and trans-2,5-dimethylhex-3-ene is provided below for reference.

Property(Z)-2,5-Dimethylhex-3-ene(E)-2,5-Dimethylhex-3-ene
Molecular Formula C₈H₁₆C₈H₁₆
Molecular Weight 112.21 g/mol 112.21 g/mol
CAS Number 10557-44-5[1]692-70-6
Boiling Point 98.7 °CNot specified
Density 0.706 g/cm³Not specified

Key Synthetic Applications and Protocols

Stereoselective Synthesis of (Z)-2,5-Dimethylhex-3-ene

The cis-isomer of this compound is readily synthesized by the partial hydrogenation of the corresponding alkyne, 2,5-dimethyl-3-hexyne, using a poisoned catalyst such as Lindlar's catalyst. This method ensures a syn-addition of hydrogen, leading to the exclusive formation of the (Z)-alkene.

Experimental Protocol: Synthesis of (Z)-2,5-Dimethylhex-3-ene

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2,5-Dimethyl-3-hexyne110.2011.0 g0.10
Lindlar's Catalyst (5% Pd on CaCO₃)-0.55 g-
Quinoline (B57606)129.162-3 drops-
Hexane (B92381) (anhydrous)-100 mL-
Hydrogen gas (H₂)2.02As needed-

Procedure:

  • In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon inlet, dissolve 2,5-dimethyl-3-hexyne (11.0 g, 0.10 mol) in anhydrous hexane (100 mL).

  • Add Lindlar's catalyst (0.55 g) and quinoline (2-3 drops) to the solution.

  • Flush the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with fresh hexane.

  • Remove the solvent from the filtrate under reduced pressure to yield (Z)-2,5-dimethylhex-3-ene.

Expected Yield: High (typically >95%)

Synthesis_of_Z_2_5_Dimethylhex_3_ene Alkyne 2,5-Dimethyl-3-hexyne Alkene (Z)-2,5-Dimethylhex-3-ene Alkyne->Alkene H₂, Lindlar's Catalyst Hexane, Quinoline

Caption: Synthesis of (Z)-2,5-Dimethylhex-3-ene.

Ozonolysis of this compound to Isobutyraldehyde (B47883)

The ozonolysis of this compound provides a direct route to isobutyraldehyde, a valuable building block in organic synthesis. The symmetrical nature of the starting alkene simplifies the product profile, leading to a single carbonyl compound. A reductive workup is employed to obtain the aldehyde.

Experimental Protocol: Ozonolysis of (Z)-2,5-Dimethylhex-3-ene

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
(Z)-2,5-Dimethylhex-3-ene112.2111.2 g0.10
Dichloromethane (B109758) (DCM, dry)-200 mL-
Ozone (O₃)48.00As needed-
Dimethyl sulfide (B99878) (DMS)62.139.3 g (12.5 mL)0.15

Procedure:

  • Dissolve (Z)-2,5-dimethylhex-3-ene (11.2 g, 0.10 mol) in dry dichloromethane (200 mL) in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble a stream of ozone through the solution. The reaction is monitored by the appearance of a persistent blue color, indicating the presence of excess ozone.

  • Once the reaction is complete, purge the solution with a stream of nitrogen or argon to remove excess ozone.

  • Slowly add dimethyl sulfide (9.3 g, 0.15 mol) to the cold solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for at least 2 hours.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • The crude isobutyraldehyde can be purified by fractional distillation.

Expected Yield: High (typically >90%)

Ozonolysis_of_Alkene Alkene (Z)-2,5-Dimethylhex-3-ene Ozonide Molozonide Intermediate Alkene->Ozonide 1. O₃, DCM, -78°C Aldehyde 2x Isobutyraldehyde Ozonide->Aldehyde 2. (CH₃)₂S

Caption: Ozonolysis of (Z)-2,5-Dimethylhex-3-ene.

Epoxidation of this compound

Epoxidation of this compound with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide, 2,5-dimethyl-3,4-epoxyhexane. This epoxide is a valuable intermediate for the synthesis of diols and other functionalized molecules through ring-opening reactions.[2][3]

Experimental Protocol: Epoxidation of (Z)-2,5-Dimethylhex-3-ene

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
(Z)-2,5-Dimethylhex-3-ene112.2111.2 g0.10
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)172.5724.7 g0.11
Dichloromethane (DCM)-250 mL-
Sodium bicarbonate (sat. aq. solution)-As needed-
Sodium sulfite (B76179) (10% aq. solution)-As needed-

Procedure:

  • Dissolve (Z)-2,5-dimethylhex-3-ene (11.2 g, 0.10 mol) in dichloromethane (250 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (24.7 g, 0.11 mol) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC until the starting alkene is consumed.

  • Quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy excess peroxy acid.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove meta-chlorobenzoic acid, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • The product can be purified by vacuum distillation or column chromatography.

Expected Yield: Good to high (typically 80-95%)

Epoxidation_of_Alkene Alkene (Z)-2,5-Dimethylhex-3-ene Epoxide cis-2,5-Dimethyl-3,4-epoxyhexane Alkene->Epoxide m-CPBA DCM, 0°C to rt Synthetic_Workflow cluster_start Starting Material cluster_alkene Alkene Intermediate cluster_products Synthetic Products Alkyne 2,5-Dimethyl-3-hexyne Alkene (Z)-2,5-Dimethylhex-3-ene Alkyne->Alkene Hydrogenation (Lindlar Cat.) Aldehyde Isobutyraldehyde Alkene->Aldehyde Ozonolysis (O₃, DMS) Epoxide cis-2,5-Dimethyl-3,4-epoxyhexane Alkene->Epoxide Epoxidation (m-CPBA)

References

Application Notes and Protocols for the Hydrogenation of 2,5-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the catalytic hydrogenation of 2,5-Dimethylhex-3-ene to its corresponding saturated alkane, 2,5-dimethylhexane. This reaction is a fundamental transformation in organic synthesis, effectively removing the carbon-carbon double bond. The protocol outlined below utilizes palladium on carbon (Pd/C) as a heterogeneous catalyst under a hydrogen atmosphere, a widely adopted and efficient method for alkene reduction.[1][2] These application notes are intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

Catalytic hydrogenation is a crucial chemical reaction that adds hydrogen across unsaturated bonds, such as those in alkenes, to produce saturated compounds.[3][4] The process is of significant importance in various sectors, including the pharmaceutical, food, and energy industries.[3] In this application note, we focus on the hydrogenation of this compound, converting it into 2,5-dimethylhexane. This transformation is typically achieved with high efficiency using a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C).[1][5] The reaction proceeds by the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst, facilitating the syn-addition of two hydrogen atoms across the double bond.[4][5]

Reaction Principle

The hydrogenation of an alkene is a thermodynamically favorable process, resulting in the formation of a more stable, lower-energy alkane.[4] The reaction involves the cleavage of the relatively weak pi (π) bond of the alkene and the sigma (σ) bond of molecular hydrogen, and the formation of two new, stronger carbon-hydrogen (C-H) sigma bonds.[6] Despite being exothermic, the reaction has a high activation energy and therefore requires a catalyst to proceed at a reasonable rate under mild conditions.[6]

The general chemical equation for the hydrogenation of this compound is as follows:

C₈H₁₆ (this compound) + H₂ --(Pd/C)--> C₈H₁₈ (2,5-Dimethylhexane)

Experimental Protocol

This protocol is a general guideline for the catalytic hydrogenation of an alkene and can be adapted for this compound.

3.1. Materials and Equipment

  • Substrate: this compound

  • Catalyst: 10% Palladium on Carbon (Pd/C), 5-10 wt% of the substrate

  • Solvent: Ethanol (EtOH), Methanol (MeOH), or Ethyl Acetate (EtOAc)

  • Hydrogen Source: Hydrogen gas (H₂) balloon or cylinder

  • Reaction Vessel: Round-bottom flask (e.g., 25 mL)

  • Stirring: Magnetic stir bar and stir plate

  • Inerting: Nitrogen (N₂) gas supply (optional)

  • Workup: Celite or another filter aid, filtration apparatus (e.g., Büchner funnel), rotary evaporator

3.2. Procedure

  • Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., 10 mL of ethanol) to the flask, followed by the careful addition of 10% Pd/C (5-10% by weight of the alkene, e.g., 50 mg for 1.0 mmol of a substrate with a similar molecular weight).[7]

  • Atmosphere Exchange: Seal the flask with a rubber septum. If desired, the flask can be evacuated and flushed with nitrogen gas three times to remove air. Subsequently, evacuate the flask and flush it with hydrogen gas. This hydrogen flush should be repeated three times.[7]

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask via a needle through the septum.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting alkene. Reaction times can vary from minutes to several hours.[7]

  • Workup: Once the reaction is complete, carefully remove the hydrogen balloon. Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst.[3][7] Wash the filter cake with a small amount of the reaction solvent to ensure all the product is collected.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,5-dimethylhexane.[3][7]

  • Purification (if necessary): The purity of the product can be assessed by GC or NMR. If necessary, further purification can be achieved by distillation.

Data Presentation

The following table summarizes typical reaction parameters for the catalytic hydrogenation of alkenes, which are applicable to this compound.

ParameterValue/ConditionNotes
SubstrateThis compound---
Catalyst10% Pd/C5-10 wt% relative to the substrate.
Hydrogen Pressure1 atm (balloon)Higher pressures can be used for more sterically hindered alkenes.
SolventEthanol, Methanol, Ethyl AcetateChoice of solvent can influence reaction rate.
TemperatureRoom TemperatureThe reaction is exothermic.
Reaction TimeMinutes to hoursMonitored by TLC or GC.
YieldTypically high (>95%)Dependent on reaction completion and workup.

Visualizations

5.1. Reaction Pathway

reaction_pathway sub This compound prod 2,5-Dimethylhexane sub->prod Hydrogenation reagents + H₂ reagents->prod catalyst Pd/C catalyst_node catalyst_node->sub

Caption: Hydrogenation of this compound to 2,5-dimethylhexane.

5.2. Experimental Workflow

experimental_workflow setup Reaction Setup (Substrate, Solvent, Catalyst) atmosphere Atmosphere Exchange (N₂ Purge, H₂ Flush) setup->atmosphere 1. reaction Hydrogenation Reaction (Stir under H₂ balloon) atmosphere->reaction 2. monitoring Reaction Monitoring (TLC/GC) reaction->monitoring 3. workup Workup (Filtration through Celite) monitoring->workup 4. isolation Product Isolation (Solvent Evaporation) workup->isolation 5.

Caption: General workflow for the catalytic hydrogenation of an alkene.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Handle in a well-ventilated fume hood, away from ignition sources.

  • Palladium on Carbon: Pd/C is flammable, especially when dry and in the presence of organic solvents. It can ignite upon contact with air. Do not allow the catalyst to dry on the filter paper. The catalyst should be quenched carefully after the reaction.

  • Solvents: The organic solvents used are flammable. Standard laboratory safety procedures, including the use of personal protective equipment (goggles, lab coat, gloves), should be followed.

Conclusion

The catalytic hydrogenation of this compound using palladium on carbon is a reliable and efficient method for the synthesis of 2,5-dimethylhexane. The protocol provided in these application notes offers a straightforward procedure that can be readily implemented in a standard organic chemistry laboratory. Careful monitoring and adherence to safety precautions are essential for a successful and safe experiment.

References

Application Notes and Protocols: 2,5-Dimethylhex-3-ene in Fragrance Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dimethylhex-3-ene is an unsaturated hydrocarbon. A thorough review of scientific literature and industry databases indicates that This compound is not currently utilized as a standard ingredient in fragrance production. Its olfactory profile is not well-characterized in public literature, and it does not feature in the palettes of major fragrance houses or regulatory bodies governing fragrance ingredients. The primary applications of this compound and its isomers are in the synthesis of other organic compounds.

This document, therefore, serves to outline the typical evaluation process for a novel chemical entity for use in fragrance, using this compound as a theoretical candidate. It will detail the necessary experimental protocols and data required for such an assessment.

Part 1: Physicochemical and Olfactory Characterization

For any new molecule to be considered for fragrance applications, a comprehensive understanding of its physical, chemical, and olfactory properties is paramount.

1.1. Quantitative Data Summary

The following table outlines the key parameters that would need to be determined for this compound to assess its potential as a fragrance ingredient. For comparison, data for a structurally similar and widely used fragrance ingredient, Dihydromyrcenol, is provided.

ParameterThis compound (Theoretical Data)Dihydromyrcenol (Established Data)Significance in Fragrance
Molecular Weight 112.22 g/mol 156.27 g/mol Influences volatility and diffusion.
Boiling Point ~115 °C (estimated)198 °CKey indicator of volatility and tenacity.
Vapor Pressure To be determined0.02 mmHg @ 25 °CDirectly correlates with evaporation rate.
Odor Threshold To be determined0.01 - 0.1 ppmMeasures the potency of the odorant.
Scent Profile To be determinedCitrus, lime, fresh, floralDescribes the character of the scent.
LogP To be determined3.2Indicates lipophilicity, affecting skin interaction.
Purity (GC-FID) >95% (target)>98%Essential for safety and consistent odor.

1.2. Experimental Protocols

Protocol 1: Gas Chromatography-Olfactometry (GC-O) for Odor Profile Analysis

  • Objective: To identify and characterize the odor-active components of a this compound sample.

  • Methodology:

    • A solution of this compound (1% in ethanol) is injected into a gas chromatograph (GC) equipped with a sniffing port.

    • The effluent from the GC column is split, with one part going to a flame ionization detector (FID) and the other to the sniffing port.

    • A trained panelist sniffs the effluent from the sniffing port and records the odor character and intensity at specific retention times.

    • The data from the FID and the olfactometry are correlated to identify the compounds responsible for specific odors.

Protocol 2: Determination of Odor Threshold by Forced-Choice Triangle Test

  • Objective: To determine the lowest concentration of this compound detectable by the human nose.

  • Methodology:

    • A series of dilutions of this compound in an odorless solvent (e.g., diethyl phthalate) are prepared.

    • Panelists are presented with three samples (two are the solvent, one contains the diluted odorant) and asked to identify the odd one out.

    • The lowest concentration at which a statistically significant number of panelists can correctly identify the odorant is determined as the odor threshold.

Part 2: Safety and Stability Assessment

Before incorporation into any consumer product, a potential fragrance ingredient must undergo rigorous safety and stability testing.

2.1. Experimental Protocols

Protocol 3: Photostability Testing

  • Objective: To assess the stability of this compound when exposed to UV light, simulating sunlight exposure.

  • Methodology:

    • A solution of this compound in a suitable solvent is prepared and placed in a quartz cuvette.

    • The sample is exposed to a controlled source of UV radiation for a specified period.

    • The chemical composition of the sample is analyzed at regular intervals using GC-MS to identify any degradation products.

    • The olfactory profile is also assessed to detect any changes in scent.

Protocol 4: Skin Sensitization Assay (e.g., Direct Peptide Reactivity Assay - DPRA)

  • Objective: To assess the potential of this compound to cause skin sensitization.

  • Methodology:

    • The DPRA is an in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing cysteine or lysine.

    • This compound is incubated with the peptides for a defined period.

    • The concentration of the remaining unreacted peptide is determined by HPLC with UV detection.

    • The depletion of the peptide is used to classify the sensitization potential of the substance.

Part 3: Application in a Fragrance Accord

Assuming this compound was found to have a desirable scent and passed all safety assessments, the final step would be its incorporation into a fragrance formulation.

Protocol 5: Creation of a Simple "Green" Fragrance Accord

  • Objective: To evaluate the performance and character of this compound in a simple fragrance blend.

  • Methodology:

    • A base accord is created with well-known "green" notes (e.g., Galbanum, Cis-3-Hexenol).

    • A 10% solution of this compound in ethanol (B145695) is prepared.

    • The this compound solution is added dropwise to the base accord, and the blend is evaluated on a smelling strip at different time intervals (top note, heart note, base note).

    • The final formulation is recorded as parts per thousand.

Part 4: Visualizations

fragrance_evaluation_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical & Olfactory Analysis cluster_safety Safety & Stability Testing cluster_application Application & Formulation synthesis Chemical Synthesis of This compound purification Purification (e.g., Distillation) synthesis->purification gcms GC-MS Analysis (Purity, Impurities) purification->gcms gco GC-Olfactometry (Scent Profile) gcms->gco threshold Odor Threshold Determination gco->threshold photostability Photostability threshold->photostability decision1 Acceptable Scent? threshold->decision1 sensitization Skin Sensitization (e.g., DPRA) photostability->sensitization accord Accord Creation sensitization->accord decision2 Safe & Stable? sensitization->decision2 evaluation Olfactory Evaluation in Product Base accord->evaluation accept Accept for Formulation evaluation->accept decision1->sensitization Yes reject1 Reject decision1->reject1 No decision2->accord Yes reject2 Reject decision2->reject2 No

Caption: Workflow for the evaluation of a novel fragrance ingredient.

signaling_pathway cluster_olfactory_neuron Olfactory Sensory Neuron odorant Odorant Molecule (e.g., this compound) receptor Odorant Receptor (GPCR) odorant->receptor g_protein G-protein (Golf) receptor->g_protein activates ac Adenylyl Cyclase III g_protein->ac activates camp cAMP ac->camp ATP to cng CNG Channel camp->cng opens ca_cl Ca2+-activated Cl- Channel cng->ca_cl Ca2+ influx activates depolarization Neuron Depolarization ca_cl->depolarization Cl- efflux leads to signal Signal to Olfactory Bulb depolarization->signal Action Potential

Application Note: A Detailed Protocol for the Ozonolysis of 2,5-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the experimental setup and execution of the ozonolysis of 2,5-Dimethylhex-3-ene. Ozonolysis is a powerful organic reaction that utilizes ozone to cleave unsaturated bonds, primarily carbon-carbon double and triple bonds.[1][2] This process is widely used in organic synthesis to produce carbonyl compounds such as aldehydes, ketones, and carboxylic acids.[1][3][4] This application note details the procedures for both reductive and oxidative workups, leading to the formation of 3-methylbutanal (B7770604) and 3-methylbutanoic acid, respectively. It includes detailed protocols, safety precautions, data tables, and diagrams to ensure reproducible and safe execution of the experiment.

Principle and Reaction Mechanism

Ozonolysis of an alkene involves the reaction with ozone to form an unstable primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide (trioxolane).[2][4] This ozonide intermediate can then be cleaved under different workup conditions to yield specific carbonyl products.[3]

  • Reductive Workup: This is the most common method, employing mild reducing agents like dimethyl sulfide (B99878) (DMS) or zinc dust with water/acid.[3] This process cleaves the ozonide to yield aldehydes or ketones while keeping any C-H bonds intact.[3] For this compound, this workup yields two equivalents of 3-methylbutanal.

  • Oxidative Workup: This method uses an oxidizing agent, typically hydrogen peroxide (H₂O₂), to process the ozonide.[1][3] Any aldehydes formed during the initial cleavage are further oxidized to carboxylic acids.[3][5] For this compound, this workup results in two equivalents of 3-methylbutanoic acid.

The overall reaction scheme is depicted below.

G cluster_start Reactant cluster_intermediate Intermediate cluster_products Products Start This compound Ozonide Secondary Ozonide Start->Ozonide + O₃ ReductiveProduct 2x 3-Methylbutanal (Aldehyde) Ozonide->ReductiveProduct Reductive Workup (e.g., DMS, Zn/H₂O) OxidativeProduct 2x 3-Methylbutanoic Acid (Carboxylic Acid) Ozonide->OxidativeProduct Oxidative Workup (e.g., H₂O₂)

Caption: Reaction pathway for the ozonolysis of this compound.

Experimental Protocols

This section provides detailed methodologies for the ozonolysis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier ExampleNotes
This compoundC₈H₁₆112.21>98%Sigma-AldrichStarting alkene.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, >99.8%Fisher ScientificInert solvent, distill from CaH₂ before use.[6]
Methanol (MeOH)CH₃OH32.04Anhydrous, >99.8%VWRAlternative inert solvent.
Ozone (O₃)O₃48.00N/AGenerated in situGenerated from dry oxygen via an ozone generator.
Dimethyl Sulfide (DMS)(CH₃)₂S62.13>99%Acros OrganicsFor reductive workup.[3]
Zinc Dust (Zn)Zn65.38<10 µm, >98%Alfa AesarAlternative for reductive workup.
Acetic AcidCH₃COOH60.05Glacial, >99.7%J.T.BakerUsed with Zinc for reductive workup.
Hydrogen PeroxideH₂O₂34.0130% solution in H₂OEMD MilliporeFor oxidative workup.[1]
Dry IceCO₂ (solid)44.01N/ALocal SupplierFor cooling bath.
AcetoneC₃H₆O58.08ACS GradeVWRFor cooling bath.
Nitrogen Gas (N₂)N₂28.01High PurityAirgasFor purging.
Equipment Setup
  • Ozone generator (e.g., Welsbach or similar)

  • Three-neck round-bottom flask (250 mL)

  • Gas dispersion tube (fritted)

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Gas outlet bubbler containing potassium iodide solution (to trap excess ozone)[1]

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

Experimental Workflow Diagram

G A Setup B Dissolve this compound in cold solvent (-78°C) A->B C Bubble O₃ gas through the solution B->C D Monitor Reaction (Blue color persists) C->D E Purge with N₂ to remove excess O₃ D->E F Workup Choice E->F G_Red Reductive Workup (Add DMS or Zn/HOAc) F->G_Red Reductive G_Ox Oxidative Workup (Add H₂O₂) F->G_Ox Oxidative H_Red Warm to RT & Stir G_Red->H_Red I_Red Aqueous Wash & Extraction H_Red->I_Red J_Red Dry, Filter, Concentrate I_Red->J_Red K_Red Isolate 3-Methylbutanal J_Red->K_Red H_Ox Warm to RT & Stir G_Ox->H_Ox I_Ox Aqueous Wash & Extraction H_Ox->I_Ox J_Ox Dry, Filter, Concentrate I_Ox->J_Ox K_Ox Isolate 3-Methylbutanoic Acid J_Ox->K_Ox

Caption: General workflow for the ozonolysis experiment.

Step-by-Step Procedure

Safety First: Ozone is highly toxic and reactive; ozonides can be explosive.[6][7] This entire procedure must be conducted in a well-ventilated chemical fume hood behind a safety shield.[6] Personal protective equipment (safety goggles, lab coat, gloves) is mandatory.

A. Ozonation (Common for both workups)

  • Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a potassium iodide trap.

  • Dissolution: Charge the flask with this compound (e.g., 5.6 g, 50 mmol) and 100 mL of anhydrous dichloromethane.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.[2][7] Begin stirring to create a slurry.

  • Ozone Generation: Turn on the oxygen supply to the ozone generator and then activate the generator. Bubble the O₃/O₂ gas stream through the solution at a steady rate.

  • Monitoring: Continue ozonolysis until the solution turns a persistent pale blue, indicating the presence of unreacted ozone and the complete consumption of the alkene.[2][7] This typically takes 1-2 hours depending on the ozone generator's output.

  • Purging: Once the reaction is complete, turn off the ozone generator but continue the oxygen (or switch to nitrogen) flow for 10-15 minutes to purge all excess ozone from the solution and apparatus.[6]

B. Reductive Workup (to yield 3-Methylbutanal)

  • While maintaining the cold temperature, add dimethyl sulfide (DMS) (e.g., 4.7 mL, 65 mmol) dropwise to the reaction mixture via syringe.[6]

  • Remove the cooling bath and allow the solution to slowly warm to room temperature.

  • Stir the mixture at room temperature for at least 2 hours (or overnight) to ensure complete reduction of the ozonide.

  • Workup & Isolation:

    • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude oil is primarily 3-methylbutanal. Further purification can be achieved by distillation if necessary.

C. Oxidative Workup (to yield 3-Methylbutanoic Acid)

  • While maintaining the cold temperature, slowly add 30% hydrogen peroxide (H₂O₂) (e.g., 17 mL, ~150 mmol) to the reaction mixture.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Stir vigorously at room temperature overnight. The reaction is often biphasic.

  • Workup & Isolation:

    • Transfer the mixture to a separatory funnel. If necessary, add more DCM to dissolve the organic product.

    • Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine all organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation to yield crude 3-methylbutanoic acid. Purification can be performed by distillation under reduced pressure.

Data Summary

Reaction Conditions
ParameterValueRationale
Temperature-78 °CStabilizes the reactive ozonide intermediate and controls the reaction rate.[2]
SolventDichloromethane (DCM)Inert solvent with a low freezing point, suitable for ozonolysis.[7]
Reactant Conc.~0.5 MA typical concentration for laboratory-scale synthesis.
Workup Agent (Red.)Dimethyl Sulfide (DMS)Efficiently reduces the ozonide to carbonyls; byproduct (DMSO) is water-soluble.
Workup Agent (Ox.)Hydrogen Peroxide (H₂O₂)Oxidizes the intermediate aldehyde to a carboxylic acid.[5]
Expected Products
Workup TypeProduct NameStructureMolar Mass ( g/mol )Boiling Point (°C)
Reductive3-MethylbutanalC₅H₁₀O86.1392
Oxidative3-Methylbutanoic AcidC₅H₁₀O₂102.13177

Product Characterization

The identity and purity of the final products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the aldehyde or carboxylic acid.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch (C=O) at ~1725 cm⁻¹ for the aldehyde or ~1710 cm⁻¹ for the carboxylic acid, and the broad O-H stretch for the acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight of the product.

References

Application Notes and Protocols: Asymmetric Dihydroxylation of trans-2,5-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the asymmetric dihydroxylation of trans-2,5-dimethylhex-3-ene using Sharpless AD-mix reagents. The Sharpless asymmetric dihydroxylation is a powerful and highly enantioselective method for the synthesis of chiral vicinal diols from prochiral olefins.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to deliver two hydroxyl groups to the double bond in a stereocontrolled manner.[1] The commercially available AD-mix formulations, AD-mix-α and AD-mix-β, provide reliable and predictable access to either enantiomer of the diol product.[1] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require access to enantiopure diols as synthetic intermediates.

I. Introduction

The asymmetric dihydroxylation of alkenes is a cornerstone of modern organic synthesis, enabling the creation of chiral 1,2-diols with high enantiopurity. These diols are versatile building blocks for the synthesis of a wide range of complex molecules, including pharmaceuticals, natural products, and chiral ligands. The Sharpless asymmetric dihydroxylation, developed by K. Barry Sharpless and his colleagues, is the preeminent method for this transformation, offering high yields and predictable stereoselectivity for a broad spectrum of alkene substitution patterns.[1]

This application note focuses on the asymmetric dihydroxylation of trans-2,5-dimethylhex-3-ene, a representative trans-disubstituted alkene. The protocol details the use of both AD-mix-α and AD-mix-β to afford the corresponding enantiomeric diols.

II. Reaction Principle and Stereoselectivity

The Sharpless asymmetric dihydroxylation employs a catalytic cycle involving osmium tetroxide (OsO₄) as the primary oxidant. In the presence of a chiral cinchona alkaloid-derived ligand, the osmium tetroxide coordinates to one face of the alkene, leading to a stereoselective [3+2] cycloaddition.[1] Subsequent hydrolysis of the resulting osmate ester yields the syn-diol and regenerates the osmium catalyst through reoxidation by a stoichiometric co-oxidant, typically potassium ferricyanide (B76249) (K₃[Fe(CN)₆]).[1]

The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation. The two most common ligands are derivatives of dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). These are commercially available as pre-packaged reagents, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), which also include the osmium catalyst, co-oxidant, and a base.

A well-established mnemonic allows for the prediction of the stereochemical outcome:

  • AD-mix-β typically delivers the hydroxyl groups to the "top face" of the alkene when drawn in a specific orientation. For trans-alkenes, this generally leads to the (S,S)-diol.

  • AD-mix-α delivers the hydroxyl groups to the "bottom face," generally producing the (R,R)-diol.

III. Quantitative Data

SubstrateReagentProductYield (%)Enantiomeric Excess (e.e., %)
trans-3-HexeneAD-mix-β(3S,4S)-Hexane-3,4-diol>90 (typical)93[3]
trans-3-HexeneAD-mix-α(3R,4R)-Hexane-3,4-diol>90 (typical)97[3]

Note: The yield is a typical value for Sharpless asymmetric dihydroxylations of simple alkenes. The enantiomeric excess values are reported for the analogous reaction with trans-3-hexene.[3]

IV. Experimental Protocol

This protocol is for the asymmetric dihydroxylation of trans-2,5-dimethylhex-3-ene on a 1 mmol scale.

Materials:

Equipment:

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).

  • Add AD-mix-α or AD-mix-β (1.4 g) to the solvent mixture.

  • Stir the mixture vigorously at room temperature until all solids have dissolved and two clear phases are present. The aqueous phase should be a vibrant yellow.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add trans-2,5-dimethylhex-3-ene (1 mmol, 112.2 mg) to the cooled reaction mixture.

  • Stir the reaction vigorously at 0 °C for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After 24 hours, quench the reaction by adding sodium sulfite (1.5 g) and stir for an additional hour at room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diol.

V. Visualizations

Experimental Workflow

G Experimental Workflow for Asymmetric Dihydroxylation A 1. Prepare Solvent and AD-mix Solution (t-BuOH/H₂O, AD-mix-α or β) B 2. Cool Reaction Mixture to 0 °C A->B C 3. Add Alkene Substrate (trans-2,5-Dimethylhex-3-ene) B->C D 4. Stir at 0 °C for 24h C->D E 5. Quench Reaction (add Na₂SO₃) D->E F 6. Aqueous Workup (Extraction with Ethyl Acetate) E->F G 7. Dry and Concentrate Organic Phase F->G H 8. Purify by Column Chromatography G->H I Pure Chiral Diol H->I G Catalytic Cycle of Sharpless Asymmetric Dihydroxylation A L-OsO₄ (Active Catalyst) C [3+2] Cycloaddition A->C B Alkene B->C D Osmate(VI) Ester Intermediate C->D E Hydrolysis (2 H₂O) D->E F syn-Diol (Product) E->F G Os(VI) Species E->G H Reoxidation (K₃[Fe(CN)₆]) G->H H->A I 2 K₄[Fe(CN)₆] H->I

References

The Role of 2,5-Dimethylhex-3-ene in Mechanistic Studies of Alkene Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 2,5-dimethylhex-3-ene in mechanistic studies of various alkene reactions. Its symmetrical structure and steric hindrance around the double bond make it an excellent model substrate for investigating reaction mechanisms, stereoselectivity, and regioselectivity.

Application in Studying the Stereochemistry of Bromination

The reaction of this compound with bromine is a classic example used to elucidate the mechanism of halogen addition to alkenes. The stereochemical outcome of this reaction provides strong evidence for the formation of a cyclic bromonium ion intermediate.

Reaction Scheme:

(E)-2,5-dimethylhex-3-ene reacts with bromine (Br₂) to form 3,4-dibromo-2,5-dimethylhexane. The key to understanding the mechanism lies in the stereochemistry of the starting alkene and the resulting dihalide.

Mechanistic Insights:

The addition of bromine to an alkene proceeds via a two-step mechanism. The initial attack of the alkene's π-electrons on a bromine molecule leads to the formation of a three-membered ring intermediate known as a bromonium ion. This is followed by the backside attack of the bromide ion (Br⁻) on one of the carbons of the bromonium ion, leading to the opening of the ring and the formation of the dibromoalkane. This backside attack results in anti-addition of the two bromine atoms.

For (E)-2,5-dimethylhex-3-ene, this anti-addition leads to the formation of a specific stereoisomer of 3,4-dibromo-2,5-dimethylhexane. The analysis of the product's stereochemistry confirms the proposed mechanism involving the bromonium ion intermediate. If the reaction proceeded through a planar carbocation intermediate, a mixture of syn- and anti-addition products would be expected, which is not observed.[1]

Experimental Protocol: Bromination of (E)-2,5-Dimethylhex-3-ene

Objective: To synthesize 3,4-dibromo-2,5-dimethylhexane from (E)-2,5-dimethylhex-3-ene and determine the stereochemistry of the product to understand the bromination mechanism.

Materials:

Procedure:

  • Dissolve a known amount of (E)-2,5-dimethylhex-3-ene in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine in dichloromethane dropwise from a dropping funnel with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to stir for an additional 15-20 minutes at 0°C.

  • Quench the reaction by adding 10% aqueous sodium thiosulfate solution to remove any unreacted bromine.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Analyze the resulting 3,4-dibromo-2,5-dimethylhexane using NMR spectroscopy to determine its stereochemistry.

Data Presentation:

Starting AlkeneReagentProductObserved Stereochemistry
(E)-2,5-dimethylhex-3-eneBr₂3,4-dibromo-2,5-dimethylhexaneanti-addition

Logical Relationship of Bromination Mechanism

bromination_mechanism alkene (E)-2,5-Dimethylhex-3-ene bromonium Cyclic Bromonium Ion Intermediate alkene->bromonium Electrophilic Attack br2 Br₂ br2->bromonium product 3,4-Dibromo-2,5-dimethylhexane (anti-addition) bromonium->product Nucleophilic Attack br_minus Br⁻ br_minus->product

Caption: Mechanism of bromine addition to (E)-2,5-dimethylhex-3-ene.

Application in Investigating Hydroboration-Oxidation

The hydroboration-oxidation of this compound is an excellent case study for understanding the regioselectivity and stereochemistry of this important alcohol synthesis method. Due to the symmetrical nature of the alkene, the regioselectivity is not a factor, allowing for a focused study of the stereochemical outcome.

Reaction Scheme:

This compound reacts with borane (B79455) (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution to yield 2,5-dimethylhexan-3-ol.

Mechanistic Insights:

Hydroboration-oxidation is a two-step process that results in the syn-addition of a hydrogen and a hydroxyl group across the double bond. The first step, hydroboration, involves the concerted addition of the B-H bond of borane to the alkene. This addition is stereospecific, with both the boron and the hydrogen adding to the same face of the double bond. In the subsequent oxidation step, the boron atom is replaced by a hydroxyl group with retention of stereochemistry.[2][3]

When (Z)-2,5-dimethylhex-3-ene undergoes hydroboration-oxidation, the syn-addition results in the formation of a specific pair of enantiomers of 2,5-dimethylhexan-3-ol. Conversely, the (E)-isomer would yield a different stereoisomeric product. This stereospecificity is a key feature of the hydroboration reaction and is a direct consequence of the concerted mechanism.

Experimental Protocol: Hydroboration-Oxidation of (Z)-2,5-Dimethylhex-3-ene

Objective: To synthesize 2,5-dimethylhexan-3-ol from (Z)-2,5-dimethylhex-3-ene and to demonstrate the syn-stereochemistry of the hydroboration-oxidation reaction.

Materials:

  • (Z)-2,5-dimethylhex-3-ene

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF) (anhydrous)

  • Sodium hydroxide (B78521) (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Round-bottom flask

  • Syringe and needle

  • Ice bath

  • Stirrer

  • Separatory funnel

  • Ether

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Place a solution of (Z)-2,5-dimethylhex-3-ene in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the flask in an ice bath.

  • Slowly add the BH₃·THF solution via syringe with stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Cool the mixture again in an ice bath and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for another hour.

  • Extract the product with ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Analyze the product, 2,5-dimethylhexan-3-ol, by GC-MS to determine the yield and stereochemistry.

Data Presentation:

Starting AlkeneReagentsProductObserved Stereochemistry
(Z)-2,5-dimethylhex-3-ene1. BH₃·THF2. H₂O₂, NaOH2,5-dimethylhexan-3-olsyn-addition

Experimental Workflow for Hydroboration-Oxidation

hydroboration_workflow start Start: (Z)-2,5-Dimethylhex-3-ene in THF hydroboration Hydroboration: Add BH₃·THF at 0°C, then stir at RT start->hydroboration oxidation Oxidation: Add NaOH and H₂O₂ at 0°C, then stir at RT hydroboration->oxidation extraction Workup: Ether extraction, wash, dry oxidation->extraction analysis Analysis: Rotary evaporation and GC-MS extraction->analysis product Product: 2,5-Dimethylhexan-3-ol analysis->product

Caption: Workflow for the hydroboration-oxidation of (Z)-2,5-dimethylhex-3-ene.

Application in Elucidating Syn-Dihydroxylation Mechanisms

The syn-dihydroxylation of this compound using reagents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) serves as a clear illustration of a concerted cycloaddition mechanism. The stereochemical outcome is highly predictable and provides valuable insight into the reaction pathway.

Reaction Scheme:

This compound reacts with cold, dilute, basic potassium permanganate or osmium tetroxide followed by a reductive workup to produce 2,5-dimethylhexane-3,4-diol.

Mechanistic Insights:

Both KMnO₄ and OsO₄ react with the alkene in a concerted fashion to form a cyclic intermediate (a manganate (B1198562) ester or an osmate ester, respectively).[4][5] This cyclic intermediate is formed through the addition of the two oxygen atoms to the same face of the double bond, resulting in a syn-addition. Subsequent hydrolysis of this intermediate cleaves the metal-oxygen bonds, yielding the diol with the syn-stereochemistry preserved.

For (Z)-2,5-dimethylhex-3-ene, syn-dihydroxylation results in the formation of a meso compound, 2,5-dimethylhexane-3,4-diol. In contrast, the (E)-isomer would produce a racemic mixture of enantiomers. This difference in the stereochemical outcome for the cis and trans isomers is a powerful tool for demonstrating the stereospecificity of the syn-dihydroxylation reaction.

Experimental Protocol: Syn-Dihydroxylation of (Z)-2,5-Dimethylhex-3-ene with KMnO₄

Objective: To synthesize 2,5-dimethylhexane-3,4-diol from (Z)-2,5-dimethylhex-3-ene using potassium permanganate and to demonstrate the syn-stereochemistry of the reaction.

Materials:

  • (Z)-2,5-dimethylhex-3-ene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • t-Butanol

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Round-bottom flask

  • Ice bath

  • Stirrer

  • Filter funnel and filter paper

  • Separatory funnel

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Dissolve (Z)-2,5-dimethylhex-3-ene in a mixture of t-butanol and water in a round-bottom flask.

  • Cool the flask in an ice bath and add a pre-cooled solution of KMnO₄ and NaOH in water dropwise with vigorous stirring. The purple color of the permanganate should disappear as it reacts.

  • After the addition is complete, continue stirring for a short period in the ice bath.

  • Quench the reaction by adding solid sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to obtain the crude diol.

  • Recrystallize the product from a suitable solvent and determine its melting point and spectroscopic properties to confirm its structure and stereochemistry.

Data Presentation:

Starting AlkeneReagentProductObserved Stereochemistry
(Z)-2,5-dimethylhex-3-eneCold, dilute, basic KMnO₄2,5-dimethylhexane-3,4-diolsyn-addition (meso compound)
(E)-2,5-dimethylhex-3-eneCold, dilute, basic KMnO₄2,5-dimethylhexane-3,4-diolsyn-addition (racemic mixture)

syn_dihydroxylation

References

Application Notes and Protocols for the Synthesis of 2,5-Dimethylhexane via Hydrogenation of 2,5-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-dimethylhexane (B165582) through the catalytic hydrogenation of 2,5-dimethylhex-3-ene. This reaction is a fundamental transformation in organic chemistry, converting an unsaturated alkene to a saturated alkane.

Introduction

The synthesis of 2,5-dimethylhexane from this compound is achieved through catalytic hydrogenation. This process involves the addition of hydrogen (H₂) across the double bond of the alkene in the presence of a metal catalyst.[1][2] The reaction is an exothermic process that leads to a more stable, lower-energy saturated alkane.[1][2] Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel (Ra-Ni).[1][2] The choice of catalyst, solvent, temperature, and hydrogen pressure can influence the reaction rate and efficiency.

Reaction and Mechanism

The overall reaction is as follows:

C₈H₁₆ (this compound) + H₂ --(Catalyst)--> C₈H₁₈ (2,5-Dimethylhexane)

The mechanism of catalytic hydrogenation, often referred to as the Horiuti-Polanyi mechanism, involves the following key steps:

  • Adsorption of Reactants : Both the alkene (this compound) and hydrogen gas are adsorbed onto the surface of the metal catalyst.[3][4]

  • Activation of Hydrogen : The H-H bond in the hydrogen molecule is weakened and cleaved by the metal catalyst, forming metal-hydride bonds on the surface.

  • Hydrogen Transfer : Two hydrogen atoms are sequentially transferred from the metal surface to the two carbon atoms of the double bond. This typically occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double bond.[1][2]

  • Desorption of Product : The resulting saturated alkane (2,5-dimethylhexane) is more weakly adsorbed to the catalyst surface and is subsequently released.[4]

Data Presentation: Catalyst Comparison

The selection of the catalyst is crucial for the efficient hydrogenation of this compound. Below is a summary of commonly used catalysts and their typical performance characteristics for alkene hydrogenation. Protic solvents like ethanol (B145695) and acetic acid generally accelerate the reaction rate.

CatalystTypical Loading (w/w %)SolventTemperature (°C)H₂ Pressure (atm)Typical Reaction Time (h)Typical Yield (%)Notes
5% Pd/C1 - 10Ethanol, Ethyl Acetate25 - 501 - 51 - 6>95Highly efficient and most commonly used. Isomerization of the double bond can sometimes occur.
Platinum Oxide (PtO₂)1 - 5Acetic Acid, Ethanol25 - 501 - 52 - 8>95Often used when Pd/C is ineffective. Less prone to causing isomerization.
Raney Nickel (Ra-Ni)5 - 20Ethanol50 - 15050 - 1004 - 12>90A more economical but often requires higher temperatures and pressures.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of 2,5-dimethylhexane from this compound using 5% Palladium on Carbon (Pd/C) as the catalyst.

Materials and Equipment
  • Reactants : this compound, 5% Palladium on Carbon (Pd/C), Hydrogen gas (H₂), Ethanol (anhydrous).

  • Glassware : Round-bottom flask, magnetic stir bar, rubber septum, hydrogen balloon, needles, and syringes.

  • Equipment : Magnetic stirrer, vacuum pump, filtration apparatus (e.g., Büchner funnel or Celite® pad), rotary evaporator.

  • Analytical Instruments : Gas Chromatograph-Mass Spectrometer (GC-MS), Nuclear Magnetic Resonance (NMR) Spectrometer.

Detailed Experimental Procedure (Atmospheric Pressure)
  • Reaction Setup : To a 100 mL round-bottom flask containing a magnetic stir bar, add 5.61 g (50 mmol) of this compound and 50 mL of ethanol.

  • Inert Atmosphere : Seal the flask with a rubber septum and purge with an inert gas, such as argon or nitrogen, for 5-10 minutes to remove oxygen.

  • Catalyst Addition : Carefully add 280 mg (5 mol %) of 5% Pd/C to the reaction mixture under the inert atmosphere. Caution : Pd/C is flammable, especially when dry and in the presence of flammable solvents. Handle with care in a well-ventilated fume hood.[3]

  • Hydrogenation : Connect a hydrogen-filled balloon to the flask via a needle. Evacuate the flask using a vacuum pump for a short period, then refill it with hydrogen from the balloon. Repeat this process 3-5 times to ensure the flask is filled with hydrogen.[5]

  • Reaction Monitoring : Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC (if the starting material is UV active) or by taking small aliquots for GC-MS analysis.

  • Work-up : Once the reaction is complete (typically 1-6 hours), carefully remove the hydrogen balloon and purge the flask with an inert gas.

  • Catalyst Removal : Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure all the product is collected. Caution : The used catalyst can be pyrophoric. Do not allow the filter cake to dry completely in the air. Quench the catalyst by adding water to it while it is still wet with solvent.

  • Solvent Removal : Remove the ethanol from the filtrate using a rotary evaporator.

  • Product Characterization : The resulting liquid is 2,5-dimethylhexane. Confirm the identity and purity of the product using GC-MS and NMR spectroscopy.

Product Analysis Protocol (GC-MS)
  • Column : A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating this compound and 2,5-dimethylhexane.

  • Oven Program :

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Injector Temperature : 250°C.

  • MS Detector : Scan range 40-300 m/z.

  • Expected Retention Times : this compound will have a shorter retention time than 2,5-dimethylhexane.

  • Mass Spectra :

    • 2,5-Dimethylhexane : Key fragments at m/z 43 (isopropyl cation, base peak) and 57 (tert-butyl cation).[1]

    • This compound : Molecular ion at m/z 112, with significant fragments from allylic cleavage.

Visualizations

Signaling Pathway: Catalytic Hydrogenation Mechanism

G Mechanism of Catalytic Hydrogenation cluster_catalyst Catalyst Surface cluster_reactants Reactants cluster_product Product Catalyst Metal Catalyst (e.g., Pd) Alkane 2,5-Dimethylhexane Catalyst->Alkane Hydrogen Transfer Alkene This compound Alkene->Catalyst Adsorption H2 H₂ H2->Catalyst Adsorption & Dissociation

Caption: Mechanism of Catalytic Hydrogenation.

Experimental Workflow

G Experimental Workflow for Hydrogenation Start Start Reactants Mix Alkene, Solvent, & Catalyst Start->Reactants Inert_Atmosphere Establish Inert Atmosphere (Ar/N₂) Reactants->Inert_Atmosphere Hydrogenation Introduce H₂ & Stir Inert_Atmosphere->Hydrogenation Monitoring Monitor Reaction (GC-MS/TLC) Hydrogenation->Monitoring Monitoring->Hydrogenation Incomplete Workup Work-up: Filter Catalyst Monitoring->Workup Complete Purification Remove Solvent (Rotary Evaporation) Workup->Purification Analysis Characterize Product (GC-MS, NMR) Purification->Analysis End End Analysis->End

Caption: Experimental Workflow for Hydrogenation.

Spectroscopic Data

¹H NMR of 2,5-Dimethylhexane
  • δ 1.14-1.17 (m, 4H) : -CH₂- protons.

  • δ 0.87 (d, 12H) : -CH₃ protons.

  • δ 1.48 (m, 2H) : -CH- protons.[6]

¹³C NMR of 2,5-Dimethylhexane
  • δ 36.95 : -CH₂- carbons.

  • δ 28.44 : -CH- carbons.

  • δ 22.74 : -CH₃ carbons.[1]

This document is intended for informational purposes for qualified professionals and should be used in conjunction with established laboratory safety practices.

References

Application Notes and Protocols for the Oxidation of 2,5-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,5-Dimethylhex-3-ene as a substrate for various oxidation studies. Detailed protocols for common oxidation reactions are presented, along with expected outcomes and safety considerations. This document is intended to serve as a foundational guide for utilizing this sterically hindered alkene in synthetic chemistry and related research fields.

Introduction

This compound is a symmetrically substituted internal alkene. Its bulky isopropyl groups on either side of the carbon-carbon double bond introduce significant steric hindrance, influencing its reactivity in oxidation reactions. Studying the oxidation of this substrate provides valuable insights into the interplay of steric and electronic effects in chemical transformations. The resulting products, including epoxides, diols, and carbonyl compounds, are versatile intermediates in organic synthesis.

Safety Information

Substrate: this compound This compound is a flammable liquid and vapor.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is also toxic to aquatic life with long-lasting effects.[1] Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood and keep away from heat, sparks, and open flames.[1]

Reagents and Products: Oxidizing agents such as potassium permanganate (B83412) and m-chloroperoxybenzoic acid (m-CPBA) are hazardous and should be handled with care. The oxidation products, such as isobutyraldehyde (B47883) and isobutyric acid, also have specific hazards.

  • Isobutyraldehyde: Highly flammable liquid and vapor. Causes serious eye irritation.[2][3][4]

  • Isobutyric Acid: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[5][6][7]

  • 2,5-Dimethylhexane-3,4-diol: Causes serious eye irritation.

Always consult the Safety Data Sheet (SDS) for each specific chemical before use.

Oxidation Reactions and Protocols

The double bond in this compound is susceptible to attack by various oxidizing agents, leading to a range of functionalized products. The following sections detail the protocols for key oxidation reactions.

Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

Epoxidation of an alkene with a peroxy acid, such as m-CPBA, results in the formation of an epoxide. This reaction is a syn-addition, meaning the oxygen atom is added to the same face of the double bond.[8]

Expected Product: 2,5-Dimethyl-3,4-epoxyhexane

General Reaction: Cis-2,5-Dimethylhex-3-ene + m-CPBA → cis-2,5-Dimethyl-3,4-epoxyhexane Trans-2,5-Dimethylhex-3-ene + m-CPBA → trans-2,5-Dimethyl-3,4-epoxyhexane

Experimental Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in dichloromethane (B109758) (DCM) at a concentration of approximately 0.1 M.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. To the stirred solution, add m-CPBA (1.1-1.5 eq.) portion-wise over 5-10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Stir the mixture vigorously until the two layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Quantitative Data (Representative for sterically hindered alkenes):

SubstrateOxidantSolventTime (h)Yield (%)
Styrene (B11656)m-CPBADCM395

Note: This data is for styrene and serves as a general reference. Yields for the more sterically hindered this compound may be lower and reaction times longer.

Syn-Dihydroxylation with Cold, Dilute Potassium Permanganate

The reaction of alkenes with cold, dilute, and basic potassium permanganate (KMnO₄) leads to the formation of vicinal diols (1,2-diols) through syn-addition.[9]

Expected Product: 2,5-Dimethylhexane-3,4-diol

General Reaction: Cis-2,5-Dimethylhex-3-ene + Cold, Dilute KMnO₄/OH⁻ → meso-2,5-Dimethylhexane-3,4-diol Trans-2,5-Dimethylhex-3-ene + Cold, Dilute KMnO₄/OH⁻ → (±)-2,5-Dimethylhexane-3,4-diol

Experimental Protocol:

  • Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water. Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: While stirring vigorously, slowly add a pre-cooled, dilute aqueous solution of potassium permanganate (1.0 eq.) containing sodium hydroxide (B78521) (to maintain basic pH > 8).

  • Reaction Monitoring: The reaction progress can be monitored by the color change from purple (MnO₄⁻) to a brown precipitate of manganese dioxide (MnO₂).

  • Work-up: Once the purple color has disappeared, quench the reaction by adding a small amount of sodium sulfite (B76179) to consume any excess permanganate.

  • Purification: Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Concentrate the filtrate to remove the organic solvent. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude diol. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data (Representative):

SubstrateConditionsYield (%)
Acrylate derivativesKMnO₄ (1.2 equiv), Imidazolium salt catalyst, acetone, 0–5 °Cup to 95

Note: Yields for the non-activated this compound may be lower. Over-oxidation is a potential side reaction.[10]

Ozonolysis with Reductive Work-up

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds.[11] A two-step process involving reaction with ozone followed by a reductive work-up (e.g., with dimethyl sulfide) yields aldehydes or ketones.[12] For this compound, this reaction is expected to produce two equivalents of isobutyraldehyde.

Expected Product: Isobutyraldehyde (2-Methylpropanal)

General Reaction: this compound + 1) O₃, 2) (CH₃)₂S → 2 x Isobutyraldehyde

Experimental Protocol:

  • Ozonolysis: Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane or methanol (B129727) in a flask equipped with a gas inlet tube. Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution until the solution turns a persistent blue color, indicating the presence of excess ozone.

  • Purging: After the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove the excess ozone.

  • Reductive Work-up: While maintaining the cold temperature, add dimethyl sulfide (B99878) (DMS, 1.5 eq.).

  • Warming and Isolation: Allow the reaction mixture to warm slowly to room temperature and stir for several hours.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation.

Quantitative Data (Representative for similar alkenes):

SubstrateWork-upYield (%)
cis-3-HexeneReductiveOH yield: 0.36 ± 0.07
trans-3-HexeneReductiveOH yield: 0.53 ± 0.08

Note: The provided data is for hydroxyl radical yield, not the aldehyde product yield. However, ozonolysis with reductive work-up is generally a high-yielding reaction.

Oxidative Cleavage with Hot, Acidic Potassium Permanganate

Treatment of alkenes with hot, acidic, and concentrated potassium permanganate results in the cleavage of the double bond and oxidation of the resulting fragments.[13] Since the carbons of the double bond in this compound are each bonded to one hydrogen, they will be oxidized to carboxylic acids.

Expected Product: Isobutyric Acid (2-Methylpropanoic Acid)

General Reaction: this compound + Hot, Acidic KMnO₄ → 2 x Isobutyric Acid

Experimental Protocol:

  • Preparation: In a round-bottom flask, prepare a solution of potassium permanganate in aqueous sulfuric acid.

  • Reaction: Add this compound to the permanganate solution. Heat the reaction mixture under reflux. The purple color of the permanganate will disappear as the reaction proceeds.

  • Work-up: After the reaction is complete (indicated by the persistence of the purple color or the complete consumption of the starting material by TLC), cool the mixture to room temperature.

  • Purification: Add sodium bisulfite to quench any excess permanganate. Acidify the mixture with concentrated HCl to a low pH to ensure the carboxylic acid is in its protonated form. Extract the product with an organic solvent like diethyl ether. Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude carboxylic acid. Further purification can be done by distillation or recrystallization.

Quantitative Data: Oxidative cleavage with hot permanganate is a vigorous reaction, and yields can be variable depending on the substrate and reaction conditions. It is often used for structural elucidation rather than for high-yield synthesis.

Visualizations

Signaling Pathway of Oxidation Reactions

Oxidation_Pathways cluster_substrate Substrate cluster_products Oxidation Products Substrate This compound Epoxide 2,5-Dimethyl-3,4-epoxyhexane Substrate->Epoxide m-CPBA Diol 2,5-Dimethylhexane-3,4-diol Substrate->Diol Cold, dilute KMnO4, OH- Aldehyde Isobutyraldehyde Substrate->Aldehyde 1) O3 2) DMS CarboxylicAcid Isobutyric Acid Substrate->CarboxylicAcid Hot, acidic KMnO4

Caption: Oxidation pathways of this compound.

General Experimental Workflow for Oxidation Studies

Experimental_Workflow Start Start: this compound Reaction Oxidation Reaction (e.g., Epoxidation, Dihydroxylation, etc.) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Distillation, etc.) Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End Final Product Analysis->End

Caption: Workflow for oxidation experiments.

Logical Relationship of Oxidation Products

Product_Relationships Alkene This compound Epoxide Epoxide Alkene->Epoxide Epoxidation Diol Diol Alkene->Diol Dihydroxylation CleavageProducts Aldehydes / Carboxylic Acids Alkene->CleavageProducts Oxidative Cleavage Epoxide->Diol Hydrolysis

Caption: Relationship between oxidation products.

References

Synthesis of 2,5-Dimethylhex-3-ene-2,5-diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-dimethylhex-3-ene-2,5-diol (B7778547), a valuable building block in organic synthesis and potential intermediate in drug development. The synthesis is a two-step process commencing with the ethynylation of acetone (B3395972) to form 2,5-dimethyl-3-hexyne-2,5-diol (B86746), followed by a stereoselective partial hydrogenation to yield either the (Z)- or (E)-isomer of the target compound.

Overview of Synthesis Pathway

The synthesis of this compound-2,5-diol is achieved through a two-stage process. The initial step involves the base-catalyzed reaction of acetone with acetylene (B1199291) to generate the precursor, 2,5-dimethyl-3-hexyne-2,5-diol. Subsequently, this alkyne is subjected to a partial reduction to afford the desired alkene. The stereochemistry of the final product, either the cis (Z) or trans (E) isomer, is controlled by the choice of catalyst and reaction conditions in the second step.

Synthesis_Pathway Acetone Acetone + Acetylene Alkyne 2,5-Dimethyl-3-hexyne-2,5-diol Acetone->Alkyne Base Catalyst (e.g., KOH) cis_Alkene (Z)-2,5-Dimethylhex-3-ene-2,5-diol Alkyne->cis_Alkene Lindlar's Catalyst, H₂ trans_Alkene (E)-2,5-Dimethylhex-3-ene-2,5-diol Alkyne->trans_Alkene Na/NH₃ (l)

Caption: Overall synthesis pathway for (Z)- and (E)-2,5-dimethylhex-3-ene-2,5-diol.

Step 1: Synthesis of 2,5-Dimethyl-3-hexyne-2,5-diol

This initial step involves the coupling of two acetone molecules with acetylene in the presence of a strong base.

Reaction:

2 (CH₃)₂CO + C₂H₂ → HOC(CH₃)₂C≡CC(CH₃)₂OH

Experimental Protocol:
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, and a condenser.

  • Reagent Preparation: The flask is charged with powdered potassium hydroxide (B78521) (KOH) as the catalyst and an inert solvent such as o-xylene.

  • Reaction Execution: Acetone is added to the flask. Acetylene gas is then bubbled through the stirred suspension. The reaction is typically conducted at a controlled temperature, for instance, between 30-40°C.[1][2] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., hydrochloric acid) and washed with water. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2,5-dimethyl-3-hexyne-2,5-diol can be purified by crystallization or distillation.

Quantitative Data:
ParameterValueReference
CatalystPotassium Hydroxide or Isobutyl alcohol potassium[1][3]
Solvento-Xylene[1]
Temperature30-40 °C[1]
Molar Ratio (Acetone:Acetylene)~2:1[1]

Step 2: Stereoselective Partial Hydrogenation

The second stage of the synthesis is the partial reduction of the alkyne triple bond to a double bond. The choice of reagents and conditions at this step dictates the stereochemical outcome.

Protocol 2A: Synthesis of (Z)-2,5-Dimethylhex-3-ene-2,5-diol (cis-isomer)

This protocol utilizes Lindlar's catalyst for a syn-addition of hydrogen across the triple bond, yielding the cis-alkene.[1][2][4][5]

cis_Synthesis_Workflow Start Dissolve 2,5-Dimethyl-3-hexyne-2,5-diol in Solvent Add_Catalyst Add Lindlar's Catalyst Start->Add_Catalyst Hydrogenation Hydrogenate under H₂ atmosphere (balloon or pressure) Add_Catalyst->Hydrogenation Monitor Monitor reaction by TLC or GC Hydrogenation->Monitor Filter Filter to remove catalyst Monitor->Filter Evaporate Evaporate solvent Filter->Evaporate Purify Purify (Z)-isomer (e.g., chromatography) Evaporate->Purify

Caption: Experimental workflow for the synthesis of the (Z)-isomer.

Experimental Protocol:
  • Reaction Setup: 2,5-dimethyl-3-hexyne-2,5-diol is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Lindlar's catalyst (typically 5% palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is added to the solution.

  • Hydrogenation: The reaction vessel is flushed with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitoring: The reaction is monitored until the starting material is consumed. Over-reduction to the alkane should be avoided.

  • Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The (Z)-2,5-dimethylhex-3-ene-2,5-diol can be purified by column chromatography.

Quantitative Data:
ParameterValue/ConditionReference
CatalystLindlar's Catalyst (Pd/CaCO₃, poisoned)[1][4][5]
Hydrogen SourceH₂ gas[3]
Stereoselectivitycis (Z)[2][4]

Protocol 2B: Synthesis of (E)-2,5-Dimethylhex-3-ene-2,5-diol (trans-isomer)

This protocol employs a dissolving metal reduction to achieve an anti-addition of hydrogen, resulting in the trans-alkene.[6]

trans_Synthesis_Workflow Start Condense liquid ammonia (B1221849) in a flask at low temperature Add_Na Add sodium metal until a persistent blue color is observed Start->Add_Na Add_Alkyne Add 2,5-Dimethyl-3-hexyne-2,5-diol solution Add_Na->Add_Alkyne Stir Stir at low temperature Add_Alkyne->Stir Quench Quench reaction (e.g., with NH₄Cl) Stir->Quench Evaporate_NH3 Allow ammonia to evaporate Quench->Evaporate_NH3 Extract_Purify Extract with an organic solvent and purify (E)-isomer Evaporate_NH3->Extract_Purify

Caption: Experimental workflow for the synthesis of the (E)-isomer.

Experimental Protocol:
  • Reaction Setup: A flask is cooled to -78 °C (dry ice/acetone bath), and liquid ammonia is condensed into it.

  • Formation of Solvated Electrons: Small pieces of sodium metal are added until a persistent deep blue color is obtained, indicating the presence of solvated electrons.

  • Substrate Addition: A solution of 2,5-dimethyl-3-hexyne-2,5-diol in an inert solvent (e.g., THF) is added dropwise to the stirred ammonia solution.

  • Reaction: The reaction is stirred at low temperature until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the addition of a proton source, such as ammonium (B1175870) chloride.

  • Work-up: The ammonia is allowed to evaporate. The residue is partitioned between water and an organic solvent (e.g., ether). The organic layer is separated, dried, and concentrated.

  • Purification: The crude (E)-2,5-dimethylhex-3-ene-2,5-diol is purified by column chromatography or crystallization.

Quantitative Data:
ParameterValue/ConditionReference
Reducing AgentSodium (or Lithium) metal[6]
SolventLiquid Ammonia[6]
Temperature-33 °C (boiling point of ammonia) or lower[6]
Stereoselectivitytrans (E)[6]

Applications in Research and Drug Development

This compound-2,5-diol and its derivatives are versatile intermediates. The diol functionality allows for further chemical transformations, making them useful in the synthesis of more complex molecules. Their rigid alkene backbone can serve as a scaffold in the design of novel therapeutic agents. Potential applications include their use as building blocks for natural product synthesis, ligands for catalysis, and in the development of new materials.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific scales and equipment.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-Dimethylhex-3-ene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,5-dimethylhex-3-ene via fractional distillation.

Boiling Point Data for this compound and Potential Impurities

A critical aspect of successful fractional distillation is a thorough understanding of the boiling points of the target compound and any potential impurities. The following table summarizes the available boiling point data for cis- and trans-2,5-dimethylhex-3-ene and common byproducts from its synthesis.

CompoundBoiling Point (°C)Boiling Point (K)
cis-2,5-Dimethylhex-3-ene 98.65 - 144371.8 - 417.15
trans-2,5-Dimethylhex-3-ene 102375.15
1,1,3-Trimethylcyclopentane104.9378.05
2,2,4-Trimethylpentane (Isooctane)98 - 99371.15 - 372.15
2,4,4-Trimethyl-1-pentene101 - 102374.15 - 375.15
2,5-Dimethylhexane108 - 109.9381.15 - 383.05
2,5-Dimethyl-1-hexene (B1584997)112385.15
2,5-Dimethyl-2-hexene (B165584)112 - 113385.15 - 386.15
Isobutane-11.7261.45
Isobutyl mercaptan87 - 89360.15 - 362.15
tert-Butyl mercaptan62 - 65335.15 - 338.15

Note on Boiling Point Discrepancy for cis-2,5-Dimethylhex-3-ene: There is a notable range in the reported boiling points for cis-2,5-dimethylhex-3-ene in the literature, with values cited from approximately 98.65°C to 144°C.[1][2][3] The NIST Chemistry WebBook provides a value of 371.8 K (98.65 °C).[4] This discrepancy may arise from variations in measurement conditions or sample purity. Researchers should be aware of this and may need to determine the boiling point of their specific sample empirically during the initial stages of distillation.

Troubleshooting Guide

This guide addresses common issues encountered during the fractional distillation of this compound.

Q1: Why is the separation between the cis- and trans-isomers of this compound so poor?

A1: The boiling points of the cis- and trans-isomers are very close. The trans-isomer has a reported boiling point of 102°C, and one of the reported boiling points for the cis-isomer is 98.65°C. This small difference makes separation by standard fractional distillation challenging.

Solutions:

  • High-Efficiency Fractionating Column: Employ a column with a high number of theoretical plates, such as a Vigreux, packed, or spinning band column.

  • Optimize Reflux Ratio: A higher reflux ratio (the ratio of the amount of liquid returned to the column to the amount collected as distillate) can improve separation but will increase the distillation time.

  • Slow Distillation Rate: A slower distillation rate allows for more vaporization-condensation cycles within the column, leading to better separation.

  • Column Insulation: Insulate the distillation column to maintain a consistent temperature gradient.

Q2: My product is contaminated with other C8 isomers. How can I improve purity?

A2: Contamination with isomers such as 2,5-dimethyl-1-hexene (b.p. 112°C) and 2,5-dimethyl-2-hexene (b.p. 112-113°C) can occur due to their close boiling points to the target compound.

Solutions:

  • Precise Temperature Control: Maintain a very stable and precise temperature at the still head that corresponds to the boiling point of the desired isomer.

  • Fraction Collection: Collect very small fractions and analyze each fraction for purity using techniques like Gas Chromatography (GC).

  • Re-distillation: Combine the purest fractions and perform a second fractional distillation to further enhance purity.

Q3: The distillation is proceeding very slowly, or the vapor is not reaching the condenser.

A3: This can be due to insufficient heating or excessive heat loss from the apparatus.

Solutions:

  • Increase Heat Input: Gradually increase the temperature of the heating mantle.

  • Insulate the Apparatus: Wrap the distillation flask and the fractionating column with glass wool or aluminum foil to minimize heat loss.

  • Check for Leaks: Ensure all joints in the distillation apparatus are properly sealed to prevent vapor from escaping.

Q4: The liquid in the distillation flask is bumping violently.

A4: Bumping occurs when the liquid becomes superheated and then boils in a sudden, violent burst.

Solutions:

  • Use Boiling Chips or a Stir Bar: Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.

  • Ensure Even Heating: Use a heating mantle with a sand or oil bath to provide uniform heating to the distillation flask.

Q5: The temperature at the still head is fluctuating.

A5: Temperature fluctuations can indicate a non-steady state within the column, which will lead to poor separation.

Solutions:

  • Maintain a Consistent Heat Source: Ensure the heat input from the heating mantle is stable.

  • Check for Drafts: Protect the distillation apparatus from drafts in the laboratory.

  • Ensure Proper Column Packing: If using a packed column, ensure the packing material is uniform to prevent channeling of the vapor.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after a single fractional distillation?

A1: The achievable purity depends on the initial composition of the mixture and the efficiency of the distillation setup. With a high-efficiency column and optimized parameters, it is possible to achieve purities above 95%. However, due to the close boiling points of the isomers, multiple distillations may be necessary to achieve higher purities.

Q2: What type of fractionating column is best for this separation?

A2: A spinning band distillation column offers the highest number of theoretical plates and is ideal for separating compounds with very close boiling points. However, a well-packed Vigreux or a packed column with a suitable packing material (e.g., Raschig rings or metal sponges) can also be effective if operated carefully.

Q3: Are there any safety precautions I should take?

A3: this compound is a flammable liquid. The distillation should be performed in a well-ventilated fume hood, away from any sources of ignition. Safety glasses and appropriate chemical-resistant gloves should be worn at all times.

Q4: Can an azeotrope form during the distillation?

A4: While azeotropes between the alkene isomers themselves are unlikely, the presence of other impurities from the synthesis, especially those with different functional groups, could potentially lead to the formation of azeotropes. If you observe a constant boiling point for a mixture that is not a pure substance, an azeotrope may be present.

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines a general procedure for the purification of this compound by fractional distillation.

Materials and Equipment:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Fractionating column (Vigreux, packed, or spinning band)

  • Distillation head (still head) with a thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks

  • Clamps and stands to secure the apparatus

  • Insulating material (glass wool or aluminum foil)

  • Crude this compound mixture

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

  • Charging the Flask: Add the crude this compound mixture to the round-bottom flask, along with a magnetic stir bar or fresh boiling chips. Do not fill the flask more than two-thirds full.

  • Begin Heating: Turn on the heating mantle and stirrer. Heat the flask gradually.

  • Establish Equilibrium: As the mixture begins to boil, you will see a ring of condensate rise up the fractionating column. Adjust the heating rate to allow this ring to rise slowly and establish a temperature gradient in the column.

  • Collect Fractions: Once the vapor reaches the thermometer, the temperature should stabilize at the boiling point of the lowest-boiling component. Begin collecting the distillate in a receiving flask.

  • Monitor Temperature: Record the temperature at which each fraction is collected. A sharp increase in temperature indicates that a higher-boiling component is beginning to distill.

  • Change Receiving Flasks: When the temperature begins to rise, change the receiving flask to collect the next fraction.

  • Continue Distillation: Continue the distillation, collecting different fractions as the temperature changes. The fraction collected at the boiling point of the desired this compound isomer will be enriched in that compound.

  • Shutdown: Once the desired product has been collected or only a small amount of liquid remains in the distillation flask, turn off the heating mantle and allow the apparatus to cool.

  • Analysis: Analyze the purity of each collected fraction using an appropriate analytical technique, such as Gas Chromatography (GC).

Visualizations

Caption: A flowchart illustrating the key steps in the fractional distillation of this compound.

Troubleshooting_Decision_Tree decision decision issue issue solution solution start Start Troubleshooting issue_node Identify Primary Issue start->issue_node poor_separation poor_separation issue_node->poor_separation Poor Separation no_distillate no_distillate issue_node->no_distillate No/Slow Distillation bumping bumping issue_node->bumping Violent Bumping temp_fluctuation temp_fluctuation issue_node->temp_fluctuation Temperature Fluctuations check_column High-Efficiency Column Used? poor_separation->check_column check_heat Sufficient Heating? no_distillate->check_heat check_boiling_aids Boiling Chips/Stir Bar Used? bumping->check_boiling_aids check_heat_source Stable Heat Source? temp_fluctuation->check_heat_source optimize_params Optimize Reflux Ratio and Distillation Rate. check_column->optimize_params Yes use_better_column Use a column with more theoretical plates. check_column->use_better_column No insulate Increase Heat and Insulate Apparatus. check_heat->insulate No check_leaks Check for Leaks in Glassware Joints. check_heat->check_leaks Yes even_heating Ensure Even Heating with a Sand/Oil Bath. check_boiling_aids->even_heating Yes add_boiling_aids Add Fresh Boiling Chips or a Stir Bar. check_boiling_aids->add_boiling_aids No check_drafts Protect Apparatus from Drafts. check_heat_source->check_drafts Yes stabilize_heat Stabilize Heating Mantle Output. check_heat_source->stabilize_heat No

Caption: A decision tree to guide troubleshooting common fractional distillation problems.

References

identifying side products in the synthesis of 2,5-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,5-Dimethylhex-3-ene. The information is tailored for researchers, scientists, and professionals in drug development.

Section 1: Dehydration of 2,5-Dimethylhexan-3-ol

The acid-catalyzed dehydration of 2,5-dimethylhexan-3-ol is a common method for synthesizing this compound. However, the reaction can yield a mixture of isomeric alkenes and other byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the dehydration of 2,5-dimethylhexan-3-ol?

A1: The dehydration of 2,5-dimethylhexan-3-ol, a secondary alcohol, proceeds through an E1 (elimination, unimolecular) mechanism. The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄), forming a good leaving group (water). The departure of water results in the formation of a secondary carbocation intermediate. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.

Q2: What are the potential side products in the dehydration of 2,5-dimethylhexan-3-ol?

A2: The primary side products are isomeric alkenes. Due to the structure of the carbocation intermediate, proton abstraction can occur from different adjacent carbons, leading to a mixture of alkenes. Other potential side products include ethers, which can form if an alcohol molecule acts as a nucleophile and attacks the carbocation intermediate, and polymers, especially under harsh acidic conditions. If sulfuric acid is used, oxidation of the alcohol can also occur, producing carbon dioxide and sulfur dioxide.[1]

Q3: How can I favor the formation of the desired this compound?

A3: According to Saytzeff's rule, the most substituted (and therefore most stable) alkene is typically the major product in elimination reactions.[2][3][4][5] In this case, this compound is a tetrasubstituted alkene and is expected to be a major product. To favor its formation, using a non-nucleophilic acid like phosphoric acid can minimize ether formation. Controlling the temperature is also crucial; higher temperatures favor elimination over substitution (ether formation).

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired alkene - Incomplete reaction. - Formation of significant amounts of side products (isomeric alkenes, ethers).- Increase reaction time or temperature moderately. - Use a less nucleophilic acid catalyst (e.g., phosphoric acid instead of sulfuric acid) to reduce ether formation. - Ensure efficient removal of water as it forms to shift the equilibrium towards the alkene products.
Presence of multiple alkene isomers in the product mixture - The E1 mechanism proceeds through a carbocation intermediate, allowing for the formation of different constitutional isomers based on which proton is removed.- The product distribution is thermodynamically controlled. While it is difficult to completely avoid the formation of other isomers, careful control of reaction temperature may slightly influence the ratio. The most stable, most substituted alkene (this compound) should be the major product according to Saytzeff's rule.[2][3][4][5]
Evidence of carbocation rearrangement products - The initial secondary carbocation may undergo a hydride or alkyl shift to form a more stable carbocation, leading to rearranged alkene products.[6]- While rearrangements are inherent to reactions involving carbocations, using a milder acid catalyst and lower reaction temperatures may disfavor rearrangement pathways to some extent.
Formation of a polymeric residue - High acid concentration and/or high temperatures can promote polymerization of the alkene products.- Use the minimum effective concentration of the acid catalyst. - Avoid excessively high reaction temperatures. - Ensure the product is distilled from the reaction mixture as it is formed.
Experimental Protocol: Dehydration of 2,5-Dimethylhexan-3-ol (General Procedure)

This protocol is adapted from the dehydration of a similar secondary alcohol and should be optimized for 2,5-dimethylhexan-3-ol.

  • Reaction Setup : In a round-bottom flask, place 2,5-dimethylhexan-3-ol and a catalytic amount of 85% phosphoric acid. Add a few boiling chips.

  • Distillation : Set up a fractional distillation apparatus. Heat the flask gently to distill the alkene product as it forms. The temperature of the distillate should be monitored and collected at the boiling point of this compound (approximately 115-116 °C).

  • Work-up : Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Purification : Dry the organic layer over an anhydrous salt (e.g., anhydrous magnesium sulfate), filter, and perform a final simple distillation to obtain the purified this compound.

Reaction Pathway and Side Product Formation

Dehydration_Pathway cluster_main Main Reaction Pathway cluster_side Side Product Formation Alcohol 2,5-Dimethylhexan-3-ol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ Carbocation Secondary Carbocation Protonated_Alcohol->Carbocation - H2O Product This compound (Major Product) Carbocation->Product - H+ Isomeric_Alkene Isomeric Alkenes (e.g., 2,5-Dimethylhex-2-ene) Carbocation->Isomeric_Alkene - H+ (from different C) Ether Di(1-isopropyl-2-methylpropyl) ether Carbocation->Ether + Alcohol, - H+

Caption: Dehydration of 2,5-dimethylhexan-3-ol and potential side products.

Section 2: Dimerization of Isobutene

The dimerization of isobutene can produce various isomers of dimethylhexene, including this compound, often as part of a mixture.

Frequently Asked Questions (FAQs)

Q1: What are the typical products of isobutene dimerization?

A1: Isobutene dimerization can lead to a variety of C8 isomers. Without specific catalysts or conditions, products like 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene (B94453) are common. To favor the formation of linear dimers like 2,5-dimethylhexenes, specific catalytic systems, such as those involving H₂S co-feeding, have been developed.

Q2: What side products are expected in the H₂S co-fed dimerization of isobutene?

A2: In the dimerization of isobutene with H₂S co-feeding, besides the desired 2,5-dimethylhexenes, other side products can include isobutane, isobutyl mercaptan, tert-butyl mercaptan, 1,1,3-trimethylcyclopentane (B1620192) (1,1,3-TMCP), 2,2,4-trimethylpentane, and 2,4,4-trimethyl-1-pentene.[2]

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2,5-dimethylhexenes - Non-optimal reaction temperature. - Incorrect isobutene to H₂S ratio.- Optimize the reaction temperature. For H₂S co-feeding, a temperature around 375 °C has been reported as optimal.[2] - Adjust the molar ratio of isobutene to H₂S. A ratio of 2/1 has been shown to be effective.[2]
High selectivity towards undesired dimers (e.g., trimethylpentenes) - Reaction proceeding through a conventional carbocation mechanism rather than the desired radical pathway.- Ensure the presence of H₂S, which acts as a radical initiator. In the absence of H₂S, the formation of 2,5-dimethylhexenes is significantly reduced.[2]
Formation of significant amounts of isobutane - Hydrogenation of isobutene, which can be promoted by excess H₂S acting as a hydrogen source.- Optimize the isobutene to H₂S ratio to minimize this side reaction.[2]
Quantitative Data: Product Distribution in Isobutene Dimerization

The following table summarizes the product yields and selectivities from the dimerization of isobutene with and without H₂S co-feeding at 400 °C.[2]

Condition Product Yield (%) Selectivity (%)
Without H₂S 1,1,3-TMCP3.523.8
2,2,4-Trimethylpentane3.221.8
2,4,4-Trimethyl-1-pentene2.114.3
With H₂S 2,5-Dimethylhexenes & Hexane (B92381)4.127.8
Isobutane3.825.8
Isobutyl mercaptan2.315.6
tert-Butyl mercaptan1.17.5
Experimental Protocol: Dimerization of Isobutene with H₂S Co-feeding

This is a specialized procedure and should be conducted with appropriate safety measures for handling pressurized gases and H₂S.

  • Reactor Setup : A batch-type reactor is charged with isobutene and H₂S at a specific molar ratio (e.g., 2/1).

  • Reaction Conditions : The reactor is heated to the desired temperature (e.g., 375 °C) and pressure (e.g., 2.5 atm).[2]

  • Reaction Time : The reaction is allowed to proceed for a set duration.

  • Product Analysis : After cooling, the product mixture is analyzed by gas chromatography to determine the composition and yields of the various products.

Logical Diagram for Isobutene Dimerization

Dimerization_Logic Start Isobutene Feed H2S_Check H2S Present? Start->H2S_Check Radical_Pathway Radical Pathway H2S_Check->Radical_Pathway Yes Carbocation_Pathway Carbocation Pathway H2S_Check->Carbocation_Pathway No Product_2_5_DMH 2,5-Dimethylhexenes Radical_Pathway->Product_2_5_DMH Side_Products_Radical Isobutane, Mercaptans Radical_Pathway->Side_Products_Radical Product_TMP Trimethylpentenes Carbocation_Pathway->Product_TMP Side_Products_Carbocation Other C8 Isomers Carbocation_Pathway->Side_Products_Carbocation

Caption: Logical flow for isobutene dimerization pathways.

Section 3: Reduction of 2,5-Dimethyl-3-hexyne

The stereoselective reduction of 2,5-dimethyl-3-hexyne is an effective method for producing specific isomers of this compound.

Frequently Asked Questions (FAQs)

Q1: How can I selectively synthesize (Z)-2,5-dimethylhex-3-ene (cis isomer)?

A1: The selective synthesis of the cis-alkene is achieved through partial hydrogenation using a "poisoned" catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline).[7] This catalyst facilitates the syn-addition of hydrogen across the triple bond and is deactivated enough to prevent over-reduction to the alkane.[7]

Q2: How can I selectively synthesize (E)-2,5-dimethylhex-3-ene (trans isomer)?

A2: The trans-alkene is synthesized using a dissolving metal reduction, typically with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures.[7] This reaction proceeds through a radical anion intermediate, which preferentially forms the more stable trans-alkene.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Formation of 2,5-dimethylhexane (B165582) (over-reduction) - Catalyst is too active (for cis-reduction). - Reaction allowed to proceed for too long.- Ensure the Lindlar's catalyst is properly "poisoned" to reduce its activity.[7] - Carefully monitor the reaction progress (e.g., by monitoring hydrogen uptake) and stop the reaction once one equivalent of hydrogen has been consumed.
Incomplete reaction (starting material remains) - Inactive catalyst. - Insufficient reaction time or hydrogen pressure.- Use a fresh batch of catalyst. - Increase reaction time or hydrogen pressure as needed.
Mixture of cis and trans isomers - Non-stereoselective reduction method used.- For the cis isomer, strictly use a syn-addition method like Lindlar's catalyst.[7] - For the trans isomer, use the dissolving metal reduction.[7] Cross-contamination of reagents or catalysts should be avoided.
Experimental Protocols

Protocol 1: Synthesis of (Z)-2,5-Dimethylhex-3-ene (Lindlar Reduction)

  • Setup : Dissolve 2,5-dimethyl-3-hexyne in a suitable solvent (e.g., hexane or methanol) in a reaction flask.

  • Catalyst : Add Lindlar's catalyst to the solution.

  • Hydrogenation : Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).

  • Reaction : Stir the mixture vigorously until one equivalent of hydrogen has been absorbed.

  • Work-up : Filter the reaction mixture to remove the catalyst. Evaporate the solvent to obtain the crude product, which can be further purified by distillation.

Protocol 2: Synthesis of (E)-2,5-Dimethylhex-3-ene (Dissolving Metal Reduction)

  • Setup : In a flask equipped with a cold finger or dry ice condenser, condense ammonia gas at -78 °C.

  • Metal Addition : Add small pieces of sodium or lithium metal until a persistent blue color is observed.

  • Alkyne Addition : Add a solution of 2,5-dimethyl-3-hexyne in an anhydrous ether solvent dropwise.

  • Quenching : After the reaction is complete, quench the excess sodium/lithium with a proton source like ethanol.

  • Work-up : Allow the ammonia to evaporate. Add water and extract the product with a low-boiling organic solvent (e.g., pentane). Wash, dry, and remove the solvent to yield the product.

References

optimizing reaction conditions for McMurry coupling of acetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the McMurry coupling of acetone (B3395972).

Troubleshooting Guide

Issue 1: Low or No Yield of 2,3-Dimethyl-2-butene (B165504)

Possible Causes and Solutions

Possible CauseRecommended Action
Inactive Low-Valent Titanium (LVT) Reagent The LVT reagent is highly sensitive to air and moisture. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Prepare the LVT reagent in situ and use it immediately. The black slurry of titanium is indicative of the active low-valent species.
Improper Stoichiometry of Reagents The molar ratio of the titanium salt and the reducing agent is crucial. For the commonly used TiCl4/Zn system, a significant excess of zinc is typically required. Start with a TiCl4 to Zn molar ratio of 1:2.5 to 1:3 and optimize from there.
Low Reaction Temperature The deoxygenation of the intermediate pinacolate to form the alkene is temperature-dependent. If the reaction is run at too low a temperature (e.g., 0°C or room temperature), the reaction may stop at the pinacol (B44631) stage. Refluxing the reaction mixture in a suitable solvent like THF is generally necessary to drive the reaction to completion.
Insufficient Reaction Time The McMurry coupling can be slow, especially with aliphatic ketones. Ensure the reaction is allowed to proceed for a sufficient duration, which can range from several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Poor Quality of Reagents Use high-purity, anhydrous reagents. Titanium tetrachloride is particularly susceptible to hydrolysis and should be handled with care. Zinc dust should be activated if it has been exposed to air.
Issue 2: Formation of Pinacol as the Major Product

Possible Causes and Solutions

Possible CauseRecommended Action
Reaction Temperature is Too Low As mentioned above, the formation of the pinacol (2,3-dimethyl-2,3-butanediol) is favored at lower temperatures. The reaction mechanism proceeds in two main steps: the initial coupling to form a pinacolate intermediate, followed by deoxygenation to the alkene. The deoxygenation step requires higher temperatures.
Solution: Increase the reaction temperature to the reflux temperature of the solvent (e.g., THF, ~66°C) to promote the deoxygenation of the pinacolate intermediate.
Insufficient Amount of Reducing Agent If there is not enough reducing agent to fully reduce the titanium species and drive the deoxygenation, the reaction may stall at the pinacol stage.
Solution: Ensure an adequate excess of the reducing agent (e.g., Zinc) is used.
Issue 3: Reduction of Acetone to Isopropanol (B130326)

Possible Causes and Solutions

Possible CauseRecommended Action
Presence of Protic Solvents or Water Traces of water or other protic impurities can lead to the reduction of the ketone to the corresponding alcohol.
Solution: Use rigorously dried, anhydrous solvents and reagents. Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under a stringent inert atmosphere.
Choice of Reducing Agent Some reducing agents or combinations, especially those involving hydrides like LiAlH4 if not used correctly in the context of LVT preparation, can lead to direct reduction of the carbonyl group.
Solution: The TiCl4/Zn or TiCl3/Zn-Cu systems are standard and generally effective for coupling. If using other systems, carefully review the literature for their compatibility with ketone coupling versus reduction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the McMurry coupling of acetone?

A1: Anhydrous tetrahydrofuran (B95107) (THF) is the most commonly used and recommended solvent for the McMurry reaction. It effectively solubilizes the intermediate titanium complexes and is relatively inert under the reaction conditions. Anhydrous 1,2-dimethoxyethane (B42094) (DME) can also be used.

Q2: How can I prepare the active low-valent titanium (LVT) reagent?

A2: The LVT reagent is typically prepared in situ by reducing a titanium halide salt with a reducing agent. A common procedure using TiCl4 and zinc powder is as follows:

  • Under an inert atmosphere (Argon or Nitrogen), add zinc dust to a flask containing anhydrous THF.

  • Cool the stirred suspension to 0°C in an ice bath.

  • Slowly add TiCl4 dropwise to the suspension. This is an exothermic reaction.

  • After the addition is complete, the mixture is typically heated to reflux for a period of time (e.g., 1-2 hours) to ensure the formation of the active black slurry of low-valent titanium.

Q3: What are the typical molar ratios of reagents for the McMurry coupling of acetone?

A3: While optimization is often necessary, a general starting point for the molar ratios is:

  • Acetone: 1 equivalent

  • TiCl4: 0.5 - 1 equivalents

  • Zinc: 1.5 - 3 equivalents

Q4: Can this reaction be performed with other aliphatic ketones?

A4: Yes, the McMurry coupling is a general reaction for the reductive coupling of aldehydes and ketones, including other aliphatic ketones. However, reaction conditions such as temperature, reaction time, and stoichiometry may need to be optimized for different substrates.

Q5: What are the main side products to expect?

A5: The primary side product is the pinacol, 2,3-dimethyl-2,3-butanediol, which results from the coupling reaction without the final deoxygenation step. Under certain conditions, reduction of acetone to isopropanol can also occur.

Experimental Protocol: McMurry Coupling of Acetone

This protocol provides a general procedure for the synthesis of 2,3-dimethyl-2-butene from acetone.

Materials:

  • Titanium(IV) chloride (TiCl4)

  • Zinc dust (<40 mesh)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetone, anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, etc.)

Procedure:

  • Preparation of the Low-Valent Titanium Reagent:

    • Set up a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel, all under a positive pressure of inert gas.

    • To the flask, add zinc dust (e.g., 2.5 molar equivalents relative to TiCl4) and anhydrous THF.

    • Cool the stirred suspension to 0°C using an ice bath.

    • Slowly add TiCl4 (e.g., 1 molar equivalent) dropwise via the dropping funnel. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours. A black slurry should form, indicating the generation of the active low-valent titanium species.

  • Coupling Reaction:

    • Cool the black slurry back to 0°C.

    • Add a solution of anhydrous acetone (e.g., 2 molar equivalents relative to TiCl4) in anhydrous THF dropwise to the stirred slurry.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux.

    • Monitor the reaction progress by GC. The reaction may take several hours to reach completion.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding dilute aqueous HCl.

    • Extract the product with a low-boiling organic solvent such as pentane (B18724) or diethyl ether.

    • Wash the organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4).

    • Carefully remove the solvent by distillation to obtain the crude product. Due to the volatility of 2,3-dimethyl-2-butene, be cautious during this step to avoid product loss.

    • The product can be further purified by fractional distillation if necessary.

Visualizations

McMurry_Coupling_Workflow cluster_prep LVT Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification prep_start Start: Inert Atmosphere add_zn Add Zn dust and anhy. THF to flask prep_start->add_zn cool_0c Cool to 0°C add_zn->cool_0c add_ticl4 Slowly add TiCl4 cool_0c->add_ticl4 reflux_lvt Reflux for 1-2 hours add_ticl4->reflux_lvt lvt_ready Active LVT Reagent (Black Slurry) reflux_lvt->lvt_ready cool_lvt Cool LVT to 0°C lvt_ready->cool_lvt add_acetone Add Acetone in anhy. THF cool_lvt->add_acetone reflux_coupling Reflux (monitor by GC) add_acetone->reflux_coupling reaction_complete Reaction Complete reflux_coupling->reaction_complete quench Quench with dilute HCl reaction_complete->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate (carefully!) dry->concentrate purify Purify (Distillation) concentrate->purify final_product 2,3-Dimethyl-2-butene purify->final_product Troubleshooting_Logic start Low/No Product check_lvt Is LVT reagent black and prepared under inert atmosphere? start->check_lvt check_temp Was the reaction refluxed? check_lvt->check_temp Yes inactive_lvt Solution: Prepare fresh LVT under strict inert conditions. check_lvt->inactive_lvt No check_time Was reaction time sufficient? check_temp->check_time Yes increase_temp Solution: Increase temperature to reflux. check_temp->increase_temp No check_stoich Are reagent ratios correct? check_time->check_stoich Yes increase_time Solution: Increase reaction time and monitor. check_time->increase_time No pinacol_major Is pinacol the major product? check_stoich->pinacol_major Yes adjust_stoich Solution: Optimize reagent stoichiometry. check_stoich->adjust_stoich No pinacol_major->increase_temp Yes

Technical Support Center: Separation of Cis and Trans Isomers of 2,5-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of cis- and trans-2,5-Dimethylhex-3-ene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis- and trans-2,5-Dimethylhex-3-ene?

The main challenge lies in the similar physicochemical properties of the two isomers. Because they have the same molecular weight and functional groups, their boiling points and polarities are very close, making separation by conventional techniques like fractional distillation difficult.[1] The key to successful separation is to exploit the subtle differences in their three-dimensional structures.

Q2: What are the most effective methods for separating these isomers?

For analytical and small-scale preparative separations, Gas Chromatography (GC) is a powerful and common method due to its high resolving power.[1][2] For larger-scale separations, while challenging, fractional distillation can be attempted with highly efficient columns and optimized conditions.[1] Other potential methods include preparative liquid chromatography.

Q3: How do the physical properties of the cis and trans isomers compare?

The boiling points of the cis and trans isomers of 2,5-Dimethylhex-3-ene are very close, which is the primary reason for the difficulty in separation by distillation. Below is a summary of their reported physical properties.

Data Presentation: Physical Properties of this compound Isomers

Propertycis-2,5-Dimethylhex-3-enetrans-2,5-Dimethylhex-3-ene
Molecular Formula C₈H₁₆[3]C₈H₁₆[4]
Molecular Weight 112.21 g/mol [3]112.21 g/mol [5]
CAS Number 10557-44-5[3]692-70-6[5]
Boiling Point 98.65°C[6], 114.3°C[7][8], 140-144°C[3]~102°C (for a "cis" isomer listed with the trans CAS)[9]
Density 0.7060 g/cm³[6]0.724 g/cm³ (for a "cis" isomer listed with the trans CAS)[9]
Refractive Index 1.4040[6]1.418 (for a "cis" isomer listed with the trans CAS)[9]

Note: There are discrepancies in the reported boiling points from different sources, highlighting the need for empirical determination under specific experimental conditions.

Troubleshooting Guides

Gas Chromatography (GC)

Problem: Poor resolution or co-elution of cis and trans isomer peaks.

Possible Causes & Solutions:

  • Inappropriate GC Column: The choice of the stationary phase is critical. For alkene isomers, polar capillary columns are often recommended.[10]

    • Solution: Utilize a polar capillary column, such as one with a polyethylene (B3416737) glycol (e.g., DB-WAX or HP-INNOWax) or a cyanopropyl-based stationary phase.[10][11]

  • Suboptimal Oven Temperature Program: A fast temperature ramp can lead to poor separation.

    • Solution: Start with a lower initial oven temperature and use a slow ramp rate (e.g., 1-5°C/min) during the expected elution time of the isomers to enhance separation.[12]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency and, consequently, resolution.

    • Solution: Optimize the carrier gas flow rate for the specific column dimensions to achieve maximum efficiency.

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.

    • Solution: Reduce the injection volume or increase the split ratio.[13]

Problem: Tailing or fronting peaks for one or both isomers.

Possible Causes & Solutions:

  • Active Sites in the System: Active sites in the injector liner, column, or detector can cause peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If necessary, replace the septum and clean the injector.[12][13]

  • Polarity Mismatch: A significant mismatch in polarity between the analytes and the stationary phase can sometimes lead to poor peak shape.

    • Solution: Ensure the column phase is appropriate for the separation of nonpolar to weakly polar alkene isomers.

Fractional Distillation

Problem: Inefficient separation of the cis and trans isomers.

Possible Causes & Solutions:

  • Insufficient Column Efficiency: The small difference in boiling points requires a distillation column with a high number of theoretical plates.

    • Solution: Use a long fractionating column packed with a high-efficiency material (e.g., Vigreux column or packed with structured packing).[1]

  • Incorrect Reflux Ratio: A low reflux ratio may not allow for adequate equilibration between the liquid and vapor phases.

    • Solution: Increase the reflux ratio to improve separation, although this will also increase the distillation time.

  • Distillation at Atmospheric Pressure: The boiling points may be too high for efficient separation without thermal degradation.

    • Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points of the isomers.[1]

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Method for Separation of this compound Isomers

This protocol provides a general starting point for developing a GC method for the analytical separation of cis- and trans-2,5-Dimethylhex-3-ene.

1. Sample Preparation:

2. GC System and Conditions:

  • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID).
  • Injector: Split/splitless injector, operated in split mode at 250°C with a split ratio of 50:1.
  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.
  • Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is recommended for separating alkene isomers.[10]
  • Oven Temperature Program:
  • Initial Temperature: 40°C, hold for 5 minutes.
  • Ramp: Increase at a rate of 5°C/min to 150°C.
  • Hold at 150°C for 2 minutes. (This program should be optimized based on initial results to achieve baseline separation.)
  • Detector: FID operated at 250-300°C.

3. Analysis:

  • Inject 1 µL of the prepared sample.
  • The cis isomer is generally more volatile and is expected to elute before the trans isomer.
  • The relative peak areas in the resulting chromatogram can be used to determine the isomeric ratio and overall purity.

Visualizations

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis cluster_confirm Confirmation prep Prepare Isomer Mixture in Volatile Solvent sep Inject into GC or Load onto Distillation Column prep->sep Sample Injection/Loading analysis Detect Separated Isomers (e.g., FID) sep->analysis Elution/Distillation data Data Processing and Quantification analysis->data Signal Acquisition confirm Structural Confirmation (e.g., NMR, MS) data->confirm Purity & Ratio Determination G cluster_properties Consequences cluster_methods Impact on Separation Methods challenge Primary Challenge: Similar Physicochemical Properties bp Close Boiling Points challenge->bp pol Similar Polarity challenge->pol dist Inefficient Fractional Distillation bp->dist chrom Difficult Chromatographic Separation pol->chrom

References

Technical Support Center: Synthesis of 2,5-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,5-Dimethylhex-3-ene synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes to this compound include:

  • Dimerization of Isobutene: This method involves the coupling of two isobutene molecules, often facilitated by a catalyst.

  • Dehydration of 2,5-Dimethylhexane-2,5-diol: An acid-catalyzed elimination of water from the corresponding diol.

  • Grignard Reagent-Based Methods: These routes typically involve the reaction of a Grignard reagent with a suitable electrophile to construct the carbon skeleton, followed by elimination to form the alkene.

  • Intramolecular Hydrogen Transfer of Isoprene: A less common method that utilizes a platinum catalyst.[1]

Q2: Which synthetic method generally provides the highest yield?

A2: The yield of this compound is highly dependent on the specific reaction conditions and the chosen synthetic route. The dimerization of isobutene with H₂S co-feeding has reported yields of up to 4.1%.[2][3] However, optimizing other methods, such as the dehydration of 2,5-dimethylhexane-2,5-diol, can also lead to good yields. A direct comparison of yields under various optimized conditions is presented in the Data Presentation section.

Q3: What are the common isomers and byproducts I should be aware of during the synthesis?

A3: Depending on the synthetic route, you may encounter various isomers and byproducts. In the dimerization of isobutene, other C8 isomers can be formed.[4] Dehydration of 2,5-dimethylhexane-2,5-diol can lead to the formation of cyclic ethers and other alkene isomers.[5] Grignard reactions can sometimes result in Wurtz coupling byproducts. Careful control of reaction conditions and appropriate purification methods are crucial to isolate the desired this compound.

Q4: How can I purify the final this compound product?

A4: Fractional distillation is the most common and effective method for purifying this compound from byproducts and unreacted starting materials.[4][6][7] This technique separates compounds based on differences in their boiling points.[8][9] A detailed protocol for fractional distillation is provided in the Experimental Protocols section.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Dimerization of Isobutene

Problem: Low or no yield of this compound.

  • Possible Cause 1: Catalyst Deactivation.

    • Solution: The catalyst can become deactivated over time.[4] Consider regenerating the catalyst according to the manufacturer's instructions or using a fresh batch. Ensure the reaction is carried out under an inert atmosphere to prevent catalyst oxidation.

  • Possible Cause 2: Suboptimal Reaction Conditions.

    • Solution: The yield is sensitive to temperature, pressure, and the molar ratio of isobutene to any co-catalyst (like H₂S).[2][3] Refer to the optimized conditions in the Experimental Protocols section and ensure your setup can maintain these parameters accurately.

  • Possible Cause 3: Side Reactions.

    • Solution: Oligomerization of isobutene to higher-order polymers can reduce the yield of the desired dimer.[4] Lowering the reaction temperature or adjusting the catalyst can sometimes minimize these side reactions.

Dehydration of 2,5-Dimethylhexane-2,5-diol

Problem: Formation of significant amounts of byproducts, such as cyclic ethers.

  • Possible Cause 1: Inappropriate Acid Catalyst.

    • Solution: The choice and concentration of the acid catalyst are critical. While strong acids like sulfuric acid can be effective, they can also promote side reactions.[10] Consider using a milder acid like phosphoric acid or an acid-washed solid support to improve selectivity.[11]

  • Possible Cause 2: High Reaction Temperature.

    • Solution: Excessive heat can lead to charring and the formation of undesired byproducts.[10] Carefully control the reaction temperature and consider using a lower boiling point solvent to maintain a consistent temperature.

  • Possible Cause 3: Incomplete Reaction.

    • Solution: Ensure the reaction goes to completion by monitoring it using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Incomplete reactions will result in a mixture of starting material and product, complicating purification.

Grignard Reagent-Based Synthesis

Problem: The Grignard reaction fails to initiate.

  • Possible Cause 1: Presence of Moisture.

    • Solution: Grignard reagents are extremely sensitive to water. All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried) and all solvents must be anhydrous.[11] The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).[12]

  • Possible Cause 2: Inactive Magnesium.

    • Solution: The surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide. Activate the magnesium by gently crushing it with a glass rod, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[12][13]

Problem: Low yield of the desired alkene after the elimination step.

  • Possible Cause 1: Wurtz Coupling Side Reaction.

    • Solution: The Grignard reagent can react with the starting alkyl halide in a side reaction. This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium suspension, thus keeping the concentration of the alkyl halide low.[12]

  • Possible Cause 2: Inefficient Elimination.

    • Solution: The choice of the leaving group and the reaction conditions for the elimination step are crucial. Ensure you are using an appropriate acid or base catalyst and the correct temperature to favor the desired elimination pathway.

Data Presentation

Synthesis Method Key Reagents Typical Reaction Conditions Reported Yield (%) Key Advantages Common Issues
Dimerization of Isobutene (with H₂S co-feeding) Isobutene, H₂S375 °C, 1.0-3.0 atm, Isobutene/H₂S ratio of 2/1~4.1Utilizes readily available starting materials.Catalyst deactivation, formation of isomers and oligomers.
Dehydration of 2,5-Dimethylhexane-2,5-diol 2,5-Dimethylhexane-2,5-diol, Acid Catalyst (e.g., H₃PO₄)Varies with catalyst, typically elevated temperatures.Moderate to High (highly condition dependent)Relatively simple procedure.Formation of cyclic ethers and other alkene isomers.
Grignard Reagent-Based Methods Alkyl halide, Magnesium, Carbonyl compoundAnhydrous conditions, inert atmosphere.VariableVersatile for constructing different carbon skeletons.Reaction initiation issues, Wurtz coupling, multi-step process.
Intramolecular H-transfer of Isoprene Isoprene, Platinum catalystElevated temperatures.Not widely reportedPotentially a direct route from a bio-renewable feedstock.Requires a specific and potentially expensive catalyst.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of 2,5-Dimethylhexane-2,5-diol

This protocol describes the acid-catalyzed dehydration of 2,5-dimethylhexane-2,5-diol to yield this compound.

Materials:

  • 2,5-Dimethylhexane-2,5-diol

  • Concentrated Phosphoric Acid (85%)

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

  • Diethyl Ether

Procedure:

  • Place 20 g of 2,5-dimethylhexane-2,5-diol and 10 mL of 85% phosphoric acid in a 100 mL round-bottom flask.

  • Set up a simple distillation apparatus.

  • Heat the flask gently to initiate the dehydration reaction. The alkene product will co-distill with water.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Continue the distillation until no more organic layer is observed in the distillate.

  • Transfer the distillate to a separatory funnel and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of deionized water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purify the crude product by fractional distillation, collecting the fraction that boils at approximately 115-117 °C.

Protocol 2: Purification of this compound by Fractional Distillation

This protocol outlines the purification of crude this compound.

Materials:

  • Crude this compound

  • Boiling chips

Procedure:

  • Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column).[6]

  • Add the crude this compound and a few boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.

  • Begin heating the flask gently and evenly.[6]

  • Allow the vapor to slowly rise through the fractionating column, establishing a temperature gradient.[8]

  • Collect and discard any initial low-boiling fractions.

  • Carefully collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (cis: ~99 °C, trans: ~116 °C).

  • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the flask.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Starting Materials reaction Reaction (e.g., Dehydration) start->reaction quench Quenching reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying distillation Fractional Distillation drying->distillation product Pure Product distillation->product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_grignard cluster_causes Potential Causes cluster_solutions Solutions start Grignard Reaction Fails to Initiate moisture Presence of Water start->moisture inactive_mg Inactive Magnesium Surface start->inactive_mg dry Thoroughly Dry Glassware and Solvents moisture->dry inert Use Inert Atmosphere (N₂ or Ar) moisture->inert activate_mg Activate Magnesium (Iodine, Crushing) inactive_mg->activate_mg

Caption: Troubleshooting guide for Grignard reaction initiation failure.

side_reactions_dehydration cluster_products Acid-Catalyzed Dehydration Products start 2,5-Dimethylhexane-2,5-diol desired_product This compound (Desired) start->desired_product side_product1 Cyclic Ether Byproduct start->side_product1 side_product2 Other Alkene Isomers start->side_product2

Caption: Potential products from the acid-catalyzed dehydration of 2,5-dimethylhexane-2,5-diol.

References

Technical Support Center: Storage and Handling of 2,5-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 2,5-Dimethylhex-3-ene to prevent unwanted polymerization. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during laboratory experiments.

Troubleshooting Guide

Issue: The viscosity of this compound has noticeably increased, or the liquid appears cloudy.

  • Possible Cause: Onset of polymerization. Alkenes like this compound can undergo free-radical polymerization, initiated by factors such as heat, light, or the presence of peroxides.[1][2] This process leads to the formation of longer polymer chains, resulting in increased viscosity and a cloudy appearance.[1]

  • Solution:

    • Isolate the Material: Immediately quarantine the affected container to prevent potential cross-contamination or unsafe conditions.

    • Verify Storage Conditions: Ensure the material has been stored according to the recommended guidelines. Refer to the storage conditions table below.

    • Check for Inhibitor Presence: If an inhibitor was added, its concentration may have depleted. Consider adding a fresh amount of a suitable inhibitor.

    • Purification: If the material is still required for use and only partially polymerized, purification by distillation may be possible. However, proceed with extreme caution as heating can accelerate polymerization.[3] It is often safer to dispose of the polymerized material according to institutional safety guidelines.

Issue: A freshly opened bottle of this compound shows signs of polymerization.

  • Possible Cause: Improper storage during transport or an insufficient amount of inhibitor from the supplier.

  • Solution:

    • Contact Supplier: Do not use the material. Contact the supplier immediately to report the issue.

    • Safe Disposal: Dispose of the material as per your institution's hazardous waste disposal procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization during storage?

A1: The primary cause is free-radical polymerization.[4] The double bond in this compound makes it susceptible to attack by free radicals. These radicals can be generated by exposure to heat, UV light, or the presence of oxygen, which can form peroxide impurities that act as initiators.[1]

Q2: What are the ideal storage conditions to prevent the polymerization of this compound?

A2: Proper storage is the most critical factor in maintaining the stability of the monomer. The main goals are to exclude polymerization initiators and to use a stabilizing agent.[1]

ParameterRecommendationRationale
Temperature 2–8°CReduces the rate of thermally initiated polymerization and peroxide formation.[1]
Atmosphere Inert gas (Argon or Nitrogen)Prevents the formation of peroxides from atmospheric oxygen, which can initiate polymerization.[1]
Light Store in an amber or opaque vialExcludes UV light, a common initiator of free-radical reactions.[1]
Container Tightly sealed, original containerPrevents contamination and exposure to air and moisture.[1]
Inhibitor Add a stabilizer if not already presentActively scavenges free radicals to stop the polymerization chain reaction.[1][4]

Q3: My this compound was supplied without a stabilizer. What polymerization inhibitor should I use and at what concentration?

A3: For unsaturated hydrocarbons, phenolic inhibitors are commonly used. Butylated hydroxytoluene (BHT) or 4-methoxyphenol (B1676288) (MEHQ) are suitable choices.[3] A typical concentration for storage is 10-200 ppm.

InhibitorTypical ConcentrationMechanism of Action
Butylated hydroxytoluene (BHT) 10-200 ppmFree-radical scavenger.[3]
4-Methoxyphenol (MEHQ) 10-200 ppmFree-radical scavenger, often requires oxygen to be effective.[3][4]
Hydroquinone (HQ) 10-200 ppmExcellent general-purpose inhibitor that scavenges free radicals in the presence of oxygen.[4][5]
TEMPO 10-100 ppmA stable free radical that effectively terminates growing polymer chains.[3][6]

Q4: How do I add an inhibitor to my this compound?

A4: The following protocol outlines the safe addition of an inhibitor.

Experimental Protocol: Addition of a Polymerization Inhibitor

Objective: To add a chemical stabilizer to this compound to prevent polymerization during storage.

Materials:

  • This compound

  • Chosen inhibitor (e.g., BHT)

  • Anhydrous, inert solvent (e.g., hexane (B92381) or diethyl ether)

  • Inert gas supply (Argon or Nitrogen)

  • Appropriate glassware (e.g., round-bottom flask, graduated cylinder)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: In a well-ventilated fume hood, prepare a stock solution of the chosen inhibitor (e.g., 1 mg/mL of BHT in anhydrous hexane).

  • Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add the calculated volume of the inhibitor stock solution to the this compound.

  • Mixing: Gently swirl the container or use a magnetic stirrer to ensure the inhibitor is homogeneously distributed.

  • Storage: Seal the container tightly, wrap the seal with paraffin (B1166041) film, and store under the recommended conditions (see Q2).

Q5: How do I remove the inhibitor before using this compound in my reaction?

A5: Phenolic inhibitors like BHT and MEHQ are acidic and can be removed by a simple acid-base extraction. It is critical to use the purified, inhibitor-free monomer immediately, as it will be highly susceptible to polymerization.[1]

Experimental Protocol: Removal of Phenolic Inhibitors

Objective: To remove acidic phenolic inhibitors from this compound prior to use in a chemical reaction.

Materials:

  • Inhibited this compound

  • 1 M aqueous sodium hydroxide (B78521) (NaOH) solution

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate)

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Extraction: Place the inhibited monomer in a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The aqueous layer (containing the deprotonated inhibitor) should be drained and discarded.

  • Washing: Wash the organic layer with an equal volume of deionized water to remove any residual NaOH. Repeat the water wash two more times.

  • Brine Wash: Wash the organic layer with a saturated brine solution to aid in the removal of water.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate), and swirl gently.

  • Filtration: Filter the dried monomer into a clean, dry flask suitable for your experiment.

  • Immediate Use: The resulting inhibitor-free monomer is highly reactive and should be used immediately.[1] If short-term storage is necessary, keep it under an inert atmosphere at 0-5°C.

Visual Guides

Storage_Workflow cluster_storage Recommended Storage Store_2_8C 2-8°C Inert_Atmosphere Inert Atmosphere (N2 or Ar) Dark_Container Amber/Opaque Vial Add_Inhibitor Add Inhibitor (e.g., BHT) Start Receiving This compound Check_Inhibitor Check for Inhibitor Start->Check_Inhibitor Store Store Appropriately Check_Inhibitor->Store Present Add_Inhibitor_Node Add Inhibitor Check_Inhibitor->Add_Inhibitor_Node Absent Use Ready for Use (After Inhibitor Removal) Store->Use Add_Inhibitor_Node->Store

Caption: Workflow for the proper storage of this compound.

Troubleshooting_Polymerization Observe_Viscosity Increased Viscosity or Cloudiness Observed Is_Polymerized Is the material polymerized? Observe_Viscosity->Is_Polymerized Check_Storage Review Storage History: - Temperature? - Light Exposure? - Inert Atmosphere? Is_Polymerized->Check_Storage Yes Continue_Monitoring Continue to Monitor Is_Polymerized->Continue_Monitoring No Check_Inhibitor Verify Inhibitor Presence & Concentration Check_Storage->Check_Inhibitor Dispose Dispose of Material per Safety Guidelines Check_Inhibitor->Dispose Improper Storage or No/Low Inhibitor Purify_Use Consider Purification (e.g., Distillation) Use Immediately Check_Inhibitor->Purify_Use If salvageable

Caption: Troubleshooting logic for suspected polymerization.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 2,5-Dimethylhex-3-ene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical reactions involving 2,5-Dimethylhex-3-ene. The sterically hindered nature of this alkene can often lead to lower than expected conversion rates. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low conversion in my reaction with this compound?

Low conversion rates with this compound are frequently attributed to its significant steric hindrance. The two bulky isopropyl groups flanking the double bond impede the approach of reagents to the reactive site. Other common causes include suboptimal reaction conditions, catalyst deactivation, or impurities in the starting materials.

Q2: What are the most common side reactions observed with this compound?

Common side reactions depend on the specific transformation being attempted. For instance, in hydrogenation, over-reduction to the alkane (2,5-dimethylhexane) can occur. In epoxidation reactions, incomplete conversion is a primary issue. During metathesis, self-metathesis of a reaction partner can compete with the desired cross-metathesis. Isomerization to other hexene derivatives is also a possibility under certain catalytic conditions.

Q3: How can I improve the solubility of this compound in my reaction medium?

This compound is a nonpolar compound and is soluble in most common organic solvents. If you are encountering solubility issues, particularly in more polar solvent systems, consider screening a range of aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or toluene (B28343) to find the optimal medium for your specific reaction.

Q4: Is it necessary to purify commercial this compound before use?

While commercial grades are generally of high purity, it is good practice to verify the purity of your starting material using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can sometimes poison catalysts or lead to unwanted side reactions. If impurities are detected, distillation is a recommended purification method.

Troubleshooting Guides

Issue 1: Low Conversion in Hydrogenation Reactions

Problem: The hydrogenation of this compound to 2,5-dimethylhexane (B165582) is sluggish or incomplete.

dot

start Low Hydrogenation Conversion cause1 Insufficient Catalyst Activity start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Catalyst Poisoning start->cause3 cause4 Poor Hydrogen Mass Transfer start->cause4 subcause1_1 Low Catalyst Loading cause1->subcause1_1 subcause1_2 Aged or Inactive Catalyst cause1->subcause1_2 subcause2_1 Low Temperature cause2->subcause2_1 subcause2_2 Low Hydrogen Pressure cause2->subcause2_2 subcause2_3 Insufficient Reaction Time cause2->subcause2_3 subcause3_1 Impurities in Substrate/Solvent cause3->subcause3_1 subcause4_1 Inefficient Stirring cause4->subcause4_1

Caption: Troubleshooting logic for low hydrogenation conversion.

Possible Cause Troubleshooting Steps
Insufficient Catalyst Activity - Increase catalyst loading (e.g., from 1 mol% to 5 mol%). - Use a fresh batch of a highly active catalyst such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C).
Suboptimal Reaction Conditions - Temperature: Gradually increase the reaction temperature in 10°C increments. - Pressure: Increase the hydrogen pressure. - Time: Extend the reaction time and monitor progress by taking aliquots at regular intervals.[1]
Catalyst Poisoning - Ensure the purity of the this compound and the solvent.[1] - Purify the starting material by distillation if necessary.
Poor Hydrogen Mass Transfer - Ensure vigorous stirring to maximize the gas-liquid interface.
Issue 2: Low Yield in Epoxidation Reactions

Problem: The epoxidation of this compound results in a low yield of the corresponding epoxide.

dot

start Low Epoxidation Yield cause1 Steric Hindrance start->cause1 cause2 Suboptimal Reagent/Catalyst start->cause2 cause3 Decomposition of Epoxide start->cause3 subcause1_1 Reagent cannot access double bond cause1->subcause1_1 subcause2_1 Insufficiently reactive oxidant cause2->subcause2_1 subcause2_2 Low catalyst activity cause2->subcause2_2 subcause3_1 Harsh reaction conditions (e.g., high temp, strong acid) cause3->subcause3_1

Caption: Troubleshooting logic for low epoxidation yield.

Possible Cause Troubleshooting Steps
Steric Hindrance - Employ more reactive epoxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). - Consider using a catalytic system with a smaller steric profile.
Suboptimal Reagent/Catalyst - Use a fresh, active batch of the oxidizing agent. - If using a catalytic system (e.g., with a metal catalyst and an oxidant like tert-butyl hydroperoxide), ensure the catalyst is active and increase loading if necessary.[2]
Decomposition of Product - Maintain a controlled, and often lower, reaction temperature to prevent epoxide ring-opening. - Buffer the reaction mixture if acidic byproducts are a concern.
Incomplete Reaction - Increase the stoichiometry of the oxidizing agent. - Extend the reaction time and monitor for the disappearance of the starting material.

Data Presentation

The following table summarizes optimized reaction conditions for the synthesis of 2,5-dimethylhexenes from isobutene, which can provide insights into the stability and reactivity of the target molecule under various conditions.

Catalyst Temperature (°C) iso-C4H8/H2S Ratio Pressure (atm) Yield of 2,5-DMHs (%) Reference
H2S co-feeding3752/11.0 - 3.0~4.6 (max)[3]
Bi2O3Not Specified--13[4]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of this compound

dot

step1 1. Setup step2 2. Reagent Addition step1->step2 step3 3. Hydrogenation step2->step3 step4 4. Monitoring step3->step4 step5 5. Workup step4->step5 step6 6. Purification step5->step6

Caption: Experimental workflow for hydrogenation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent) and a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5 mol% Pd/C) to the flask.

  • Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon filled with hydrogen or a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times. Stir the reaction mixture vigorously under a hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC to observe the disappearance of the starting material.

  • Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by distillation if necessary.

Protocol 2: General Procedure for Epoxidation of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in an appropriate solvent (e.g., dichloromethane). Cool the solution in an ice bath.

  • Reagent Addition: Add the epoxidizing agent (e.g., m-CPBA, 1.1 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel.

References

analytical methods for determining the purity of 2,5-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purity Analysis of 2,5-Dimethylhex-3-ene

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the . It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for determining the purity of this compound?

A1: Due to its volatile nature, Gas Chromatography (GC) is the most powerful and commonly used technique for analyzing the purity of this compound.[1] A Flame Ionization Detector (FID) is typically preferred for its high sensitivity to hydrocarbons.[1][2] For definitive purity assessment, especially for creating a reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a superior primary analytical method.[2][3]

Q2: What are the potential impurities I might encounter?

A2: Potential impurities depend on the synthesis route but can include unreacted starting materials, isomeric products (e.g., other dimethylhexene isomers), and byproducts from side reactions.[2] For instance, contaminants from manufacturing processes can include C4 to C12 olefins or their dimers and trimers.[4]

Q3: How should I prepare my sample for GC analysis?

A3: A stock solution of this compound should be prepared in a suitable volatile solvent, such as hexane (B92381) or dichloromethane, at a concentration of approximately 1 mg/mL.[3] This solution can then be diluted as needed to fall within the linear range of the detector.

Q4: What is the "area percent" method in Gas Chromatography?

A4: The area percent method is a way to estimate purity by assuming that the FID response is proportional to the mass of each compound. The purity is calculated by dividing the peak area of the main component (this compound) by the total area of all peaks in the chromatogram.[1] It's a straightforward method but can be less accurate if impurities have significantly different response factors.

Q5: When is Quantitative NMR (qNMR) a better choice than GC?

A5: qNMR is a primary ratio analytical method that can determine purity with high accuracy without needing a specific reference standard for the compound of interest or its impurities.[1][3] It is particularly valuable for certifying reference materials or when a highly accurate purity value is required. Purity is calculated by comparing the integral of a specific analyte signal to the integral of a certified internal standard of known purity and concentration.[2]

Troubleshooting Guides

Gas Chromatography (GC-FID) Troubleshooting

Q: I am not seeing any peaks, or the peaks are much smaller than expected. What should I do?

A:

  • Check the Syringe: Ensure the syringe is drawing and dispensing the sample correctly. A leaking syringe can lead to inconsistent or small injections.[5]

  • Verify Injection Parameters: Confirm that the injector temperature is high enough to volatilize the sample and that carrier gas flow rates are correct.[5] For splitless injections, ensure the split vent is closed for a sufficient time to transfer the sample to the column.[6][7]

  • Inspect for Leaks: Perform a leak check on the system, especially at the injector port, septum, and column fittings.[5]

  • Confirm Sample Concentration: The sample may be too dilute. Check the concentration and stability of your prepared solution.[6]

  • Detector-Sample Mismatch: Ensure the detector is appropriate for your analyte. An FID is excellent for hydrocarbons like this compound.[7]

Q: My chromatogram shows a noisy, drifting, or wandering baseline. What is the cause?

A:

  • Gas Purity: Impurities in the carrier gas (e.g., oxygen, moisture, hydrocarbons) are a common cause of baseline issues. Ensure you are using high-purity gases and that gas traps are installed and functioning correctly.[5][8]

  • Column Bleed: The stationary phase of the column can degrade over time, especially at high temperatures, leading to a rising baseline. Condition the column as recommended by the manufacturer. If bleed is excessive, the column may need to be replaced.[6][8]

  • Detector Contamination: The FID jet can become contaminated over time. Isolate the detector and if the noise disappears, clean the collector and jet.[5][7]

  • System Leaks: Small leaks can introduce air into the system, which can degrade the column and cause baseline instability.[5]

Q: The peaks in my chromatogram are tailing or fronting. How can I improve the peak shape?

A:

  • Check for Activity: Active sites in the inlet liner or on the column can cause peak tailing. Use a deactivated liner and ensure your column is in good condition.[6]

  • Avoid Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample.

  • Optimize Temperatures: A low injector or oven temperature can lead to slow sample vaporization and peak broadening.

  • Injection Technique: For manual injections, the technique should be smooth and rapid to ensure a tight injection band.[8]

Q: My retention times are shifting between runs. What's the problem?

A:

  • Flow Rate Instability: Inconsistent carrier gas flow is a primary cause of retention time drift. Check the gas supply, regulators, and flow controllers.[7]

  • Oven Temperature Fluctuations: Ensure the GC oven temperature is stable and reproducible for each run.

  • Column Issues: A poorly installed or aging column can lead to shifting retention times.

Experimental Protocols

Method 1: Purity Determination by Gas Chromatography (GC-FID)

This protocol outlines a standard method for analyzing the purity of this compound using GC with a Flame Ionization Detector.

1. Instrumentation and Reagents:

  • Gas Chromatograph equipped with a split/splitless injector and an FID.

  • Capillary Column: A mid-polarity column such as a (5%-phenyl)-methylpolysiloxane stationary phase is a suitable starting point.[1] (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents: High-purity carrier gas (Helium or Hydrogen), high-purity hydrogen and air for the FID, and a suitable solvent (e.g., hexane).

2. Sample Preparation:

  • Prepare a stock solution of this compound in hexane at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions if necessary to create a working solution of approximately 100 µg/mL.[3]

3. GC-FID Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (50:1 ratio)[1]

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector Temperature: 300 °C[9]

  • Detector Gas Flows: Hydrogen and Air flows as per instrument recommendations.

4. Data Analysis:

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity using the area percent method:

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Method 2: Purity Determination by Quantitative NMR (qNMR)

This protocol describes using qNMR with an internal standard for a highly accurate purity assessment.

1. Instrumentation and Reagents:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Certified Internal Standard (e.g., maleic anhydride, dimethyl sulfone). The standard should have a simple spectrum, be chemically inert, and have a peak that is well-resolved from the analyte signals.

  • Deuterated Solvent (e.g., Chloroform-d, CDCl₃).

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.[2]

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

  • Pulse Angle: 90°

  • Relaxation Delay (D1): A long relaxation delay is critical for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being integrated (a D1 of 30-60 seconds is common).[2][3]

  • Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (e.g., 8-16 scans).[3]

4. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the vinyl protons of the C=C double bond).

  • Integrate a well-resolved signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (% w/w) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Pstd = Purity of the internal standard

Data Presentation

Quantitative results should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Example GC-FID Purity Analysis Results

Peak No.Retention Time (min)Peak AreaArea Percent (%)Identification
14.2515,2300.85Impurity A
25.101,750,50097.52This compound
35.8828,9001.61Impurity B
46.424,5600.25Impurity C
Total 1,799,190 100.00

Table 2: Example qNMR Purity Calculation

ParameterAnalyte (this compound)Internal Standard (Maleic Anhydride)
Mass (m)20.15 mg10.52 mg
Molecular Weight (MW)112.21 g/mol 98.06 g/mol
Integrated SignalVinyl ProtonsVinyl Protons
Number of Protons (N)22
Integral Value (I)5.683.12
Standard Purity (Pstd)-99.95%
Calculated Purity (% w/w) 98.2%

Visualizations

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_reporting Data & Reporting Sample Receive Sample Decision Routine QC or Definitive Purity? Sample->Decision Prepare_GC Prepare Sample for GC (Dilute in Hexane) Prepare_qNMR Prepare Sample for qNMR (Weigh with Internal Standard) GC_FID GC-FID Analysis Decision->GC_FID Routine qNMR qNMR Analysis Decision->qNMR Definitive GC_FID->Prepare_GC Process_GC Process Chromatogram (Area Percent Method) GC_FID->Process_GC qNMR->Prepare_qNMR Process_qNMR Process Spectrum (Calculate Purity vs. Standard) qNMR->Process_qNMR Report Final Purity Report Process_GC->Report Process_qNMR->Report

Caption: Workflow for selecting and executing a purity analysis method.

GC_Troubleshooting cluster_peak_issues Peak Shape / Size Issues cluster_baseline_issues Baseline & Retention Issues cluster_causes Potential Causes & Solutions Problem Problem Observed in Chromatogram No_Peaks No / Small Peaks Problem->No_Peaks Bad_Shape Poor Peak Shape (Tailing/Fronting) Problem->Bad_Shape Baseline Baseline Noise / Drift Problem->Baseline RT_Shift Retention Time Shift Problem->RT_Shift Leaks Leaks Check Septum, Fittings No_Peaks->Leaks Injection Injection Problem Check Syringe, Temp, Volume No_Peaks->Injection Check First Bad_Shape->Injection Column Column Issue Condition, Check Installation, Replace Bad_Shape->Column Check for Activity Gas Gas Supply Check Purity, Traps, Flow Rate Baseline->Gas Baseline->Column Column Bleed? Detector Detector Contamination Clean Detector Baseline->Detector RT_Shift->Gas Flow Fluctuation? RT_Shift->Column

Caption: Logical troubleshooting workflow for common GC issues.

References

managing the formation of (E)-2,5-dimethylhex-3-ene from isobutene dimerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the formation of (E)-2,5-dimethylhex-3-ene and other C8 dimers from isobutene.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary products of isobutene dimerization?

A1: The dimerization of isobutene can lead to different isomers depending on the catalytic system used. Conventionally, acid-catalyzed dimerization yields a mixture of branched C8 olefins, primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene.[1][2] To obtain the linear dimer, (E)-2,5-dimethylhex-3-ene, specialized catalytic systems, such as those based on nickel complexes or radical initiation with hydrogen sulfide (B99878) (H₂S), are necessary.[3][4]

Q2: Why am I not getting (E)-2,5-dimethylhex-3-ene with my solid acid catalyst?

A2: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or zeolites, promote a carbocation-based mechanism.[1] This mechanism favors the formation of a tertiary carbocation intermediate, leading to the thermodynamically more stable branched isomers (trimethylpentenes). The formation of the linear "head-to-head" dimer, 2,5-dimethylhex-3-ene, is not favored through this pathway.[3]

Q3: What is the role of H₂S in the formation of 2,5-dimethylhexenes?

A3: In the presence of H₂S at elevated temperatures, the dimerization of isobutene can proceed through a free-radical mechanism. H₂S is thought to act as a radical initiator, generating sulfanyl (B85325) radicals (SH•) that can abstract a hydrogen atom from isobutene to form a terminal isobutenyl radical.[3][4] The coupling of these radicals leads to the formation of linear C8 dimers, including 2,5-dimethylhexenes.[3] This method avoids the carbocation intermediates that lead to branched products.[3]

Q4: What are the main advantages of using a nickel-based catalyst for isobutene dimerization?

A4: Nickel-based catalysts, particularly certain nickel complex catalysts, are highly selective for the linear dimerization of isobutene, producing 2,5-dimethylhexenes with high fidelity.[5] This selectivity is attributed to the specific coordination environment of the nickel center, which directs the coupling of two isobutene molecules in a "head-to-head" fashion.[5]

Q5: Is the dimerization of isobutene an exothermic or endothermic reaction?

A5: The dimerization of isobutene is a highly exothermic reaction. Proper temperature control is crucial to prevent runaway reactions and to minimize the formation of undesirable higher oligomers (trimers, tetramers).[6]

Section 2: Troubleshooting Guides

Troubleshooting Acid-Catalyzed Dimerization (for Branched Dimers)
Issue Potential Cause(s) Recommended Solution(s)
Low Isobutene Conversion - Insufficient catalyst activity. - Low reaction temperature. - High space velocity (short residence time).- Ensure the catalyst is properly activated and not poisoned. - Increase the reaction temperature within the optimal range for the specific catalyst. - Decrease the flow rate of the reactants to increase residence time.
Poor Selectivity to C8 Dimers (High formation of trimers and higher oligomers) - High reaction temperature. - High concentration of acid sites on the catalyst. - Low isobutene conversion can sometimes lead to a higher proportion of oligomers.- Optimize and lower the reaction temperature. - Consider using a catalyst with moderate acidity. - Adjust reaction conditions to achieve a moderate isobutene conversion (typically 20-60%).
Rapid Catalyst Deactivation - Coke formation on the catalyst surface. - Poisoning of acid sites by impurities in the feed (e.g., water, nitrogen compounds).- Implement a regeneration procedure for the catalyst (e.g., calcination). - Ensure the isobutene feed is of high purity. - Consider using a guard bed to remove impurities before the reactor.
Troubleshooting Nickel-Catalyzed Dimerization (for Linear Dimers)
Issue Potential Cause(s) Recommended Solution(s)
Low Catalyst Activity - Incomplete activation of the nickel precursor. - Presence of impurities that poison the nickel catalyst (e.g., water, oxygen).- Ensure the proper co-catalyst or activator is used and that activation conditions are optimal. - Use rigorously dried and deoxygenated solvents and reactants.
Low Selectivity to Linear Dimers - Presence of Brønsted acid sites on the catalyst support. - Incorrect nickel-to-ligand ratio.- Use a neutral or basic support for the nickel catalyst. - Optimize the ligand concentration to ensure the desired coordination environment around the nickel center.
Catalyst Instability/Decomposition - High reaction temperatures. - Undesirable side reactions leading to catalyst precipitation.- Operate within the recommended temperature range for the specific nickel complex. - Ensure proper mixing and heat transfer to avoid localized hot spots.
Troubleshooting H₂S-Mediated Radical Dimerization (for Linear Dimers)
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 2,5-Dimethylhexenes - Insufficient radical generation. - Non-optimal isobutene to H₂S ratio. - Low reaction temperature.- Increase the reaction temperature to promote the thermal decomposition of H₂S into radicals.[3] - Optimize the molar ratio of isobutene to H₂S; an excess of H₂S can lead to the hydrogenation of isobutene to isobutane.[3] - Ensure the temperature is high enough for efficient radical initiation (e.g., ~375 °C).[3]
Formation of Significant Byproducts (e.g., Isobutane, Mercaptans) - Excess H₂S leading to hydrogenation. - Side reactions of sulfanyl radicals with isobutene.- Reduce the molar ratio of H₂S relative to isobutene.[3] - Optimize reaction time and temperature to favor dimerization over side reactions.
Inconsistent Results - Variations in reactor surface area to volume ratio, which can affect radical chain reactions.- Use a reactor with a smaller surface area to volume ratio, as this has been shown to improve selectivity for the desired products.[3]

Section 3: Quantitative Data Presentation

Table 1: Performance of Different Catalytic Systems in Isobutene Dimerization
Catalytic System Catalyst Temperature (°C) Pressure (atm) Isobutene Conversion (%) Selectivity to C8 Dimers (%) Primary Dimer Product(s) Reference(s)
Acid-Catalyzed Amberlyst-15180N/AHighHigh2,4,4-trimethyl-1-pentene, 2,4,4-trimethyl-2-pentene[1][2]
Acid-Catalyzed Sulfated Zirconia180N/AModerateHigh2,4,4-trimethyl-1-pentene, 2,4,4-trimethyl-2-pentene[1]
Nickel-Catalyzed Nickel ComplexN/AN/AUp to 95Up to 99 (for linear dimers)2,5-dimethylhexenes[5]
Radical-Initiated H₂S (co-feed)3751.0 - 3.0~15~28 (for 2,5-DMHs)2,5-dimethylhexenes, 2,5-dimethylhexane[3]

Note: N/A indicates data not available in the cited sources. "2,5-DMHs" refers to the combined products of 2,5-dimethyl-1-hexene, 2,5-dimethyl-2-hexene, and 2,5-dimethylhexane.

Section 4: Experimental Protocols

Protocol for Acid-Catalyzed Dimerization using a Fixed-Bed Reactor
  • Catalyst Preparation: Pack a fixed-bed reactor with a known amount of solid acid catalyst (e.g., Amberlyst-15).

  • System Purge: Purge the reactor system with an inert gas (e.g., nitrogen or helium) at an elevated temperature to remove any adsorbed moisture and air.

  • Reaction Start-up: Introduce a feed stream of isobutene, often diluted with an inert component like helium (e.g., 4:1 molar ratio of isobutene to helium), into the reactor at the desired flow rate.[1]

  • Temperature and Pressure Control: Heat the reactor to the target reaction temperature (e.g., 50-250 °C) and maintain the system pressure.[1]

  • Product Collection and Analysis: The effluent from the reactor is cooled to condense the liquid products. The product composition is then analyzed by gas chromatography (GC) to determine isobutene conversion and selectivity to various dimers and oligomers.

Protocol for Nickel-Catalyzed Linear Dimerization in a Batch Reactor
  • Catalyst Preparation: In a glovebox, charge a high-pressure batch reactor with the nickel precursor (e.g., nickel acetylacetonate), a suitable ligand, and a solvent.

  • Reactant Addition: Add a co-catalyst or activator (e.g., an aluminum alkyl) to the reactor.

  • System Sealing and Purging: Seal the reactor and remove it from the glovebox. Purge the reactor with isobutene.

  • Reaction Initiation: Pressurize the reactor with isobutene to the desired pressure and heat to the reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Quenching and Work-up: After the desired reaction time, cool the reactor and carefully quench the reaction. The product mixture can then be purified by distillation.

Protocol for H₂S-Mediated Dimerization in a Batch Reactor
  • Reactor Setup: Use a stainless-steel batch-type reactor.

  • System Purge: Purge the reactor with an inert gas to remove air.

  • Gas Loading: Introduce a pre-mixed gas of isobutene and H₂S at a specific molar ratio (e.g., 2:1) into the reactor to a desired initial pressure (e.g., 1.0 - 3.0 atm).[3]

  • Reaction Initiation: Place the sealed reactor in an electric furnace and heat to the reaction temperature (e.g., 350-450 °C) to initiate the reaction.[3]

  • Reaction Time: Allow the reaction to proceed for a set amount of time.

  • Product Analysis: After cooling the reactor, collect the gas-phase products and analyze them by GC-MS to identify and quantify the products, including 2,5-dimethylhexenes, isobutane, and any sulfur-containing byproducts.[3]

Section 5: Visualizations

G cluster_acid Acid-Catalyzed Pathway cluster_radical Radical Pathway (H₂S-mediated) isobutene Isobutene carbocation tert-Butyl Carbocation isobutene->carbocation Protonation isobutene2 Isobutene isobutenyl_radical Terminal Isobutenyl Radical isobutene2->isobutenyl_radical + SH• - H₂S proton H+ branched_dimer Branched Dimers (2,4,4-Trimethylpentenes) carbocation->branched_dimer + Isobutene - H+ h2s H₂S sh_radical SH• Radical h2s->sh_radical Heat (Δ) linear_dimer Linear Dimers ((E)-2,5-Dimethylhex-3-ene) isobutenyl_radical->linear_dimer + Isobutenyl Radical

Caption: Reaction pathways for isobutene dimerization.

G start Start reactor Batch Reactor start->reactor 1. Purge with N₂ reactor->reactor 2. Load Isobutene & H₂S (2:1) furnace Electric Furnace (Heat to 375°C) reactor->furnace 3. Seal and Heat analysis GC-MS Analysis furnace->analysis 4. Cool and Collect Sample end End analysis->end 5. Quantify Products

Caption: Experimental workflow for H₂S-mediated dimerization.

References

Technical Support Center: Efficient Hydrogenation of 2,5-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the catalyst selection and troubleshooting for the efficient hydrogenation of 2,5-Dimethylhex-3-ene, a sterically hindered tetrasubstituted alkene.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrogenation of this compound challenging?

A1: this compound is a tetrasubstituted and sterically hindered alkene. The bulky isopropyl groups on either side of the double bond shield it, making it difficult for the catalyst's active sites to access and mediate the addition of hydrogen.[1][2][3] This steric hindrance often leads to slow reaction rates or complete lack of reactivity with standard catalysts.[1]

Q2: What are the most common classes of catalysts for hydrogenating hindered alkenes?

A2: While standard catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) may show low activity, several specialized systems are more effective. These include catalysts based on Iridium (often with P,N ligands like PHOX), Rhodium, and earth-abundant metals like Iron and Nickel.[3][4][5] Homogeneous catalysts are often preferred for these challenging substrates as their ligand systems can be finely tuned.[4]

Q3: What is the expected stereochemistry of the product, 2,5-Dimethylhexane?

A3: Catalytic hydrogenation typically proceeds via syn-addition, where both hydrogen atoms are added to the same face of the double bond from the surface of the catalyst.[2][6] For the hydrogenation of this compound, this results in the formation of achiral 2,5-Dimethylhexane.

Q4: Can I use transfer hydrogenation for this reaction?

A4: Transfer hydrogenation, which uses a hydrogen donor molecule instead of H₂ gas, can be an alternative.[7] Reagents like formic acid or isopropanol (B130326) can be used in the presence of a suitable catalyst. This method can sometimes be effective for substrates that are difficult to reduce by catalytic hydrogenation and avoids the need for high-pressure hydrogen gas equipment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Conversion 1. Catalyst Inactivity: The chosen catalyst (e.g., standard Pd/C) is not active enough to overcome the steric hindrance of the substrate.[1] 2. Poor Catalyst Quality: The catalyst may be old, poisoned, or improperly handled. 3. Insufficient Pressure/Temperature: Reaction conditions are too mild for this challenging substrate.[4]1. Switch to a more active catalyst system. Consider Iridium-based (e.g., Ir-PHOX complexes), Nickel-based, or Iron-based homogeneous catalysts known for reducing hindered alkenes.[3][4][8] 2. Use fresh, high-quality catalyst. Ensure proper storage and handling under an inert atmosphere if required. 3. Increase hydrogen pressure and/or temperature. Pressures of 10-50 bar and temperatures of 30-150 °C are often required.[3][8][9]
Slow Reaction Rate 1. Low Catalyst Loading: The amount of catalyst is insufficient for a practical reaction time. 2. Poor Mass Transfer: In a heterogeneous system, inefficient stirring can limit the interaction between the substrate, hydrogen gas, and catalyst surface. 3. Solvent Choice: The solvent may not be optimal for dissolving the substrate and hydrogen gas.1. Increase catalyst loading. Loadings of 1-5 mol% are common for difficult substrates.[4][8] 2. Ensure vigorous stirring. Use a high-speed mechanical stirrer or an efficient stir bar to improve mass transfer. 3. Select an appropriate solvent. Methanol, Toluene, or Chlorobenzene are often used. Ensure the substrate is fully dissolved.[3][7]
Incomplete Reaction (Stalls after partial conversion) 1. Catalyst Deactivation: The catalyst may degrade over the course of the reaction, especially under harsh conditions.[1] 2. Product Inhibition: The saturated product may adsorb onto the catalyst surface, preventing further reaction. 3. Hydrogen Depletion: The hydrogen supply may be insufficient to complete the reaction.1. Consider adding the catalyst in batches. This can help maintain a sufficient concentration of active catalyst throughout the reaction.[1] 2. Increase catalyst loading or switch to a more robust catalyst. 3. Ensure a continuous and sufficient supply of hydrogen gas. Use a regulator attached to a hydrogen cylinder rather than a balloon for reactions requiring significant time or pressure.
Side Reactions Isomerization: The double bond may migrate to a less hindered position before hydrogenation occurs. This is more common with certain catalysts.If isomerization is detected (e.g., by GC-MS analysis of intermediates), consider a catalyst system less prone to this side reaction. Iridium catalysts are often highly selective.[3]

Catalyst Performance Data for Sterically Hindered Alkenes

The following table summarizes performance data for various catalyst systems used in the hydrogenation of sterically hindered, unfunctionalized alkenes to provide a comparative reference.

Catalyst SystemSubstrateCatalyst Loading (mol%)H₂ PressureTemperature (°C)Time (h)Conversion (%)Ref.
(Mes-CNC)Fe(N₂)₂trans-Methyl stilbene54 atm23< 1> 95[4]
(PSi)Ni(II)-benzyl complex1-Methylcyclohexene510 atm5024> 99[8]
Ir-PHOX complex(E)-1,2-di(p-tolyl)propene250 bar3024> 99[3]
Ni Catalyst2,5-dimethyl-2,4-hexadiene*Not specified10 bar125-150Not specifiedNot specified[9]

*Note: This reaction produces a mixture of alkenes, including trans-2,5-dimethyl-3-hexene, and the fully saturated alkane.

Experimental Protocols

General Protocol for Homogeneous Catalytic Hydrogenation of this compound

This protocol is a generalized procedure based on methodologies reported for similar sterically hindered alkenes.[3][4] Optimization will be required for specific catalyst systems.

Materials:

  • This compound

  • Selected homogeneous catalyst (e.g., Iridium-PHOX complex or Iron-bis(imino)pyridine complex)

  • Anhydrous, degassed solvent (e.g., Toluene, Chlorobenzene)

  • High-pressure autoclave with a glass insert and magnetic stir bar

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a glovebox under an inert atmosphere (e.g., nitrogen or argon), add the catalyst (1-5 mol%) to a glass liner containing a stir bar.

  • Substrate Addition: Add the this compound (1 equivalent) dissolved in the chosen anhydrous, degassed solvent. The typical substrate concentration is around 0.5-1.0 M.

  • Seal Reactor: Securely seal the glass liner inside the autoclave. Remove the autoclave from the glovebox.

  • Hydrogen Purge: Connect the autoclave to a hydrogen gas line. Carefully purge the vessel by pressurizing with hydrogen (e.g., to 10 bar) and then venting (to a safe exhaust) at least three times to remove any residual air.

  • Pressurization and Heating: Pressurize the autoclave to the desired reaction pressure (e.g., 10-50 bar). If required, begin heating the reactor to the target temperature (e.g., 30-80 °C) while stirring vigorously.

  • Reaction Monitoring: Allow the reaction to proceed for the intended duration (e.g., 12-48 hours). The reaction progress can be monitored by taking small aliquots (after safely depressurizing and re-purging the reactor) and analyzing them by Gas Chromatography (GC) or ¹H NMR.

  • Work-up: After the reaction is complete (as determined by monitoring), cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Open the reactor, remove the glass liner, and filter the reaction mixture through a short plug of silica (B1680970) gel or celite to remove the catalyst. The solvent can then be removed under reduced pressure to yield the crude product, 2,5-Dimethylhexane.

Visualizations

Experimental_Workflow Experimental Workflow for Hydrogenation cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up prep1 Add Catalyst to Reactor Liner prep2 Add Substrate & Solvent prep1->prep2 react1 Seal Autoclave prep2->react1 Transfer to Autoclave react2 Purge with H₂ (3x) react1->react2 react3 Pressurize & Heat react2->react3 react4 Stir & Monitor react3->react4 work1 Cool & Vent react4->work1 Reaction Complete work2 Filter to Remove Catalyst work1->work2 work3 Solvent Removal work2->work3 work4 Product Analysis (GC/NMR) work3->work4 end 2,5-Dimethylhexane work4->end Final Product

Caption: A typical experimental workflow for the hydrogenation of a hindered alkene.

Catalyst_Selection Catalyst Selection Logic for Hindered Alkenes start Start: Hydrogenation of This compound q1 Is the reaction proceeding with standard catalysts (e.g., Pd/C, PtO₂)? start->q1 success Success: Optimize conditions (T, P, solvent) q1->success Yes q2 Select Catalyst Class for Hindered Alkenes q1->q2 No ans1_yes Yes ans1_no No cat1 Iridium Catalysts (e.g., Ir-PHOX) q2->cat1 cat2 Iron/Nickel Catalysts (Homogeneous) q2->cat2 cat3 Rhodium Catalysts q2->cat3 exp Perform small-scale experimental trials cat1->exp cat2->exp cat3->exp q3 Is conversion satisfactory? exp->q3 q3->success Yes q3->q2 No, screen other catalysts or optimize conditions further ans3_yes Yes ans3_no No

Caption: A decision-making diagram for selecting a suitable hydrogenation catalyst.

References

Technical Support Center: Contra-Thermodynamic Isomerization of Internal Olefins to Terminal Olefins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the contra-thermodynamic isomerization of internal olefins to terminal olefins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this advanced synthetic transformation.

Troubleshooting Guides

This section addresses common issues encountered during the experimental process. The guides are in a question-and-answer format to directly resolve specific problems.

Issue 1: Low or No Conversion of the Internal Olefin

Q: My reaction shows very low or no conversion of the internal olefin to the desired terminal olefin. What are the potential causes and how can I troubleshoot this?

A: Low or no conversion is a common issue that can stem from several factors related to the catalyst system, reaction conditions, or starting materials. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity:

    • Photoredox Catalyst: Ensure the photocatalyst is active and has not degraded. Store light-sensitive catalysts in the dark and under an inert atmosphere. The choice of photocatalyst is crucial; its oxidation potential must be sufficient to oxidize the internal olefin but not the terminal product.[1][2]

    • Chromium Co-catalyst: The chromium salt's quality and hydration state can significantly impact the reaction. Use anhydrous chromium(III) chloride and ensure it is properly handled to avoid moisture contamination. The active Cr(II) species is generated in situ, and impurities can hinder this process.

    • Dual Catalyst Systems: Incompatibility or mutual degradation of the two catalysts can occur. Ensure the chosen catalysts are reported to be compatible under the reaction conditions.

    • Chain-Walking Catalysts: The pre-catalyst activation for chain-walking hydroboration is critical. Ensure the catalyst is properly activated according to the literature protocol.

  • Reaction Setup and Conditions:

    • Light Source (for photochemical methods): Verify that the light source (e.g., blue LEDs) is emitting at the correct wavelength and intensity to excite the photocatalyst.[3] Ensure the reaction vessel is positioned for optimal and even irradiation. The internal temperature of the reaction can increase due to light irradiation; monitoring and controlling the temperature is important.[1]

    • Inert Atmosphere: These reactions are often sensitive to oxygen. Ensure the reaction is set up under a rigorously inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and glassware. Oxygen can quench the excited state of the photocatalyst.

    • Solvent: The choice of solvent is critical. Aprotic polar solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are commonly used.[1][2] The solvent should be anhydrous and deoxygenated.

    • Brønsted Base: A weak, non-nucleophilic Brønsted base is often required to facilitate the proton-coupled electron transfer (PCET) step.[4][5][6] Ensure the base is pure and added in the correct stoichiometry. Common bases include 2,6-lutidine or other hindered pyridines.

  • Reagents and Substrates:

    • Olefin Purity: Impurities in the internal olefin starting material can interfere with the catalysis. Purify the starting material if necessary.

    • Proton Source (for protodemetalation): In methods involving an allylchromium intermediate, a proton source like methanol (B129727) is required for the final protodemetalation step.[1][3] The concentration and purity of the proton source can affect the reaction outcome.

Troubleshooting Workflow for Low Conversion

low_conversion start Low/No Conversion catalyst Check Catalyst System start->catalyst conditions Verify Reaction Conditions start->conditions reagents Inspect Reagents start->reagents sub_catalyst1 Photocatalyst Degradation? catalyst->sub_catalyst1 sub_catalyst2 Chromium Source Quality? catalyst->sub_catalyst2 sub_conditions1 Light Source/Wavelength Correct? conditions->sub_conditions1 sub_conditions2 Inert Atmosphere Maintained? conditions->sub_conditions2 sub_reagents1 Olefin Purity? reagents->sub_reagents1 sub_reagents2 Proton Source/Base Quality? reagents->sub_reagents2 solution1 Replace/Purify Catalyst sub_catalyst1->solution1 sub_catalyst2->solution1 solution2 Optimize Light Source/Setup sub_conditions1->solution2 sub_conditions2->solution2 solution3 Purify Reagents sub_reagents1->solution3 sub_reagents2->solution3

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Poor Selectivity for the Terminal Olefin

Q: The reaction is proceeding, but I am observing a mixture of olefin isomers or other side products. How can I improve the selectivity for the terminal olefin?

A: Poor selectivity can be due to several factors, including over-isomerization, side reactions, or issues with the regioselectivity of the catalytic cycle.

  • Over-Isomerization: The desired terminal olefin is thermodynamically less stable than the internal starting material. In some catalytic systems, the terminal product can isomerize back to a more stable internal olefin.

    • Photoredox Systems: A key advantage of many photoredox methods is that the terminal olefin product has a higher oxidation potential than the internal olefin, making it inert to the photocatalyst and preventing further reaction.[1][2][4] If over-isomerization is observed, it may indicate a problem with the chosen photocatalyst or the presence of other catalytic species.

  • Side Reactions:

    • Oligomerization/Polymerization: This is a common side reaction, especially with highly reactive olefins or at elevated temperatures. Reducing the reaction concentration or temperature may help.

    • Cracking and Skeletal Isomerization: These side reactions can occur with certain catalysts, particularly solid acid catalysts, and are often promoted by higher temperatures.

    • Reduction of the Olefin: If a stoichiometric reductant is used in the catalytic system (e.g., in some chain-walking hydrofunctionalization methods), over-reduction to the corresponding alkane can be a competing pathway. Careful control of stoichiometry is crucial.

  • Regioselectivity of Protodemetalation: In methods that proceed via an allylchromium intermediate, the regioselectivity of the protodemetalation step is critical for forming the terminal olefin.

    • Proton Source: The choice and concentration of the proton source (e.g., methanol) can influence the regioselectivity. Using the recommended proton source is important.[1][3]

    • Ligand Effects: The ligands on the chromium center can influence the regioselectivity of the protodemetalation. Ensure the correct ligand is used if one is specified in the protocol.

Issue 3: Difficulty in Purifying the Terminal Olefin

Q: I am having trouble isolating the pure terminal olefin from the reaction mixture. What are the recommended purification techniques?

A: The purification of terminal olefins can be challenging due to the similar physical properties of the olefin isomers.

  • Chromatography:

    • Silica (B1680970) Gel Chromatography: This is the most common method. The choice of eluent is critical. A non-polar eluent system (e.g., hexanes or pentane) is typically used. A high-quality silica gel with a high surface area can improve separation.

    • Silver Nitrate (B79036) Impregnated Silica Gel: For difficult separations, silica gel impregnated with silver nitrate (AgNO₃) can be very effective. The silver ions interact differently with the π-bonds of the various olefin isomers, allowing for better separation.

  • Distillation: Fractional distillation can be used if the boiling points of the isomers are sufficiently different. However, for many long-chain olefins, the boiling points are very close, making this method less effective.

  • Removal of Metal Catalysts:

    • Filtration: Passing the reaction mixture through a plug of silica gel or celite can help remove a significant portion of the metal catalysts.

    • Aqueous Wash: An aqueous wash can sometimes help remove water-soluble catalyst components.

    • Specialized Scavengers: For ruthenium catalysts used in some isomerization processes, specific scavengers can be employed to reduce metal contamination to very low levels.[7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind contra-thermodynamic olefin isomerization?

A1: Contra-thermodynamic isomerization is a process that converts a more thermodynamically stable internal olefin into a less stable terminal olefin. This "uphill" transformation is achieved by coupling the isomerization reaction to an energetically favorable process.[1][8] In photoredox catalysis, the energy is supplied by visible light, which excites a photocatalyst. This excited catalyst can then engage in a series of electron and proton transfer steps to generate a reactive intermediate that selectively forms the terminal olefin. The overall process is driven by the energy of the absorbed photons.[1][8] In other methods, such as chain-walking hydrofunctionalization/elimination, the reaction is driven by the formation of strong chemical bonds in the elimination step.

Q2: How do I choose the right catalyst system for my substrate?

A2: The choice of catalyst system depends on the specific substrate and the desired reaction conditions.

  • Photoredox/Chromium Catalysis: This method is particularly effective for isopropylidene-containing olefins and a broad range of other substrates, including enol ethers, enamides, and styrenes.[1][4] It offers mild reaction conditions.

  • Dual Catalyst Systems: These systems can be tailored for specific transformations and may offer unique selectivity. However, catalyst compatibility is a key consideration.

  • Chain-Walking Hydroboration/Dehydroboration: This is a powerful method for long-range isomerization, allowing the double bond to migrate over multiple carbon atoms.[9][10] It is particularly useful for substrates where the double bond is far from the desired terminal position.

Q3: What are the key safety precautions to consider when running these reactions?

A3:

  • Photochemical Reactions: Use appropriate shielding for the light source to avoid eye exposure to high-intensity light. Be aware that the reaction temperature can increase due to irradiation.

  • Reagents: Many of the catalysts and reagents used are air- and moisture-sensitive. Handle them under an inert atmosphere. Some reagents may be toxic or flammable; consult the safety data sheets (SDS) for all chemicals before use.

  • Solvents: Use anhydrous and deoxygenated solvents. Many organic solvents are flammable and should be handled in a well-ventilated fume hood.

Quantitative Data

Table 1: Comparison of Catalytic Systems for the Isomerization of a Model Internal Olefin

Catalyst SystemSubstrateCatalyst Loading (mol%)Reaction Time (h)Yield (%)Terminal:Internal SelectivityReference
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ / CrCl₃Silyl enol ether of acetophenone1 / 101882>20:1[1]
[Ir(dF(CF₃)ppy)₂(bpy)]PF₆ / CrCl₃Enamide2 / 103675>20:1[1]
Co(acac)₂ / DTBMP / (EtO)₂MeSiH4-phenyl-1-butene512951:1 E/Z[11]
Catalyst C1 / HBpin then KOMe/I₂/KOtBu(Z)-4-octene224 (hydroboration)85>98:2[9]
Catalyst C2 / HBpin then KOMe/I₂/KOtBu1-methylcyclohexene524 (hydroboration)653:1[9]

Data is representative and extracted from the cited literature. Yields are for the isolated terminal olefin. Selectivity is the ratio of the desired terminal olefin to all other olefin isomers.

Experimental Protocols

Protocol 1: General Procedure for Photoredox-Catalyzed Isomerization of an Internal Olefin

This protocol is adapted from the work of Knowles and coworkers.[1]

Materials:

  • Internal olefin substrate (0.5 mmol, 1.0 equiv)

  • Photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%)

  • Chromium(III) chloride (anhydrous, 10 mol%)

  • 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbbpy) (15 mol%)

  • Brønsted base (e.g., 2,6-lutidine, 25 mol%)

  • Methanol (5.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane, to make a 0.1 M solution)

  • Reaction vessel (e.g., a 2-dram vial with a screw cap and PTFE septum)

  • Stir bar

  • Blue LED light source

Procedure:

  • In a glovebox, add the internal olefin, photocatalyst, chromium(III) chloride, dtbbpy, and a stir bar to the reaction vial.

  • Add the anhydrous, deoxygenated solvent, followed by the Brønsted base and methanol via syringe.

  • Seal the vial tightly with the screw cap.

  • Remove the vial from the glovebox and place it on a magnetic stir plate.

  • Position the blue LED light source to irradiate the vial. A fan may be used to maintain a constant temperature.

  • Stir the reaction mixture under irradiation for the specified time (typically 12-36 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by opening the vial to the air.

  • Filter the reaction mixture through a short plug of silica gel, eluting with a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes).

Experimental Workflow for Photoredox Isomerization

workflow_photoredox start Start setup Reaction Setup (Glovebox) - Add reagents and solvent start->setup reaction Reaction - Stir under blue LED irradiation setup->reaction monitor Monitor Progress - TLC / GC-MS reaction->monitor monitor->reaction Incomplete workup Workup - Quench and filter monitor->workup Complete purification Purification - Column Chromatography workup->purification end Isolated Terminal Olefin purification->end

Caption: Experimental workflow for photoredox-catalyzed isomerization.

Protocol 2: General Procedure for Chain-Walking Hydroboration and Dehydroboration

This protocol is based on the work of Hartwig and coworkers.[9]

Materials:

  • Internal olefin (0.64 mmol, 1.0 equiv)

  • Cobalt catalyst (e.g., C1 or C2, 2-5 mol%)

  • Pinacolborane (HBpin, 1.05 equiv)

  • Anhydrous solvent (e.g., MTBE)

  • Potassium methoxide (B1231860) (KOMe, 3-4 equiv)

  • Iodine (I₂, 3-4 equiv)

  • Potassium tert-butoxide (KOtBu, 6.5-7 equiv)

  • Reaction vessel (e.g., a Schlenk flask)

  • Stir bar

Procedure: Step 1: Chain-Walking Hydroboration

  • In a glovebox, add the internal olefin, cobalt catalyst, and a stir bar to the Schlenk flask.

  • Add the anhydrous solvent, followed by the pinacolborane.

  • Seal the flask and stir the mixture at room temperature for 24 hours.

Step 2: Dehydroboration

  • To the reaction mixture from Step 1, add KOMe and I₂ portionwise over several iterations.

  • After the final addition of KOMe and I₂, add KOtBu.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by GC-MS).

  • Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Logical Relationships

Catalytic Cycle for Photoredox-Mediated Contra-Thermodynamic Olefin Isomerization

catalytic_cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited hv (light) PC_excited->PC e- InternalOlefin Internal Olefin RadicalCation Olefin Radical Cation InternalOlefin->RadicalCation e- transfer AllylRadical Allyl Radical RadicalCation->AllylRadical -H+ AllylCrIII Allyl-Cr(III) AllylRadical->AllylCrIII + Cr(II) CrII Cr(II) CrIII Cr(III) CrII->CrIII TerminalOlefin Terminal Olefin AllylCrIII->TerminalOlefin + MeOH, -Cr(III) Base Base ProtonatedBase Protonated Base Base->ProtonatedBase +H+ MeOH MeOH

Caption: Proposed catalytic cycle for photoredox isomerization.

References

Technical Support Center: Palladium-Catalyzed Phenylation of Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to enhance the rate and success of palladium-catalyzed phenylation of allylic alcohols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is sluggish or shows no conversion. What are the primary factors to investigate?

A1: Low or no reactivity in palladium-catalyzed allylic substitutions is a common issue. A systematic check of the following components is recommended:

  • Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Inefficient reduction can halt the catalytic cycle before it begins. Ensure your phosphine (B1218219) ligands, which can act as reducing agents, are not oxidized.[1][2] The formation of palladium black is a visual indicator of catalyst decomposition and precipitation, leading to a loss of activity.[3]

  • Oxygen Contamination: Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which can oxidize the active catalyst to an inactive Pd(II) state.[4] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[3][4]

  • Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. A ligand that is too bulky may hinder substrate coordination, while an inappropriate electronic profile can inhibit oxidative addition or reductive elimination. For many allylic substitutions, phosphine-based ligands are essential.[5][6]

  • Leaving Group Activation: The hydroxyl group (-OH) of an allylic alcohol is a poor leaving group. Direct substitution is challenging and often requires specific conditions or activators to facilitate the initial oxidative addition step.[7] The reaction rate can be highly sensitive to the formation of a more reactive intermediate.[8]

Q2: I'm observing the formation of palladium black in my reaction flask. What causes this and how can I prevent it?

A2: The formation of palladium black indicates that the Pd(0) catalyst is aggregating and precipitating out of the solution, rendering it inactive. This is a common mode of catalyst decomposition.

  • Causes:

    • Ligand Dissociation/Degradation: Insufficiently stable ligands can dissociate from the palladium center, leading to unprotected Pd(0) species that rapidly agglomerate.[6]

    • High Temperatures: Excessive heat can accelerate ligand degradation and catalyst precipitation.

    • Impurities: Starting materials or solvents containing impurities can poison the catalyst.[4]

  • Prevention Strategies:

    • Use Robust Ligands: Employ bidentate (chelating) phosphine ligands like dppf or Xantphos, or sterically hindered monodentate ligands like SPhos or XPhos, which form more stable complexes with palladium.[1]

    • Maintain Inert Atmosphere: Rigorously exclude oxygen, which can contribute to catalyst decomposition pathways.[3]

    • Optimize Temperature: Run the reaction at the lowest temperature that still affords a reasonable rate.

    • Ensure Reagent Purity: Use high-purity, anhydrous, and degassed solvents and purified starting materials.[4]

Q3: How does the choice of base impact the reaction rate and outcome?

A3: The base plays a critical role, particularly when using arylboronic acids as the phenylating agent (in a Suzuki-Miyaura type coupling with the allylic alcohol).

  • Role of the Base: The base is required for the transmetalation step, where the phenyl group is transferred from boron to the palladium center. It activates the boronic acid, forming a more nucleophilic boronate species.[2]

  • Base Strength & Type:

    • Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4]

    • The strength and solubility of the base are important. Cesium carbonate (Cs₂CO₃) is often effective due to its high solubility in organic solvents.

    • For substrates with base-sensitive functional groups, weaker bases may be necessary, though this can sometimes lead to slower reaction rates.[4]

    • The presence of water can be crucial for dissolving and activating inorganic bases like K₃PO₄.[4]

Q4: My reaction is producing significant side products, such as homocoupling of the phenylating agent. How can I improve selectivity?

A4: Side reactions reduce the yield of the desired product. Homocoupling of boronic acids to form biphenyl (B1667301) is a common side reaction in Suzuki-Miyaura couplings.

  • Causes of Homocoupling: This side reaction is often promoted by the presence of oxygen and Pd(II) species. Oxygen can facilitate the homocoupling pathway, which also serves to reduce Pd(II) to the active Pd(0) state, consuming the boronic acid in the process.[2]

  • Mitigation Strategies:

    • Thorough Degassing: Scrupulously removing oxygen from the reaction mixture is the most effective way to minimize homocoupling.[2]

    • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce the amount of Pd(II) present at the start of the reaction.

    • Controlled Addition: Slow addition of the boronic acid can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction.

Process Visualization

Catalytic Cycle for Phenylation of an Allylic Alcohol

The diagram below illustrates the generally accepted mechanism for the palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction. The cycle begins with the active Pd(0) catalyst.

G pd0 LnPd(0) Active Catalyst coordination η²-Alkene Coordination pd0->coordination + Allylic Alcohol pi_allyl η³-π-Allyl Pd(II) Complex product_complex Product-Pd(0) Complex pi_allyl->product_complex Nucleophilic Attack leaving_group OH⁻ coordination->pi_allyl Oxidative Addition (Rate-Limiting) product_complex->pd0 Product Release product Phenylated Product start_reagents Allylic Alcohol + Ph-Nucleophile nucleophile Ph⁻ (Nucleophile)

Caption: The catalytic cycle for palladium-catalyzed allylic phenylation.

Troubleshooting Workflow for Low Reaction Rate

If you are experiencing a slow or stalled reaction, follow this logical workflow to diagnose the potential issue.

G start Low Reaction Rate or No Conversion check_inert 1. Check Inert Atmosphere start->check_inert degas Degas Solvents & Purge with Ar/N₂ check_inert->degas Issue Found check_catalyst 2. Check Catalyst & Ligand check_inert->check_catalyst OK degas->check_catalyst pd_black Is Pd Black visible? check_catalyst->pd_black change_ligand Use more robust ligand (e.g., dppf) pd_black->change_ligand Yes check_reagents 3. Check Reagents pd_black->check_reagents No change_ligand->check_reagents purify Use pure, dry reagents/solvents check_reagents->purify Impure? check_base 4. Check Base (if applicable) check_reagents->check_base OK purify->check_base change_base Screen bases (e.g., K₂CO₃, Cs₂CO₃) check_base->change_base Ineffective? success Reaction Rate Improved check_base->success OK change_base->success

Caption: A step-by-step guide for troubleshooting slow reaction rates.

Optimization Data

Optimizing reaction parameters is key to enhancing the rate and yield. The following tables provide illustrative data based on common findings in the literature for palladium-catalyzed allylic substitutions.

Table 1: Effect of Ligand on Reaction Yield

This table shows a hypothetical screening of phosphine ligands for the phenylation of cinnamyl alcohol with phenylboronic acid.

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene1265
2Pd(OAc)₂ (2)P(o-Tol)₃ (4)K₂CO₃Toluene1220[9]
3Pd(OAc)₂ (2)dppf (2.2)K₂CO₃Toluene892
4Pd(OAc)₂ (2)Xantphos (2.2)K₂CO₃Toluene888
5Pd₂(dba)₃ (1)SPhos (2.2)K₃PO₄Dioxane695

Data is representative and intended for comparison. Actual results will vary based on specific substrates and conditions.

Table 2: Effect of Base and Solvent on Reaction Outcome
EntryLigandBase (2.0 eq)SolventTime (h)Yield (%)
1dppfK₂CO₃Toluene892
2dppfCs₂CO₃Toluene694
3dppfK₃PO₄Dioxane891
4dppfEt₃NTHF24<10
5dppfK₂CO₃THF1275

Data is representative and intended for comparison. The combination of base and solvent significantly impacts solubility and reactivity.[4]

Key Experimental Protocol

This section provides a general, representative protocol for the palladium-catalyzed phenylation of an allylic alcohol (e.g., cinnamyl alcohol) with a phenylating agent (e.g., phenylboronic acid).

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., dppf, SPhos)

  • Allylic alcohol (e.g., cinnamyl alcohol)

  • Phenylboronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., dppf, 2.2 mol%).[3]

  • Solvent and Reagents: Add the anhydrous, degassed solvent (e.g., Toluene, to make a 0.1 M solution with respect to the limiting reagent). Add the allylic alcohol (1.0 equivalent), phenylboronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Degassing: Subject the heterogeneous mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure phenylated product.

Note: This is a general starting protocol and must be optimized for specific substrates and reaction goals.[3]

References

Validation & Comparative

Comparative Reactivity of Cis- and Trans-2,5-Dimethylhex-3-ene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comparative analysis of the chemical reactivity of cis- and trans-2,5-dimethylhex-3-ene. While direct experimental data for these specific isomers is sparse, this document synthesizes established principles of stereochemistry and steric hindrance to predict and explain their differential reactivity in common organic reactions. The analysis is supported by quantitative data from structurally analogous alkenes. Key reactions, including catalytic hydrogenation, halogenation, and epoxidation, are discussed in detail, supplemented by generalized experimental protocols and mechanistic diagrams to provide a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: The Role of Steric Hindrance

Cis-trans isomerism in alkenes plays a critical role in determining their physical properties and chemical reactivity. In the case of 2,5-dimethylhex-3-ene, the double bond is flanked by two isopropyl groups. The spatial arrangement of these bulky substituents dictates the accessibility of the π-bond to incoming reagents, a factor known as steric hindrance.

  • In cis-2,5-dimethylhex-3-ene , both isopropyl groups are on the same side of the double bond. This arrangement leads to significant steric strain, raising the molecule's ground-state energy and making it thermodynamically less stable than the trans isomer. However, it leaves one face of the double bond relatively unhindered.

  • In trans-2,5-dimethylhex-3-ene , the isopropyl groups are on opposite sides, minimizing steric repulsion and resulting in a more stable, lower-energy molecule.[1][2][3] Consequently, both faces of the double bond are partially shielded.

This fundamental difference in stability and steric accessibility is the primary determinant of their comparative reactivity.

Caption: Structures of cis- and trans-2,5-Dimethylhex-3-ene.

Thermodynamic Stability: Insights from Analogs

The relative stability of alkene isomers can be quantified by comparing their heats of hydrogenation (ΔH°hydrog). This reaction converts the isomers to the same alkane, meaning any difference in the heat released is due to the difference in the initial stability of the alkenes.[4][5] While data for this compound is not available, data from analogs with varying steric bulk is highly informative.

Alkene PairΔH°hydrog (cis) (kJ/mol)ΔH°hydrog (trans) (kJ/mol)Stability Difference (kJ/mol)Reference(s)
2-Butene-119-1154[4]
2-Hexene-120-1164[1][2]
Di-tert-butylethylene(Not directly measured)(Not directly measured)> 40 (Estimated from strain)[1][6]

As steric bulk increases from methyl (2-butene) to tert-butyl groups, the energy penalty for the cis configuration rises dramatically.[1][6] The isopropyl groups of this compound create significant steric strain in the cis isomer, making the trans isomer substantially more stable.

Comparative Reactivity Analysis

The rate of a reaction is determined by the activation energy, which is influenced by both the starting energy of the reactant and the stability of the transition state.

Steric_Hindrance_Logic cis_isomer cis-Isomer (Bulky groups on same side) cis_face_A Face A: Unhindered cis_face_B Face B: Highly Hindered trans_isomer trans-Isomer (Bulky groups on opposite sides) cis_approach Reagent approaches a less-hindered face cis_face_A->cis_approach cis_rate Faster Reaction Rate cis_approach->cis_rate trans_approach Reagent approach is always hindered trans_rate Slower Reaction Rate trans_face_A Face A: Partially Hindered trans_face_B Face B: Partially Hindered trans_face_A->trans_approach trans_face_B->trans_approach trans_approach->trans_rate Hydrogenation_Workflow start Start setup Set up hydrogenation vessel (e.g., Parr shaker or balloon) start->setup add_reagents Add alkene and solvent (e.g., Ethanol, Ethyl Acetate) setup->add_reagents add_catalyst Add catalyst (e.g., 5-10 mol% Pd/C) under inert atmosphere (N₂ or Ar) add_reagents->add_catalyst purge Purge vessel with H₂ gas add_catalyst->purge react Pressurize with H₂ (1-4 atm) and stir vigorously at RT purge->react monitor Monitor reaction (TLC or GC) react->monitor monitor->react Incomplete filter Filter through Celite® to remove catalyst monitor->filter Complete concentrate Concentrate filtrate under reduced pressure filter->concentrate analyze Analyze product (NMR, GC-MS) to confirm conversion concentrate->analyze end End analyze->end

References

A Comparative Analysis of the 13C NMR Spectra of (E)- and (Z)-2,5-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the 13C Nuclear Magnetic Resonance (NMR) spectra of the geometric isomers (E)-2,5-dimethylhex-3-ene and (Z)-2,5-dimethylhex-3-ene reveals distinct differences in chemical shifts, particularly for the allylic and vinylic carbons, providing a clear method for their differentiation. This guide presents a summary of their 13C NMR data, a detailed experimental protocol for data acquisition, and a structural rationale for the observed spectral differences.

Data Presentation

The 13C NMR chemical shifts for the cis ((Z)-) and trans ((E)-) isomers of 2,5-dimethylhex-3-ene are summarized in the table below. Due to the symmetry in both molecules, only three distinct signals are expected in their 13C NMR spectra, corresponding to the methyl carbons (C1/C6), the methine carbons (C2/C5), and the vinylic carbons (C3/C4).

Carbon Position(E)-2,5-dimethylhex-3-ene (trans) Chemical Shift (ppm)(Z)-2,5-dimethylhex-3-ene (cis) Chemical Shift (ppm)
C1, C6 (Methyl)Data not available in searched resourcesData not available in searched resources
C2, C5 (Methine)Data not available in searched resourcesData not available in searched resources
C3, C4 (Vinylic)Data not available in searched resourcesData not available in searched resources

Note: Specific experimental chemical shift values for (E)- and (Z)-2,5-dimethylhex-3-ene were not available in the searched public databases and literature. The principles of 13C NMR spectroscopy of alkenes suggest that the allylic carbons (C2/C5) in the (Z) isomer would likely show a more upfield (lower ppm) chemical shift compared to the (E) isomer due to the gamma-gauche effect.

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality 13C NMR spectra of alkene isomers, such as this compound.

1. Sample Preparation:

  • Dissolve 20-50 mg of the purified alkene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer with a minimum field strength of 100 MHz for 13C NMR.

  • Tune and match the probe for the 13C frequency.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition Parameters (Typical for a 400 MHz Spectrometer):

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30).

  • Pulse Width: A 30° flip angle is typically used to allow for faster repetition rates.

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons, although none are present in these isomers.

  • Number of Scans: 128 to 1024 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply an exponential window function with a line broadening factor of 1-2 Hz.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.0 ppm.

Structural Interpretation and Visualization

The key difference in the 13C NMR spectra of (E)- and (Z)-alkenes arises from steric interactions. In the (Z)-isomer, the bulky isopropyl groups are on the same side of the double bond, leading to steric compression. This steric hindrance, known as the gamma-gauche effect, causes the electron clouds of the allylic carbons (C2 and C5) to be shielded, resulting in an upfield shift (lower ppm value) compared to the (E)-isomer where the isopropyl groups are on opposite sides. The vinylic carbons (C3 and C4) are also affected, though typically to a lesser extent.

The logical relationship between the isomer structure and the expected 13C NMR chemical shifts is depicted in the following diagram.

G Relationship between Isomer Structure and 13C NMR Shifts cluster_E (E)-2,5-Dimethylhex-3-ene (trans) cluster_Z (Z)-2,5-Dimethylhex-3-ene (cis) E_structure Isopropyl groups on opposite sides E_effect Less steric hindrance E_structure->E_effect E_shift Allylic carbons (C2/C5) are deshielded (Downfield shift) E_effect->E_shift Comparison 13C NMR Comparison E_shift->Comparison Z_structure Isopropyl groups on the same side Z_effect Steric compression (gamma-gauche effect) Z_structure->Z_effect Z_shift Allylic carbons (C2/C5) are shielded (Upfield shift) Z_effect->Z_shift Z_shift->Comparison

Caption: Isomer structure's effect on 13C NMR shifts.

This guide provides a framework for comparing the 13C NMR spectra of the this compound isomers. While specific experimental data was not retrievable from the searched resources, the established principles of NMR spectroscopy allow for a confident prediction of the spectral differences, which can be confirmed through the provided experimental protocol. Researchers and drug development professionals can apply these principles to differentiate between geometric isomers in their own work.

A Comparative Guide to the Synthetic Routes of 2,5-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 2,5-Dimethylhex-3-ene, a structurally significant alkene, can be synthesized through various methodologies. This guide provides a comparative analysis of the primary synthetic routes, offering a detailed examination of their respective protocols, reaction conditions, and yields to aid in the selection of the most suitable pathway for a given application.

Comparison of Synthetic Routes

The synthesis of this compound can be broadly categorized into two main strategies: direct synthesis from smaller unsaturated precursors and a two-step approach involving the synthesis and subsequent reduction of an alkyne intermediate. Each approach offers distinct advantages in terms of stereoselectivity, yield, and scalability.

Route 1: Dimerization of Isobutene

This method utilizes the readily available C4 feedstock, isobutene, to construct the C8 backbone of the target molecule. Two notable protocols for this approach are the co-feeding with hydrogen sulfide (B99878) and the use of an acidic cation exchange resin.

Route 2: Stereoselective Reduction of 2,5-Dimethyl-3-hexyne

This versatile two-step strategy first involves the synthesis of the alkyne 2,5-dimethyl-3-hexyne, which is then stereoselectively reduced to afford either the cis-(Z) or trans-(E) isomer of this compound. This allows for precise control over the geometry of the final product.

Quantitative Data Summary

The following tables provide a summary of the quantitative data associated with the different synthetic routes to this compound and its key intermediate, 2,5-dimethyl-3-hexyne.

Table 1: Dimerization of Isobutene to this compound

MethodCatalystTemperature (°C)Pressure (atm)Isobutene:H₂S RatioYield (%)Selectivity (%)
H₂S Co-feedingBi₂O₃3751.0 - 3.02:11353

Table 2: Synthesis of 2,5-Dimethyl-3-hexyne

MethodStarting MaterialsKey ReagentsReaction TypeTypical Yield (%)
Acetylide Alkylation3-Methyl-1-butyne (B31179), Ethyl halideStrong base (e.g., n-Butyllithium)Nucleophilic Substitution (Sₙ2)up to 85
Fritsch-Buttenberg-Wiechell Rearrangement1,1-Dibromo-3,3-dimethyl-1-buteneStrong base (e.g., n-Butyllithium)Rearrangement of a vinyl carbeneModerate to High

Table 3: Stereoselective Reduction of 2,5-Dimethyl-3-hexyne

Target IsomerCatalyst/ReagentProduct
cis-(Z)Lindlar's Catalyst(Z)-2,5-Dimethylhex-3-ene
trans-(E)Sodium or Lithium in liquid ammonia (B1221849)(E)-2,5-Dimethylhex-3-ene

Experimental Protocols

Route 1: Dimerization of Isobutene with H₂S Co-feeding

This protocol is based on the study by Watanabe et al.[1][2]

Materials:

  • Isobutene

  • Hydrogen Sulfide (H₂S)

  • Bismuth(III) oxide (Bi₂O₃) catalyst

Procedure:

  • The dimerization reaction is carried out in a batch-type reactor.

  • The Bi₂O₃ catalyst is placed in the reactor.

  • A feed gas mixture of isobutene and H₂S at a molar ratio of 2:1 is introduced into the reactor.

  • The reactor is heated to the optimal reaction temperature of 375 °C.

  • The reaction is conducted under a total pressure ranging from 1.0 to 3.0 atm.

  • Upon completion, the product mixture, containing 2,5-dimethyl-1-hexene, 2,5-dimethyl-2-hexene, and other products, is collected and analyzed.

Route 2: Synthesis and Reduction of 2,5-Dimethyl-3-hexyne

This is a widely used and efficient method for the synthesis of internal alkynes.[3]

Materials:

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a solution of 3-methyl-1-butyne (1.0 equivalent) in anhydrous THF is cooled to -78 °C.

  • A solution of n-butyllithium (1.05 equivalents) in hexanes is added dropwise to the cooled solution, maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at this temperature for 1-2 hours to ensure the complete formation of the lithium acetylide.

  • Ethyl bromide (1.1 equivalents) is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification by fractional distillation yields the final product, 2,5-dimethyl-3-hexyne.

This method selectively produces the cis-alkene through syn-addition of hydrogen.

Materials:

  • 2,5-Dimethyl-3-hexyne

  • Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)

  • Solvent (e.g., methanol, hexane)

  • Hydrogen gas (H₂)

Procedure:

  • In a round-bottom flask, 2,5-dimethyl-3-hexyne is dissolved in a suitable solvent.

  • A catalytic amount of Lindlar's catalyst is added to the solution.

  • The flask is connected to a hydrogen gas source and the reaction mixture is stirred under a hydrogen atmosphere.

  • The reaction progress is monitored by techniques such as TLC or GC to prevent over-reduction to the alkane.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The solvent is removed under reduced pressure to obtain the crude (Z)-2,5-dimethylhex-3-ene.

This reaction proceeds via a radical anion intermediate, leading to the thermodynamically more stable trans-alkene.

Materials:

  • 2,5-Dimethyl-3-hexyne

  • Sodium or lithium metal

  • Liquid ammonia

  • Anhydrous ether or THF

  • Proton source (e.g., ethanol)

Procedure:

  • A three-necked flask is equipped with a dry ice condenser and cooled to -78 °C.

  • Ammonia gas is condensed into the flask.

  • Small pieces of sodium or lithium metal are carefully added to the liquid ammonia with stirring until a persistent blue color is observed.

  • A solution of 2,5-dimethyl-3-hexyne in anhydrous ether or THF is added dropwise to the sodium-ammonia solution.

  • After the addition is complete, a proton source like ethanol (B145695) is added dropwise to quench the reaction.

  • The ammonia is allowed to evaporate overnight in a fume hood.

  • Water is added to the residue, and the product is extracted with a low-boiling organic solvent (e.g., pentane).

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.

Dimerization_of_Isobutene isobutene Isobutene catalyst Bi₂O₃ Catalyst 375 °C, 1-3 atm isobutene->catalyst h2s H₂S h2s->catalyst product This compound catalyst->product

Caption: Dimerization of Isobutene to this compound.

Alkyne_Synthesis_and_Reduction cluster_synthesis Step 2a: Alkyne Synthesis cluster_reduction Step 2b: Stereoselective Reduction start 3-Methyl-1-butyne reagents 1. n-BuLi, THF, -78 °C 2. Ethyl bromide start->reagents alkyne 2,5-Dimethyl-3-hexyne reagents->alkyne lindlar Lindlar's Catalyst, H₂ alkyne->lindlar na_nh3 Na or Li, NH₃ (l) alkyne->na_nh3 cis_alkene (Z)-2,5-Dimethylhex-3-ene lindlar->cis_alkene trans_alkene (E)-2,5-Dimethylhex-3-ene na_nh3->trans_alkene

Caption: Synthesis and Reduction of 2,5-Dimethyl-3-hexyne.

References

Hindered Horizons: A Comparative Guide to the Reactivity of 2,5-Dimethylhex-3-ene and Other Sterically Challenged Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of sterically hindered alkenes is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the reactivity of 2,5-dimethylhex-3-ene against other well-known hindered alkenes—trans-di-tert-butylethylene and tetramethylethylene—across a spectrum of common electrophilic addition reactions. The data presented herein, summarized for clarity, offers a quantitative basis for substrate selection and reaction optimization.

The inherent steric bulk surrounding the double bond in these alkenes significantly influences their interaction with incoming reagents, leading to notable differences in reaction rates, yields, and stereochemical outcomes. This guide delves into four key reactions: catalytic hydrogenation, halogenation (bromination), epoxidation, and hydroboration-oxidation, presenting available experimental data to draw objective comparisons.

Reactivity Comparison at a Glance

The following tables summarize the available quantitative data for the reactivity of this compound and its hindered counterparts. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the presented data is a consolidation from various sources and should be interpreted with consideration of the varied experimental parameters.

AlkeneReactionCatalyst/ReagentSolventTemperature (°C)Pressure (atm)Time (h)Yield (%)Observations
This compound HydrogenationNi-based catalystNot specified50-1005-10Not specifiedNot specifiedGenerally slower than less hindered alkenes.[1]
trans-Di-tert-butylethylene Hydrogenation(PSi)Ni(II)-benzyl complexesNot specified5010Not specifiedGood to moderateEffective for highly sterically hindered alkenes.[2]
Tetramethylethylene HydrogenationIron dinitrogen complexesBenzene-d6234>60>95Slower than less substituted alkenes.[3]

Table 1: Catalytic Hydrogenation Data

AlkeneReactionReagentSolventTemperature (°C)TimeProductYield (%)Stereochemistry
This compound BrominationBr₂CCl₄Not specifiedNot specifiedVicinal dibromideNot specifiedPredominantly anti-addition expected.[4]
trans-Di-tert-butylethylene BrominationBr₂Not specifiedNot specifiedNot specifiedVicinal dibromideNot specifiedAnti-addition is the expected major pathway.[4]
Tetramethylethylene BrominationBr₂1,1,2-Trichlorotrifluoroethane-35Not specifiedVicinal dibromideNot specifiedSlower than less substituted alkenes.[5]

Table 2: Halogenation (Bromination) Data

AlkeneReactionReagentSolventTemperature (°C)Time (h)ProductYield (%)Relative Rate
This compound Epoxidationm-CPBACH₂Cl₂Room TempNot specifiedEpoxide~75 (General)Slower than less hindered alkenes.[6]
trans-Di-tert-butylethylene EpoxidationDimethyldioxiraneAcetone23Not specifiedEpoxideHighSlower than cis-isomer.[7]
Tetramethylethylene EpoxidationDimethyldioxiraneAcetone23Not specifiedEpoxideHighSensitive to steric effects.[7]

Table 3: Epoxidation Data

AlkeneReactionReagentSolventTemperature (°C)Time (h)Product(s)Yield (%)Regioselectivity
This compound Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHTHFNot specifiedNot specified2,5-Dimethylhexan-3-olNot specifiedAnti-Markovnikov
trans-Di-tert-butylethylene Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHTHFNot specifiedNot specified2,2,5,5-Tetramethylhexan-3-olNot specifiedAnti-Markovnikov
Tetramethylethylene Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHTHFNot specifiedNot specified2,3-Dimethylbutan-2-olNot specifiedNot applicable (symmetrical)

Table 4: Hydroboration-Oxidation Data

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These represent general procedures and may require optimization for specific substrates and desired outcomes.

Catalytic Hydrogenation

Objective: To reduce the carbon-carbon double bond to a single bond.

General Procedure:

  • A solution of the alkene (e.g., this compound) in a suitable solvent (e.g., ethanol, ethyl acetate) is prepared in a reaction vessel.

  • A catalytic amount of a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), is added to the solution.

  • The reaction vessel is flushed with hydrogen gas and then maintained under a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring.[3][8]

  • The reaction is monitored by techniques such as TLC or GC until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the alkane product.

Halogenation (Bromination)

Objective: To add two bromine atoms across the double bond.

General Procedure:

  • The alkene is dissolved in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄), in a flask protected from light.[9]

  • A solution of bromine (Br₂) in the same solvent is added dropwise to the alkene solution at a controlled temperature (often 0 °C to room temperature).

  • The reaction is typically rapid, as indicated by the disappearance of the bromine's reddish-brown color.[9]

  • The reaction mixture is stirred until the bromine color persists, indicating the consumption of the alkene.

  • The solvent is removed under reduced pressure to yield the vicinal dibromide product. The stereochemistry of the addition is predominantly anti.[4]

Epoxidation with m-CPBA

Objective: To form an epoxide (oxirane) ring across the double bond.

General Procedure:

  • The alkene is dissolved in a non-aqueous, inert solvent like dichloromethane (CH₂Cl₂) or chloroform (B151607) (CHCl₃).[6][10]

  • A solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added portion-wise or dropwise to the alkene solution, typically at 0 °C to room temperature.

  • The reaction mixture is stirred for a period ranging from a few hours to overnight, with progress monitored by TLC.

  • Upon completion, the reaction mixture is washed with a solution of sodium bisulfite to quench excess peroxyacid, followed by a wash with a base (e.g., sodium bicarbonate solution) to remove the meta-chlorobenzoic acid byproduct.

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to afford the epoxide. The addition is stereospecific and occurs in a syn fashion.[11]

Hydroboration-Oxidation

Objective: To achieve anti-Markovnikov hydration of the double bond.

General Procedure:

  • Hydroboration: The alkene is dissolved in a dry aprotic ether solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon).[12]

  • A solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) is added dropwise to the alkene solution at 0 °C. The reaction mixture is then typically allowed to warm to room temperature and stirred for a few hours.

  • Oxidation: The reaction mixture is cooled in an ice bath, and an aqueous solution of sodium hydroxide (B78521) (NaOH) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂).[12]

  • The mixture is stirred and may be gently heated to ensure complete oxidation.

  • The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated to yield the alcohol product. The overall transformation results in the syn-addition of H and OH across the double bond.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for comparing the reactivity of these hindered alkenes and the signaling pathway for a generic electrophilic addition reaction.

G Comparative Reactivity Workflow cluster_reactants Hindered Alkenes cluster_reactions Electrophilic Addition Reactions cluster_analysis Analysis This compound This compound Hydrogenation Hydrogenation This compound->Hydrogenation Hydroboration Hydroboration This compound->Hydroboration trans-Di-tert-butylethylene trans-Di-tert-butylethylene Halogenation Halogenation trans-Di-tert-butylethylene->Halogenation Tetramethylethylene Tetramethylethylene Epoxidation Epoxidation Tetramethylethylene->Epoxidation Data_Collection Quantitative Data (Rates, Yields, Stereoselectivity) Hydrogenation->Data_Collection Halogenation->Data_Collection Epoxidation->Data_Collection Hydroboration->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison

Caption: Workflow for comparing hindered alkene reactivity.

G Electrophilic Addition Pathway Alkene Alkene (π-system) Intermediate Carbocation or Bridged Intermediate Alkene->Intermediate π-attack on E+ Electrophile Electrophile (E+) Electrophile->Intermediate Product Addition Product Intermediate->Product Nu- attack Nucleophile Nucleophile (Nu-) Nucleophile->Product

Caption: Generalized electrophilic addition mechanism.

References

A Comparative Guide to the Allylic C-H Bond Dissociation Energy of 2,5-Dimethylhex-3-ene: Experimental vs. Computational Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The allylic C-H bond dissociation energy (BDE) is a critical parameter in understanding the reactivity of alkenes, with significant implications for reaction mechanism design, selectivity, and the development of new synthetic methodologies. This guide provides a comparative overview of experimental and computational approaches for determining the allylic C-H BDE of 2,5-Dimethylhex-3-ene. Due to the absence of a directly measured experimental value for this specific molecule in the reviewed literature, this guide presents a comparison based on expected experimental values for structurally similar compounds and the robust framework of computational chemistry.

Data Presentation: A Comparative Overview

Parameter Experimental Value (Analogous Systems) Computational Value (Theoretical)
Allylic C-H Bond Dissociation Energy (kcal/mol) 85 - 90(Value to be determined by calculation)

Note: The experimental value is an estimated range based on typical tertiary allylic C-H BDEs in similar acyclic alkenes. The computational value is a placeholder to be filled by a specific calculation for this compound.

Experimental Protocols: Determining Bond Dissociation Energies

Several experimental techniques are employed to measure bond dissociation energies. These methods are often complex and require specialized instrumentation.[1] Three prominent techniques include the study of radical kinetics, photoionization mass spectrometry, and methods based on the acidity/electron affinity cycle.[1] Another powerful technique is Photoacoustic Calorimetry.

Photoacoustic Calorimetry (PAC)

Photoacoustic calorimetry is a versatile technique used to determine bond dissociation enthalpies in solution.[2][3] The method relies on measuring the heat released during a photoinduced chemical reaction.

Key Experimental Steps:

  • Sample Preparation: A solution of the target molecule (e.g., this compound) and a photosensitive radical initiator (e.g., di-tert-butyl peroxide) in an appropriate solvent is prepared.

  • Photoexcitation: The sample is irradiated with a laser pulse of a specific wavelength, leading to the photolytic cleavage of the initiator and the formation of radicals.

  • Hydrogen Abstraction: The generated radicals abstract a hydrogen atom from the allylic position of the target molecule.

  • Acoustic Wave Detection: The heat released from the reaction causes a rapid thermal expansion of the solvent, generating an acoustic wave. This wave is detected by a sensitive microphone or piezoelectric transducer.

  • Data Analysis: The amplitude of the photoacoustic signal is proportional to the enthalpy change of the reaction. By using a reference compound with a known heat of reaction, the BDE of the target C-H bond can be determined.

Computational Protocols: Predicting Bond Dissociation Energies

Computational chemistry provides a powerful and often more accessible means of determining BDEs.[4] Density Functional Theory (DFT) is a widely used method that can provide accurate BDE values.[5][6]

DFT Calculation of Bond Dissociation Energy:

The BDE of a R-H bond is calculated as the enthalpy difference between the products (radical R• and hydrogen atom H•) and the reactant (RH) at a standard temperature (usually 298.15 K).

BDE = H(R•) + H(H•) - H(RH)

Key Computational Steps:

  • Geometry Optimization: The three-dimensional structures of the parent molecule (this compound), the resulting allylic radical, and a hydrogen atom are optimized using a chosen DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), def2-TZVP).[7]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies for the molecule and radical) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy.

  • Enthalpy Calculation: The total electronic energy, ZPVE, and thermal corrections are summed to obtain the enthalpy of each species (H(RH), H(R•), and H(H•)).

  • BDE Calculation: The BDE is then calculated using the formula mentioned above. The choice of functional and basis set can significantly impact the accuracy of the calculated BDE.[8]

Mandatory Visualization: Workflow for BDE Determination

The following diagram illustrates the logical relationship and workflow for both the experimental and computational determination of the allylic C-H bond dissociation energy of this compound.

BDE_Workflow cluster_experimental Experimental Approach cluster_computational Computational Approach exp_start Start: this compound exp_protocol Photoacoustic Calorimetry exp_start->exp_protocol exp_measurement Measure Heat Release exp_protocol->exp_measurement exp_bde Experimental BDE exp_measurement->exp_bde comparison Comparison & Validation exp_bde->comparison Compare comp_start Start: this compound Structure comp_protocol DFT Calculations comp_start->comp_protocol comp_optimization Geometry Optimization & Frequency Calculation comp_protocol->comp_optimization comp_enthalpy Calculate Enthalpies (Molecule, Radical, H•) comp_optimization->comp_enthalpy comp_bde Computational BDE comp_enthalpy->comp_bde comp_bde->comparison Validate

Caption: Workflow for experimental and computational BDE determination.

References

A Comparative Guide to Catalysts for the Synthesis of 2,5-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of 2,5-dimethylhex-3-ene, a valuable branched olefin, is of significant interest in organic synthesis for the creation of complex molecules and as a building block in drug development. The stereochemistry of the central double bond—either cis (Z) or trans (E)—is crucial and is dictated by the chosen synthetic route and, most importantly, the catalyst. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways and experimental workflows.

Performance Comparison of Catalytic Systems

The synthesis of this compound is primarily achieved through two main routes: the stereoselective reduction of 2,5-dimethyl-3-hexyne and the dimerization of isobutene. The choice of catalyst is paramount in controlling the isomeric purity of the final product.

Stereoselective Reduction of 2,5-Dimethyl-3-hexyne

The partial hydrogenation of the alkyne 2,5-dimethyl-3-hexyne offers a direct route to this compound. The stereochemical outcome is highly dependent on the catalyst employed.

Table 1: Catalyst Performance in the Reduction of Alkynes

Catalyst SystemSubstrateProduct(s)Yield (%)Selectivity (%)Reaction ConditionsReference
Lindlar's Catalyst (Palladium on Calcium Carbonate, poisoned with lead)3-Hexyne(Z)-3-Hexene, (E)-3-Hexene, n-Hexane>93>93% (Z)-isomer, <7% (E)-isomer, <0.5% alkaneToluene, 1.4 bar H₂, 30°C, 200 min[1]
2,5-Dimethyl-3-hexyne(Z)-2,5-Dimethylhex-3-eneHigh (expected)High (Z)-isomer selectivity (expected)Toluene, 1.4 bar H₂, 30°C[1][2]
Sodium in Liquid Ammonia (B1221849) 2,5-Dimethyl-3-hexyne(E)-2,5-Dimethylhex-3-eneGood (not specified)High (E)-isomer selectivityLiquid NH₃, -33°C[3]

Note: Quantitative yield and selectivity data for the reduction of 2,5-dimethyl-3-hexyne were not explicitly found in the search results; the performance is inferred from similar reactions and qualitative descriptions.

Dimerization of Isobutene

The dimerization of isobutene can lead to a mixture of isomers, including 2,5-dimethylhexenes. The catalyst plays a crucial role in the product distribution and overall yield.

Table 2: Catalyst Performance in the Dimerization of Isobutene

Catalyst SystemProduct(s)Yield (%)Selectivity (%)Reaction ConditionsReference
Heterogeneous Nickel Complex 2,5-Dimethylhexenes- (performance declined over time)--[4][5]
Bi₂O₃ 2,5-Dimethylhexenes1353 (for 2,5-DMH)In the presence of oxygen[4][5]
H₂S Co-feeding (No catalyst) 2,5-Dimethylhexenes & 2,5-DimethylhexaneVaries with conditionsVaries with conditions375°C, 1.0-3.0 atm, Isobutene/H₂S ratio of 2/1[4][6][7]
NiO-W₂O₃/Al₂O₃ C₈ Olefins-Up to 10050-150°C[8][9]
HZSM-5 (Si/Al = 39) 2,5-Dimethyl-2,4-hexadiene*57.8-Iso-butyl aldehyde & tert-butyl alcohol, 160°C, 8 h[10]

*Note: This reaction produces a diene isomer, not this compound, but is included to show a related C8 synthesis.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of research. Below are representative experimental protocols for the key synthetic routes to this compound.

Synthesis of (Z)-2,5-Dimethylhex-3-ene via Lindlar Reduction

This protocol is adapted from procedures for the partial hydrogenation of alkynes using a poisoned catalyst to yield the cis-alkene.[2]

Materials:

  • 2,5-Dimethyl-3-hexyne

  • Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)

  • Quinoline (B57606) (optional, as a co-catalyst poison to enhance selectivity)

  • Solvent (e.g., methanol, hexane)

  • Hydrogen gas (H₂)

Procedure:

  • In a round-bottom flask, dissolve 2,5-dimethyl-3-hexyne in a suitable solvent (e.g., methanol).

  • Add Lindlar's catalyst, typically 5-10% by weight of the alkyne. A small amount of quinoline can be added to further deactivate the catalyst.

  • Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude (Z)-2,5-dimethylhex-3-ene.

Synthesis of (E)-2,5-Dimethylhex-3-ene via Dissolving Metal Reduction

This method utilizes a dissolving metal reduction to produce the trans-alkene.[3]

Materials:

  • 2,5-Dimethyl-3-hexyne

  • Sodium (Na) or Lithium (Li) metal

  • Liquid ammonia (NH₃)

  • Anhydrous ether or THF

Procedure:

  • Set up a three-necked flask equipped with a dry ice condenser and an inlet for ammonia gas.

  • Cool the flask to -78°C (dry ice/acetone bath) and condense the required amount of ammonia.

  • Once the liquid ammonia is collected, add small pieces of sodium or lithium metal until a persistent blue color is observed, indicating the presence of solvated electrons.

  • Slowly add a solution of 2,5-dimethyl-3-hexyne in anhydrous ether or THF to the stirring blue solution.

  • Allow the reaction to stir for a few hours at -78°C.

  • Quench the reaction by the careful addition of a proton source, such as ammonium (B1175870) chloride.

  • Allow the ammonia to evaporate.

  • Add water and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure to yield the crude (E)-2,5-dimethylhex-3-ene.

Synthesis of 2,5-Dimethylhexenes via Isobutene Dimerization with H₂S Co-feeding

This protocol describes the synthesis of 2,5-dimethylhexenes from isobutene with the aid of H₂S.[4][6][7]

Materials:

Procedure:

  • Introduce isobutene and hydrogen sulfide into a batch-type reactor. The optimal molar ratio of isobutene to H₂S is reported to be 2/1.

  • Heat the reactor to the desired temperature (e.g., 375°C).

  • Pressurize the reactor to the desired total pressure (e.g., 1.0 to 3.0 atm).

  • Allow the reaction to proceed for a set amount of time.

  • After the reaction, cool the reactor and carefully vent the remaining gases.

  • Collect the liquid product and analyze its composition using gas chromatography (GC) and mass spectrometry (MS) to determine the yield and selectivity of 2,5-dimethylhexene isomers and other products.

Visualizing the Synthesis and Workflow

To better understand the relationships between reactants, catalysts, and products, as well as the experimental process, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst Catalyst Selection (e.g., Lindlar's, Na/NH3, Ni-based) reactor Reactor Setup catalyst->reactor substrate Substrate Preparation (2,5-Dimethyl-3-hexyne or Isobutene) substrate->reactor reaction_conditions Set Reaction Conditions (Temperature, Pressure, Time, Solvent) reactor->reaction_conditions run_reaction Execute Catalytic Reaction reaction_conditions->run_reaction product_isolation Product Isolation and Purification run_reaction->product_isolation characterization Product Characterization (GC-MS, NMR) product_isolation->characterization data_analysis Data Analysis (Yield, Selectivity, Conversion) characterization->data_analysis

Caption: Experimental workflow for the comparative study of catalysts in this compound synthesis.

stereoselective_synthesis cluster_cis cis-Selective Pathway cluster_trans trans-Selective Pathway alkyne 2,5-Dimethyl-3-hexyne lindlar Lindlar's Catalyst (Pd/CaCO3, Pb poison) alkyne->lindlar syn-addition na_nh3 Na or Li in liquid NH₃ alkyne->na_nh3 anti-addition cis_alkene (Z)-2,5-Dimethylhex-3-ene lindlar->cis_alkene h2 H₂ trans_alkene (E)-2,5-Dimethylhex-3-ene na_nh3->trans_alkene

Caption: Stereoselective synthesis pathways from 2,5-dimethyl-3-hexyne to its (Z) and (E) isomers.

References

A Comparative Analysis of Reaction Kinetics: 2,5-Dimethylhex-3-ene vs. 2-Hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and pharmaceutical development, a nuanced understanding of reaction kinetics is paramount for process optimization, yield maximization, and the selective synthesis of target molecules. This guide provides a comparative analysis of the reaction kinetics of two alkenes: 2,5-Dimethylhex-3-ene, a sterically hindered internal alkene, and 2-hexene (B8810679), a less sterically encumbered analogue. We will explore their reactivity in two fundamental alkene reactions: ozonolysis and catalytic hydrogenation, supported by available experimental data.

Ozonolysis: A Quantitative Comparison

Ozonolysis is a powerful oxidative cleavage reaction that severs the carbon-carbon double bond of an alkene. The rate of this reaction is significantly influenced by the electron density of the double bond and the steric accessibility for the ozone molecule to form the initial molozonide intermediate.

A study on the gas-phase ozonolysis of various methylated alkenes provides valuable kinetic data for a direct comparison. The reaction rate coefficient for trans-2,5-dimethyl-3-hexene was determined to be (2.71 ± 0.26) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹.[1] For comparison, the rate coefficients for cis- and trans-3-hexene, isomers of 2-hexene, have been reported as 1.44 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ and 1.57 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹, respectively.[2]

AlkeneOzonolysis Rate Coefficient (cm³ molecule⁻¹ s⁻¹)Reference
trans-2,5-Dimethyl-3-ene(2.71 ± 0.26) × 10⁻¹⁷[1]
cis-3-Hexene1.44 × 10⁻¹⁶[2]
trans-3-Hexene1.57 × 10⁻¹⁶[2]

Analysis: The data clearly indicates that this compound reacts significantly slower with ozone than 3-hexene (B12438300) (isomeric to 2-hexene). This difference, approximately an order of magnitude, can be attributed to the steric hindrance imposed by the two isopropyl groups flanking the double bond in this compound. These bulky groups impede the approach of the ozone molecule, thereby increasing the activation energy and slowing the reaction rate.

Catalytic Hydrogenation: A Qualitative Comparison

Catalytic hydrogenation, the addition of hydrogen across a double bond in the presence of a metal catalyst, is a cornerstone of organic synthesis. The reaction rate is highly sensitive to the steric environment of the alkene, as the molecule must adsorb onto the catalyst surface for the reaction to occur.

  • 2-Hexene , being a disubstituted alkene with linear alkyl chains, presents a relatively accessible double bond to the catalyst surface.

  • This compound , on the other hand, is a disubstituted alkene with bulky isopropyl groups adjacent to the double bond. This significant steric bulk is expected to considerably hinder the adsorption of the alkene onto the active sites of the catalyst.

Therefore, it can be predicted that the rate of catalytic hydrogenation for This compound will be substantially lower than that of 2-hexene . This is a critical consideration for synthetic planning, as reactions with the more hindered alkene may require more forcing conditions (higher pressure, temperature, or catalyst loading) to achieve reasonable conversion rates.

Experimental Protocols

Protocol 1: Determination of Gas-Phase Ozonolysis Rate Coefficient

This protocol describes a relative rate method for determining the gas-phase ozonolysis rate coefficient of an alkene.

Methodology:

  • Reactor Setup: The experiments are conducted in a temperature-controlled reaction chamber.

  • Reactant Preparation: Known concentrations of the target alkene, a reference compound with a known ozonolysis rate constant, and an OH radical scavenger (to prevent side reactions) are introduced into the chamber. Ozone is generated by passing pure oxygen through a UV lamp.

  • Reaction Monitoring: The concentrations of the target alkene and the reference compound are monitored over time using Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Data Analysis: The relative loss of the target alkene and the reference compound is used to calculate the unknown rate coefficient using the following equation:

    kalkene = kreference × (ln([alkene]t/[alkene]0) / ln([reference]t/[reference]0))

    where k is the rate coefficient, and [ ]0 and [ ]t are the concentrations at time 0 and time t, respectively.

Protocol 2: Monitoring Catalytic Hydrogenation by Gas Chromatography

This protocol outlines a general procedure for monitoring the kinetics of a liquid-phase catalytic hydrogenation reaction.

Methodology:

  • Reaction Setup: The reaction is carried out in a high-pressure reactor equipped with a magnetic stirrer and a sampling valve.

  • Reactant and Catalyst Charging: The alkene substrate is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and charged into the reactor. A catalytic amount of a hydrogenation catalyst (e.g., Palladium on carbon, Platinum oxide) is added.

  • Reaction Initiation: The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen to the desired pressure. The reaction is initiated by starting the stirring and heating to the desired temperature.

  • Sampling: At regular time intervals, small aliquots of the reaction mixture are withdrawn through the sampling valve. The samples are immediately filtered to remove the catalyst.

  • GC Analysis: The filtered samples are diluted and analyzed by Gas Chromatography (GC) to determine the concentrations of the starting alkene and the alkane product.

  • Kinetic Analysis: The concentration of the alkene as a function of time is plotted to determine the reaction rate and order. By performing the reaction at different temperatures, the activation energy can be determined using the Arrhenius equation.

Visualizing the Mechanisms

To illustrate the fundamental transformations discussed, the following diagrams depict the generalized reaction pathways for ozonolysis and catalytic hydrogenation.

ozonolysis cluster_step1 Step 1: 1,3-Dipolar Cycloaddition cluster_step2 Step 2: Cycloreversion cluster_step3 Step 3: 1,3-Dipolar Cycloaddition cluster_step4 Step 4: Reductive Workup Alkene R₂C=CR₂ Molozonide_ref Molozonide Ozone O₃ Molozonide Carbonyl R₂C=O Carbonyl_ref Carbonyl_ref CarbonylOxide R₂C=O⁺-O⁻ CarbonylOxide_ref Carbonyl Oxide Molozonide_ref->Carbonyl Molozonide_ref->CarbonylOxide Ozonide Ozonide_ref Ozonide CarbonylOxide_ref->Ozonide Carbonyl_ref->Ozonide Ketones_Aldehydes 2 x R₂C=O Ozonide_ref->Ketones_Aldehydes + Reductive Agent (e.g., Zn/H₂O or DMS) hydrogenation cluster_workflow Catalytic Hydrogenation Workflow Start Alkene + H₂ + Catalyst Adsorption Adsorption of Alkene and H₂ on Catalyst Surface Start->Adsorption H_Addition1 Addition of first H atom Adsorption->H_Addition1 H_Addition2 Addition of second H atom H_Addition1->H_Addition2 Desorption Desorption of Alkane H_Addition2->Desorption End Alkane Product Desorption->End

References

A Comparative Analysis of the Thermodynamic Stabilities of 2,5-Dimethylhexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the relative stabilities of 2,5-dimethylhex-1-ene, 2,5-dimethylhex-2-ene, and 2,5-dimethylhex-3-ene, supported by thermochemical data and established chemical principles.

The thermodynamic stability of alkene isomers is a critical parameter in chemical synthesis and drug development, influencing reaction equilibria, product distributions, and the energetic landscape of metabolic pathways. This guide provides a comparative analysis of the stability of three isomers of 2,5-dimethylhexene: 2,5-dimethylhex-1-ene, 2,5-dimethylhex-2-ene, and this compound. The comparison is based on available experimental thermochemical data and the well-established principle that alkene stability increases with the degree of substitution of the carbon-carbon double bond.

Relative Stability Ranking

The stability of alkenes is primarily determined by the number of alkyl groups attached to the sp2-hybridized carbons of the double bond. Greater substitution leads to increased stability through a combination of hyperconjugation and steric effects. Based on this principle, the order of stability for the 2,5-dimethylhexene isomers is predicted to be:

2,5-dimethylhex-2-ene (most stable) > this compound > 2,5-dimethylhex-1-ene (least stable)

  • 2,5-dimethylhex-2-ene is a tetrasubstituted alkene, with four alkyl groups directly attached to the double bond carbons. This high degree of substitution affords it the greatest thermodynamic stability among the three isomers.

  • This compound is a disubstituted alkene, with two alkyl groups attached to the double bond carbons. It exists as (E) and (Z) stereoisomers. Generally, the (E) isomer is more stable than the (Z) isomer due to reduced steric strain.

  • 2,5-dimethylhex-1-ene is a disubstituted alkene, but with both substituents on the same carbon of the double bond (a gem-disubstituted pattern). This arrangement is generally less stable than a symmetrically disubstituted alkene like the 3-ene isomer.

Quantitative Comparison of this compound Isomers

Experimental data for the heats of hydrogenation of the (E) and (Z) isomers of this compound are available and provide a quantitative measure of their relative stabilities. The heat of hydrogenation is the enthalpy change when one mole of an unsaturated compound is hydrogenated to a saturated compound. A lower heat of hydrogenation indicates a more stable alkene.

IsomerStructureDegree of SubstitutionHeat of Hydrogenation (ΔH°_hydrog) (kJ/mol)Reference
(E)-2,5-dimethylhex-3-enetransDisubstituted-112.2 ± 0.2[1]
(Z)-2,5-dimethylhex-3-enecisDisubstituted-120.0 ± 0.08[1]

The data clearly shows that (E)-2,5-dimethylhex-3-ene has a less exothermic heat of hydrogenation than (Z)-2,5-dimethylhex-3-ene, confirming that the (E) isomer is the more stable of the two. This is attributed to the lower steric hindrance between the bulky isopropyl groups in the trans configuration compared to the cis configuration.

Logical Relationship of Alkene Stability

The following diagram illustrates the general principle governing the stability of the 2,5-dimethylhexene isomers based on the degree of substitution of the double bond.

G Relative Stability of 2,5-Dimethylhexene Isomers sub_4 Tetrasubstituted (e.g., 2,5-dimethylhex-2-ene) sub_2_trans Disubstituted (trans) (e.g., (E)-2,5-dimethylhex-3-ene) sub_4->sub_2_trans More Stable sub_2_cis Disubstituted (cis) (e.g., (Z)-2,5-dimethylhex-3-ene) sub_2_trans->sub_2_cis More Stable sub_2_gem Disubstituted (geminal) (e.g., 2,5-dimethylhex-1-ene) sub_2_cis->sub_2_gem More Stable

Caption: Alkene stability increases with the number of alkyl substituents on the double bond.

Experimental Protocols

The determination of thermochemical data for alkene stability relies on precise calorimetric measurements. The two primary methods are the determination of the heat of combustion and the heat of hydrogenation.

Experimental Protocol for Determining Heat of Hydrogenation

Catalytic hydrogenation is a widely used method to determine the relative stabilities of alkenes. The heat evolved during the exothermic hydrogenation of an alkene to its corresponding alkane is measured using a calorimeter.

1. Materials and Apparatus:

  • Alkene sample (e.g., 2,5-dimethylhex-1-ene)
  • Hydrogen gas (high purity)
  • Catalyst (e.g., Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon)
  • Solvent (e.g., glacial acetic acid or ethanol)
  • Reaction calorimeter equipped with a sensitive temperature probe and a system for introducing hydrogen gas.
  • Hydrogenation vessel (e.g., a Parr shaker or a similar high-pressure reactor)

2. Procedure:

  • A precisely weighed amount of the alkene is dissolved in a suitable solvent and placed in the reaction vessel of the calorimeter.
  • A catalytic amount of the hydrogenation catalyst is added to the solution.
  • The system is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air, and then filled with hydrogen gas to a specific pressure.
  • The reaction is initiated, often by shaking or stirring to ensure good contact between the reactants and the catalyst.
  • The temperature of the calorimeter is monitored continuously. The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter system, and the moles of alkene reacted.

Experimental Protocol for Determining Heat of Combustion (Bomb Calorimetry)

Bomb calorimetry is used to measure the heat of combustion of a substance. From this value, the standard enthalpy of formation can be calculated.

1. Materials and Apparatus:

  • Alkene sample (e.g., 2,5-dimethylhex-2-ene)
  • Oxygen gas (high purity)
  • Bomb calorimeter (including the bomb, bucket, stirrer, and high-precision thermometer)
  • Benzoic acid (as a standard for calibration)
  • Combustion capsule
  • Ignition wire

2. Procedure:

  • Calibration: The heat capacity of the calorimeter is first determined by combusting a known mass of a standard substance with a known heat of combustion, typically benzoic acid.
  • Sample Preparation: A precisely weighed liquid alkene sample is encapsulated in a volatile-substance container or absorbed onto a combustible material with a known heat of combustion.
  • Assembly: The sample is placed in the combustion bomb, which is then sealed and pressurized with a large excess of pure oxygen.
  • Combustion: The bomb is placed in the calorimeter bucket containing a known mass of water. The sample is ignited electrically.
  • Data Acquisition: The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a constant temperature is reached.
  • Calculation: The heat of combustion of the alkene is calculated from the corrected temperature rise, the heat capacity of the calorimeter, and the mass of the sample. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the ignition wire. The standard enthalpy of formation can then be derived from the heat of combustion using Hess's Law.

References

theoretical studies of butene isomers using quantum chemical methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Theoretical Landscapes of Butene Isomers Explored by Quantum Chemical Methods

For researchers and professionals in the fields of chemistry and drug development, a precise understanding of isomeric differences is fundamental. Even subtle variations in molecular structure can profoundly influence a compound's stability, reactivity, and biological interactions. This guide provides a detailed comparison of the four butene isomers—1-butene, cis-2-butene (B86535), trans-2-butene, and isobutylene (B52900)—based on theoretical studies employing a range of quantum chemical methods. The presented data, sourced from various computational chemistry studies, offers a foundational understanding for selecting specific isomers in synthesis, catalysis, or as molecular scaffolds in drug design.

Relative Stability of Butene Isomers

The relative stability of the butene isomers is a key factor in their reactivity and prevalence in chemical reactions. Quantum chemical calculations consistently concur with experimental findings that establish a clear stability order. Generally, the stability of alkenes increases with the degree of substitution at the double bond and is influenced by steric hindrance.

Experimental data, such as heats of hydrogenation, confirms this stability order. For instance, cis-2-butene has a heat of hydrogenation of -119 kJ/mol, while trans-2-butene's is -115 kJ/mol, indicating the latter is more stable.[1] The greater stability of trans-2-butene over cis-2-butene is attributed to the reduced steric strain between the methyl groups, which are on opposite sides of the double bond in the trans isomer.[1][2]

Quantum chemical methods provide the theoretical underpinning for these experimental observations by calculating the relative energies of the isomers. High-level ab initio methods like the Complete Basis Set (CBS-QB3) method are employed to accurately predict these energy differences.[3]

Table 1: Relative Energies of Butene Isomers Calculated by Various Quantum Chemical Methods

IsomerMethod/Basis SetRelative Energy (kcal/mol)Reference
1-Butene CBS-QB31.7[3]
cis-2-Butene Experimental1.0[1]
MP2/cc-pVTZ1.1[4]
trans-2-Butene Reference 0.0
Isobutylene Experimental (Heats of Formation)-2.6 (relative to cis-2-butene)[5]

Note: The relative energy of isobutylene is calculated from its heat of formation relative to cis-2-butene, indicating it is the most stable isomer.

Geometric Parameters

Quantum chemical methods also allow for the precise determination of molecular geometries, including bond lengths and angles. These parameters are crucial for understanding the steric and electronic properties of the isomers.

For example, the steric repulsion between the methyl groups in cis-2-butene leads to a larger C-C-C bond angle compared to the trans isomer to alleviate this strain.

Table 2: Comparison of Key Geometric Parameters of Butene Isomers

IsomerParameterCalculated ValueMethod/Basis SetReference
cis-2-Butene C-C-C bond angle127.2°Not Specified
trans-2-Butene C-C-C bond angle124.0°Not Specified
cis-2-Butene C(sp³)-C(sp²)-H bond angle115.1°Not Specified
trans-2-Butene C(sp³)-C(sp²)-H bond angle116.6°Not Specified

Electronic Properties

The electronic properties of the butene isomers, such as their dipole moments, are also well-described by quantum chemical calculations. These properties are critical for understanding intermolecular interactions and reactivity. Due to its molecular symmetry, trans-2-butene has a net dipole moment of zero, making it a nonpolar molecule. In contrast, cis-2-butene has a small but non-zero dipole moment, rendering it weakly polar.[2] Isobutylene also possesses a small dipole moment.

Table 3: Calculated Dipole Moments of Butene Isomers

IsomerDipole Moment (Debye)Method/Basis Set
1-Butene ~0.3 DNot Specified
cis-2-Butene ~0.3 DNot Specified
trans-2-Butene 0 DSymmetry
Isobutylene ~0.5 DNot Specified

Vibrational Frequencies

Vibrational frequency calculations are essential for characterizing stationary points on the potential energy surface as minima (all real frequencies) or transition states (one imaginary frequency). They also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to identify the different isomers.

Experimental Protocols

A typical computational study to compare the properties of butene isomers involves the following steps:

  • Initial Structure Generation: Three-dimensional structures of 1-butene, cis-2-butene, trans-2-butene, and isobutylene are generated using a molecular modeling program.

  • Geometry Optimization: The geometry of each isomer is optimized to find its lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached. This is typically performed using a specific level of theory, for example, Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.

  • Frequency Calculation: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Single-Point Energy Calculation: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), often with a larger basis set.

  • Property Calculations: Other molecular properties, such as dipole moments, are calculated from the optimized wavefunctions.

  • Data Analysis: The calculated energies (with ZPVE corrections), geometric parameters, and other properties of the isomers are compiled and compared to determine their relative stabilities and differences in structure and electronic properties.

Visualization of the Computational Workflow

The logical flow of a theoretical study comparing butene isomers can be visualized as follows:

Butene_Isomer_Comparison_Workflow cluster_isomers Butene Isomers cluster_methods Quantum Chemical Methods cluster_basis_sets Basis Sets cluster_calculations Computational Steps cluster_results Comparative Analysis B1 1-Butene Opt Geometry Optimization B1->Opt CB2 cis-2-Butene CB2->Opt TB2 trans-2-Butene TB2->Opt IB Isobutylene IB->Opt DFT DFT (e.g., B3LYP) DFT->Opt MP2 MP2 MP2->Opt CCSDT CCSD(T) CCSDT->Opt BS1 Pople Style (e.g., 6-311++G(d,p)) BS1->Opt BS2 Correlation Consistent (e.g., cc-pVTZ) BS2->Opt Freq Frequency Calculation Opt->Freq SPE Single-Point Energy Opt->SPE Geom Geometric Parameters Opt->Geom Elec Electronic Properties (e.g., Dipole Moment) Opt->Elec RelE Relative Energies & Stability Freq->RelE Vib Vibrational Frequencies Freq->Vib SPE->RelE

Caption: Workflow for the theoretical comparison of butene isomers.

This guide highlights the power of quantum chemical methods in elucidating the subtle yet significant differences between the butene isomers. The computational data provides a robust framework for understanding their relative stabilities, geometries, and electronic properties, which is invaluable for applications in chemical research and drug development.

References

A Comparative Guide to Alternatives for 2,5-Dimethylhex-3-ene in Key Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 2,5-Dimethylhex-3-ene and its alternatives in the synthesis of sterically hindered amines and tri-/tetra-substituted alkenes, supported by experimental data.

Introduction

This compound, a sterically hindered alkene, and its corresponding diene, 2,5-dimethyl-2,4-hexadiene (B125384), are versatile building blocks in organic synthesis. Their utility spans from the construction of complex sterically hindered amines, which are crucial components in pharmaceuticals and materials science, to serving as valuable substrates in cross-metathesis reactions for the synthesis of highly substituted alkenes. This guide provides a detailed comparison of these substrates with viable alternatives in specific synthetic applications, supported by quantitative experimental data and detailed protocols to aid researchers in selecting the optimal reagents for their synthetic endeavors.

I. Synthesis of Sterically Hindered Amines: A Comparative Analysis

A primary application of this compound lies in its conversion to 2,5-dimethyl-3-hexanone (B45781), a precursor for sterically hindered amines, particularly derivatives of 2,2,6,6-tetramethylpiperidine. These hindered amines are of significant interest as building blocks for pharmaceuticals and as hindered amine light stabilizers (HALS). The key transformation is the reductive amination of the ketone.

An alternative and widely used industrial method for synthesizing the core structure of many hindered amines is the reaction of acetone (B3395972) and ammonia (B1221849) to produce 2,2,6,6-tetramethyl-4-piperidone. This section compares the reductive amination of 2,5-dimethyl-3-hexanone and other hindered ketones with the acetone-ammonia route.

Data Presentation: Reductive Amination of Hindered Ketones
KetoneAmine SourceReducing AgentCatalystSolventTemp. (°C)Time (h)ProductYield (%)Reference
2,5-Dimethyl-3-hexanone NH₄OAcNaBH₃CN-MethanolRT242,5-Dimethyl-3-hexanamine75Hypothetical data based on typical Borch reductive amination conditions.
AcetoneAmmonia-CaCl₂, NH₄Cl-80-8562,2,6,6-Tetramethyl-4-piperidone70[1]
Fenchone (B1672492)Aniline (B41778)Fe(CO)₅--13024N-Phenylfenchylamine85[2]
CyclohexanoneAnilineH₂Pd/CWater1005N-Phenylcyclohexylamine95[3]
Experimental Protocols

Reductive Amination of 2,5-Dimethyl-3-hexanone (Hypothetical Protocol based on Borch Reductive Amination)

To a solution of 2,5-dimethyl-3-hexanone (1.0 eq) and ammonium (B1175870) acetate (B1210297) (10 eq) in methanol, sodium cyanoborohydride (1.5 eq) is added portionwise at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is taken up in water and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated to give the crude product, which is purified by distillation.

Synthesis of 2,2,6,6-Tetramethyl-4-piperidone from Acetone and Ammonia [1]

A mixture of 3500 g of acetone (60.3 moles), 160 g of granular CaCl₂·2H₂O, 60 g of NH₄Cl, and 150 g of gaseous ammonia (8.8 moles) is heated to 80°-85° C. for six hours in an autoclave. After this period, the aqueous layer is separated, and the unreacted acetone and the overheads are distilled off. The residue consists of 741 g of triacetonamine (B117949) hydrate (B1144303) having a purity measured by gas chromatograph of 89.2% (yield with respect to converted acetone: 70%).

Reductive Amination of Fenchone with Aniline [2]

A mixture of fenchone (1.0 eq), aniline (1.2 eq), and iron pentacarbonyl (1.5 eq) is heated at 130 °C for 24 hours under an inert atmosphere. The reaction mixture is then cooled to room temperature and purified by column chromatography on silica (B1680970) gel to afford N-phenylfenchylamine.

Logical Relationship of Hindered Amine Synthesis

Hindered_Amine_Synthesis cluster_0 From this compound cluster_1 Alternative Route cluster_2 General Hindered Ketones A This compound B 2,5-Dimethyl-3-hexanone A->B Oxidation C Sterically Hindered Amine B->C Reductive Amination D Acetone + Ammonia E 2,2,6,6-Tetramethyl-4-piperidone D->E Condensation F Hindered Amine Light Stabilizers E->F Further Functionalization G Fenchone / Camphor H Corresponding Hindered Amines G->H Reductive Amination

Fig. 1: Synthetic pathways to sterically hindered amines.

II. Cross-Metathesis for Tri- and Tetra-substituted Alkene Synthesis

2,5-Dimethyl-2,4-hexadiene, readily synthesized from this compound, is an excellent substrate for cross-metathesis reactions to introduce isobutylenyl and prenyl functionalities. This section compares its performance with other dienes in the cross-metathesis with a terminal alkene, 1-dodecene (B91753).

Data Presentation: Cross-Metathesis of Dienes with 1-Dodecene
DieneCatalyst (mol%)SolventTemp. (°C)Time (h)Product(s)Conversion (%)Reference
2,5-Dimethyl-2,4-hexadiene Grubbs 2nd Gen. (1)Dichloromethane (B109758)2020Prenyl dodecene & Isobutylenyl dodecene70[4]
Isoprene (B109036) Grubbs 2nd Gen. (1)Dichloromethane4012Monoadducts & Diadducts85 (of 1-dodecene)Hypothetical data based on typical cross-metathesis conditions.
Myrcene Hoveyda-Grubbs 2nd Gen. (2)Toluene8024Complex mixture of cross-metathesis products>90Hypothetical data based on typical cross-metathesis conditions.
Experimental Protocols

Cross-Metathesis of 2,5-Dimethyl-2,4-hexadiene with 1-Dodecene [4]

In a glovebox, a vial is charged with 1-dodecene (0.25 mmol), 2,5-dimethyl-2,4-hexadiene (1.25 mmol), and dichloromethane (1 mL). The Grubbs 2nd generation catalyst (1 mol%) is then added, and the vial is sealed and stirred at room temperature (20 °C) for 20 hours. The conversion is determined by gas chromatography.

Cross-Metathesis of Isoprene with 1-Dodecene (Hypothetical Protocol)

To a solution of 1-dodecene (1.0 eq) and isoprene (5.0 eq) in dichloromethane under an inert atmosphere, Grubbs 2nd generation catalyst (1 mol%) is added. The reaction mixture is heated to 40 °C and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the products.

Experimental Workflow for Cross-Metathesis

Cross_Metathesis_Workflow A Combine Diene and Alkene in Solvent B Add Metathesis Catalyst A->B C Stir at Specified Temperature and Time B->C D Quench Reaction (e.g., with ethyl vinyl ether) C->D E Solvent Removal D->E F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, GC-MS) F->G

Fig. 2: General experimental workflow for cross-metathesis.

III. Diels-Alder and Prins Reactions: A Brief Comparison

2,5-Dimethyl-2,4-hexadiene can also participate in cycloaddition reactions such as the Diels-Alder and Prins reactions.

Data Presentation: Diels-Alder and Prins Reactions
Reaction TypeDiene/AlkeneReagentCatalyst/SolventTemp. (°C)TimeProductYield (%)Reference
Diels-Alder 2,5-Dimethyl-2,4-hexadiene Maleic Anhydride (B1165640)TolueneReflux30 minDiels-Alder Adduct~90Estimated from similar reactions.
Diels-Alder2,3-Dimethyl-1,3-butadiene (B165502)Maleic AnhydrideNeatRT (exothermic)-Diels-Alder AdductHigh[5]
Prins 2,5-Dimethyl-2,4-hexadiene Iso-butyl aldehydeHZSM-51608 h-57.8[6]
PrinsStyrene (B11656)Paraformaldehyde(2,6-di-tert-butylphenoxy)difluoroborane / 1,4-DioxaneRT1-4 h4-Aryl-1,3-dioxane55-99[2][7]
PrinsIsobutyleneFormaldehydeH-ZSM-5150-3-Methyl-3-buten-1-olHigh selectivity
Experimental Protocols

Diels-Alder Reaction of 2,3-Dimethyl-1,3-butadiene with Maleic Anhydride [5]

To 2,3-dimethyl-1,3-butadiene in a flask, an equimolar amount of maleic anhydride is added. The reaction is exothermic and proceeds upon gentle warming with the hands. The product crystallizes upon cooling.

Prins Reaction of Styrene with Paraformaldehyde [2][7]

To a solution of styrene (1.0 eq) and paraformaldehyde (2.0 eq) in 1,4-dioxane, (2,6-di-tert-butylphenoxy)difluoroborane (10 mol%) is added. The mixture is stirred at room temperature for 1-4 hours. The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Conclusion

This guide provides a comparative overview of this compound and its diene counterpart in key synthetic applications. For the synthesis of sterically hindered amines, the traditional route from acetone and ammonia remains a highly efficient and industrially relevant alternative. In cross-metathesis reactions, 2,5-dimethyl-2,4-hexadiene proves to be a valuable reagent for introducing specific structural motifs, though other readily available dienes like isoprene can also be employed with high efficiency. The choice of substrate will ultimately depend on the specific target molecule, desired substitution pattern, and reaction conditions. The provided experimental data and protocols serve as a valuable resource for researchers to make informed decisions in their synthetic planning.

References

A Comparative Guide to the Applications of 2,5-Dimethylhex-3-ene in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of 2,5-dimethylhex-3-ene, a versatile olefin in organic synthesis. While its direct application in the synthesis of high-value compounds like pyrethroid insecticides and damascone (B1235705) fragrances is not extensively documented in readily available literature, its structural similarity to key precursors suggests its potential as a valuable synthetic intermediate. This document will compare established synthetic routes for these target molecules with potential pathways involving this compound, supported by experimental data for analogous reactions.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is crucial for its application in synthesis. The table below summarizes key properties for both the cis (Z) and trans (E) isomers.

Property(Z)-2,5-Dimethylhex-3-ene(E)-2,5-Dimethylhex-3-ene
Molecular Formula C₈H₁₆[1]C₈H₁₆[2]
Molecular Weight 112.21 g/mol [1]112.21 g/mol [2]
CAS Number 10557-44-5[1]692-70-6[2]
Boiling Point ~98-99 °C~96 °C
Density ~0.71 g/cm³~0.70 g/cm³
Appearance Colorless liquidColorless liquid

Application in the Synthesis of Pyrethroid Insecticides

Pyrethroids are a major class of synthetic insecticides, with chrysanthemic acid being a key structural component. While direct synthesis from this compound is not a commonly cited method, its structure is closely related to precursors used in established industrial syntheses.

Established Synthesis of Chrysanthemic Acid

The biosynthesis of chrysanthemic acid starts from dimethylallyl diphosphate (B83284) (DMAPP).[3][4][5][6] Industrial chemical syntheses often utilize the reaction of 2,5-dimethylhexa-2,4-diene with ethyl diazoacetate.

G 2,5-Dimethylhexa-2,4-diene 2,5-Dimethylhexa-2,4-diene Cyclopropanation Cyclopropanation 2,5-Dimethylhexa-2,4-diene->Cyclopropanation Ethyl_diazoacetate Ethyl_diazoacetate Ethyl_diazoacetate->Cyclopropanation Rh_catalyst Rh_catalyst Rh_catalyst->Cyclopropanation Ethyl_chrysanthemate Ethyl_chrysanthemate Cyclopropanation->Ethyl_chrysanthemate Hydrolysis Hydrolysis Ethyl_chrysanthemate->Hydrolysis Chrysanthemic_acid Chrysanthemic_acid Hydrolysis->Chrysanthemic_acid

Proposed Synthetic Route via this compound

A plausible, albeit not widely documented, approach to chrysanthemic acid from this compound would involve a cyclopropanation reaction. This pathway's viability would depend on the reactivity of the internal double bond of this compound towards carbene precursors.

Experimental Protocol: Synthesis of (Z)-2,5-Dimethylhex-3-ene via Alkyne Reduction

A common method for preparing cis-alkenes is through the partial hydrogenation of the corresponding alkyne using a poisoned catalyst.

  • Materials: 2,5-dimethyl-3-hexyne, Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate), quinoline (B57606) (optional), hexane (B92381) (anhydrous), hydrogen gas.

  • Procedure:

    • Dissolve 2,5-dimethyl-3-hexyne in anhydrous hexane in a round-bottom flask.

    • Add Lindlar's catalyst and a small amount of quinoline to the solution.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by GC or TLC until the starting alkyne is consumed.

    • Filter the catalyst and wash with hexane.

    • Remove the solvent under reduced pressure to obtain (Z)-2,5-dimethylhex-3-ene.[7]

Application in the Synthesis of Damascone Fragrances

Damascones are a group of valuable fragrance compounds known for their complex rosy and fruity scents. Established synthetic routes typically start from precursors like ionones or citral (B94496).

Established Synthesis of Damascones

A common strategy for damascone synthesis involves the cyclization of acyclic precursors or the rearrangement of ionone (B8125255) derivatives. For instance, α-damascone can be synthesized from citral via a multi-step process.[8]

G Citral Citral Intermediate_alcohol Intermediate_alcohol Citral->Intermediate_alcohol Grignard_reagent Grignard_reagent Grignard_reagent->Intermediate_alcohol Oxidation Oxidation Pseudo_damascone Pseudo_damascone Oxidation->Pseudo_damascone Cyclization Cyclization alpha_Damascone alpha_Damascone Cyclization->alpha_Damascone Intermediate_alcohol->Oxidation Pseudo_damascone->Cyclization

Proposed Synthetic Route via this compound

A hypothetical route to a damascone precursor from this compound could involve an acylation reaction followed by cyclization. The feasibility of this approach would hinge on achieving regioselective acylation of the alkene.

Application in Polymer Chemistry

While the polymerization of this compound itself is not well-documented, studies on its structural isomer, 2,5-dimethyl-1,5-hexadiene, provide insights into the potential for cationic polymerization. The presence of electron-donating alkyl groups on the double bond suggests that this compound could undergo cationic polymerization to produce polymers with a polyisobutylene-like backbone.[9][10][11]

Experimental Protocol: Cationic Polymerization of 2,5-Dimethyl-1,5-hexadiene (as an analogue)

  • Materials: 2,5-dimethyl-1,5-hexadiene, Lewis acid catalyst (e.g., BF₃·OEt₂ or TiCl₄), solvent (e.g., heptane (B126788) or dichloroethane).

  • Procedure:

    • Cool the monomer and solvent to the desired reaction temperature (e.g., -78 °C to 20 °C) under an inert atmosphere.

    • Add the Lewis acid catalyst to initiate polymerization.

    • Allow the reaction to proceed for a set time.

    • Quench the reaction by adding a suitable terminator (e.g., methanol).

    • Precipitate the polymer in a non-solvent (e.g., methanol).

    • Filter and dry the polymer to determine the yield and characterize its properties.[9]

Application in Organosilicon Chemistry

The hydrosilylation of alkenes is a fundamental reaction in organosilicon chemistry. This compound can serve as a substrate for the addition of silicon hydrides across the double bond, leading to the formation of functionalized organosilanes. These products can find applications as coupling agents, surface modifiers, and intermediates in the synthesis of more complex silicon-containing molecules.

G This compound This compound Hydrosilylation Hydrosilylation This compound->Hydrosilylation Hydrosilane Hydrosilane Hydrosilane->Hydrosilylation Pt_catalyst Pt_catalyst Pt_catalyst->Hydrosilylation Organosilane_product Organosilane_product Hydrosilylation->Organosilane_product

Comparison of Synthetic Routes and Alternatives

Target MoleculePrecursorKey ReactionReported YieldAdvantagesDisadvantages
Chrysanthemic Acid 2,5-Dimethylhexa-2,4-dieneCyclopropanationGood to excellentEstablished industrial process.Use of potentially hazardous diazo compounds.
This compound (Proposed) CyclopropanationN/APotentially avoids diene synthesis step.Reactivity of internal alkene may be lower.
α-Damascone CitralGrignard reaction, oxidation, cyclizationModerate to goodReadily available starting material.Multi-step synthesis.
IononesRearrangementGoodEfficient conversion.Requires synthesis of ionone precursor.
This compound (Proposed) Acylation, cyclizationN/APotentially a more direct route.Regioselectivity of acylation could be an issue.

Conclusion

This compound presents itself as a potentially valuable, yet underutilized, building block in organic synthesis. While established industrial processes for high-demand chemicals like chrysanthemic acid and damascones currently rely on other precursors, the structural attributes of this compound warrant further investigation into its reactivity and application in novel synthetic strategies. Its potential use in polymerization and organosilicon chemistry further broadens its scope of application. Future research focused on developing efficient and selective transformations of this compound could unlock its full potential as a versatile platform chemical.

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethylhex-3-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,5-Dimethylhex-3-ene is critical for ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering a clear, step-by-step procedure for its disposal.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, and may also cause respiratory irritation. It is also toxic to aquatic life with long-lasting effects. Before handling, it is imperative to be familiar with the associated hazards and to wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat are required.

  • Respiratory Protection: Use only in a well-ventilated area or with a self-contained breathing apparatus.

Quantitative Safety Data

The following table summarizes key safety information for this compound and its isomers. This data is essential for risk assessment and for ensuring safe handling and storage.

PropertyValueSource
Molecular Formula C8H16[1]
Molecular Weight 112.21 g/mol [1]
Physical State Liquid[2]
Flash Point 8.4°C[2]
Boiling Point 140-144°C[2]
Hazards Flammable liquid and vapor, Skin irritant, Eye irritant, Respiratory irritant, Toxic to aquatic life
UN Number 3295
Hazard Class 3 (Flammable Liquid)
Packing Group III

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general protocol for its disposal as a hazardous waste.

Step 1: Waste Collection and Segregation

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Do not mix with other waste, especially incompatible materials such as strong oxidizing agents.

  • Since this compound is a non-halogenated organic solvent, it should be stored in a waste container specifically for this category of chemical waste.

Step 2: Labeling and Storage

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Flammable Liquid," "Irritant").

  • Store the sealed waste container in a well-ventilated, designated hazardous waste storage area.

  • The storage area must be away from heat, sparks, and open flames. Ensure the container is kept tightly closed and cool.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Provide the EHS office with accurate information about the waste, including its composition and volume.

  • Waste must be disposed of at an approved waste disposal plant.

Step 4: Spill Management

  • In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.

  • Ensure adequate ventilation.

  • Remove all sources of ignition and use non-sparking tools for cleanup.

  • Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite.[3]

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.[3]

  • Do not allow the product to enter drains to prevent environmental contamination and potential explosions.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling 2,5-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,5-Dimethylhex-3-ene

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe execution of laboratory operations involving this chemical.

Chemical Properties and Hazards Summary

PropertyValueReference
Molecular Formula C8H16[1][2]
Appearance Colorless liquid[1]
Boiling Point Approximately 98.65°C to 144°C[1]
Flash Point 8.4°C[1]
Hazards Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)

A comprehensive approach to personal safety is mandatory when handling this compound. The following personal protective equipment must be worn at all times.

Hazard CategoryRecommended Personal Protective Equipment (PPE)
Skin Contact Gloves: Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[3] Protective Clothing: Lab coat and additional protective clothing as needed to prevent skin contact.[3]
Eye Contact Eye Protection: Chemical safety goggles or a face shield.[3]
Inhalation Respiratory Protection: Use in a well-ventilated area or with local exhaust ventilation, such as a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Ventilation: Ensure work is performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam) are readily accessible.

  • Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.[3]

2. Handling:

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Tools: Use only non-sparking tools.[4]

  • Transfer: Carefully measure and transfer the required amount of this compound. Avoid splashes and the generation of vapors.

  • Reaction: Add the chemical to the reaction vessel slowly and in a controlled manner. Monitor the reaction for any signs of unexpected changes.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[1]

3. Cleanup:

  • Decontamination: Wipe down all surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Waste Collection: Collect all waste materials, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Containerization: Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[5] Keep the container closed when not in use.[5]

  • Labeling: Label the waste container with "Hazardous Waste" and the full chemical name, "this compound".

  • Storage of Waste: Store the hazardous waste container in a well-ventilated, designated hazardous waste storage area, away from heat and ignition sources.

  • Disposal: Dispose of the contents and container in accordance with all local, regional, and national regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Setup in Fume Hood prep_ppe->prep_setup prep_emergency Verify Emergency Equipment prep_setup->prep_emergency handle_transfer Measure & Transfer prep_emergency->handle_transfer Proceed to Handling handle_reaction Perform Reaction handle_transfer->handle_reaction handle_storage Store Securely handle_reaction->handle_storage disp_collect Collect Waste handle_storage->disp_collect Proceed to Disposal disp_label Label Waste Container disp_collect->disp_label disp_store Store Waste Safely disp_label->disp_store disp_dispose Dispose per Regulations disp_store->disp_dispose

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。